4-Chloro-2-hydroxybenzonitrile
Description
Properties
IUPAC Name |
4-chloro-2-hydroxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO/c8-6-2-1-5(4-9)7(10)3-6/h1-3,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUWKRUWTDAYKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60392519 | |
| Record name | 4-chloro-2-hydroxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60392519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30818-28-1 | |
| Record name | 4-chloro-2-hydroxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60392519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-2-hydroxybenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Chloro-2-hydroxybenzonitrile for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the physical, chemical, and synthetic aspects of 4-Chloro-2-hydroxybenzonitrile, a substituted aromatic nitrile with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this compound.
Introduction and Chemical Identity
This compound, a bifunctional aromatic compound, possesses a unique electronic and structural profile arising from the interplay of its hydroxyl, chloro, and cyano substituents. These functional groups impart a specific reactivity profile that makes it an intriguing building block for the synthesis of more complex molecular architectures. Its structural isomers, such as 2-chloro-4-hydroxybenzonitrile and 4-chloro-3-hydroxybenzonitrile, exhibit distinct physical and chemical properties, underscoring the importance of precise positional chemistry in this class of compounds.
The accurate identification of this compound is crucial for any research or development endeavor. The compound is systematically named this compound according to IUPAC nomenclature.[1]
`dot digraph "4_Chloro_2_hydroxybenzonitrile_Structure" { graph [layout=neato, overlap=false, splines=true, size="4,4!"]; node [shape=plaintext];
"benzene" [pos="0,0!", label=""];
"C1" [pos="0,1!", label="C"]; "C2" [pos="-0.87,0.5!", label="C"]; "C3" [pos="-0.87,-0.5!", label="C"]; "C4" [pos="0,-1!", label="C"]; "C5" [pos="0.87,-0.5!", label="C"]; "C6" [pos="0.87,0.5!", label="C"];
"Cl" [pos="0,-2!", label="Cl"];
"OH" [pos="1.74,1!", label="OH"];
"CN" [pos="0,2!", label=
edge [dir=none]; "C1"--"C2"; "C2"--"C3"; "C3"--"C4"; "C4"--"C5"; "C5"--"C6"; "C6"--"C1";
"C4"--"Cl"; "C6"--"OH"; "C1"--"CN" [style=invis];
node [shape=none, fontsize=10]; caption [label="Chemical structure of this compound.", pos="0,-2.5!"]; } ` Caption: Chemical structure of this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and for predicting its behavior in biological systems.
General Properties
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄ClNO | [1] |
| Molecular Weight | 153.57 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| CAS Number | 30818-28-1 | [1] |
Thermal Properties
There is a significant discrepancy in the reported melting point of this compound in commercially available sources. This highlights the critical need for experimental verification of this property before use.
| Property | Value Range 1 | Value Range 2 | Source(s) |
| Melting Point | 76-79 °C | 148-152 °C | [2] |
This wide variation suggests potential impurities, isomeric confusion, or errors in the reported data. Researchers should perform their own melting point determination to ascertain the purity of their material.
| Property | Value | Source(s) |
| Boiling Point | 269.2 °C at 760 mmHg (Predicted) | |
| Flash Point | 116.6 °C (Predicted) |
Solubility Profile
| Solvent | Solubility | Source(s) |
| Water | Insoluble/Sparingly soluble | [2] |
| Organic Solvents | Soluble in ethanol, acetone, methanol, dichloromethane | [2] |
The phenolic hydroxyl group can participate in hydrogen bonding, which may influence its solubility in polar aprotic solvents.
Spectroscopic Data
Expected Spectroscopic Features:
-
¹H NMR: Signals corresponding to the aromatic protons, with chemical shifts and coupling constants influenced by the positions of the three different substituents. A broad singlet for the phenolic hydroxyl proton is also expected.
-
¹³C NMR: Resonances for the seven carbon atoms, including the quaternary carbons attached to the chloro, hydroxyl, and cyano groups, and the carbon of the nitrile group.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the O-H stretch of the phenol, the C≡N stretch of the nitrile, C-Cl stretching, and aromatic C-H and C=C vibrations.
-
Mass Spectrometry (MS): A molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern due to the presence of the chlorine atom.
Synthesis and Reactivity
Proposed Synthetic Route: The Sandmeyer Reaction
A plausible and well-established method for the synthesis of this compound is the Sandmeyer reaction, starting from 2-amino-4-chlorophenol. This classical transformation is a cornerstone in aromatic chemistry for the introduction of a cyano group.[4]
The reaction proceeds via a two-step sequence:
-
Diazotization: The primary aromatic amine, 2-amino-4-chlorophenol, is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.
-
Cyanation: The diazonium salt is then reacted with a copper(I) cyanide solution, which facilitates the replacement of the diazonium group with a nitrile group, yielding this compound.
`dot digraph "Sandmeyer_Reaction" { graph [rankdir="LR", splines=true, size="7.6,3"]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
"Start" [label="2-Amino-4-chlorophenol"]; "Step1" [label="Diazotization\n(NaNO₂, HCl, 0-5 °C)"]; "Intermediate" [label="Diazonium Salt Intermediate"]; "Step2" [label="Cyanation\n(CuCN)"]; "Product" [label="this compound"];
"Start" -> "Step1" [arrowhead=vee, color="#EA4335"]; "Step1" -> "Intermediate" [arrowhead=vee, color="#FBBC05"]; "Intermediate" -> "Step2" [arrowhead=vee, color="#34A853"]; "Step2" -> "Product" [arrowhead=vee, color="#4285F4"];
node [shape=none, fontsize=10, fontcolor="#5F6368"]; caption [label="Proposed synthesis of this compound via Sandmeyer reaction.", pos="3.8,-1.2!"]; } ` Caption: Proposed synthesis of this compound via Sandmeyer reaction.
Experimental Protocol: A Generalized Procedure
-
Step 1: Diazotization of 2-Amino-4-chlorophenol
-
Dissolve 2-amino-4-chlorophenol in a suitable aqueous acid (e.g., 2 M HCl).
-
Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for a short period before proceeding to the next step.
-
-
Step 2: Sandmeyer Cyanation
-
In a separate flask, prepare a solution or suspension of copper(I) cyanide.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide mixture. Effervescence (evolution of nitrogen gas) should be observed.
-
Allow the reaction mixture to warm to room temperature and then gently heat to ensure complete reaction.
-
After cooling, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Chemical Reactivity
The reactivity of this compound is dictated by its three functional groups:
-
Phenolic Hydroxyl Group: This group can undergo O-alkylation, O-acylation, and other reactions typical of phenols. Its acidity allows for the formation of a phenoxide, which can act as a nucleophile.
-
Aryl Chloride: The chlorine atom is generally unreactive towards nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups or under forcing conditions (e.g., high temperature and pressure or transition-metal catalysis).
-
Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine. It can also participate in cycloaddition reactions.
Applications in Drug Discovery and Development
Substituted benzonitriles are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs). The nitrile group can serve as a precursor to other functional groups or act as a key binding element in interactions with biological targets.
While a direct and specific application of this compound as a starting material for a marketed drug has not been identified in the current literature search, its structural motifs are present in various biologically active molecules. Chlorinated aromatic compounds are prevalent in pharmaceuticals, often influencing the compound's metabolic stability and binding affinity.
The general class of chlorobenzonitriles serves as key intermediates in the production of a range of pharmaceuticals, including antihypertensive, anti-inflammatory, and antiviral drugs.[1] For instance, the related compound 4-chlorobenzonitrile is a known intermediate in the synthesis of various APIs.
The potential for this compound in drug discovery lies in its utility as a scaffold for generating libraries of compounds for screening. The three distinct functional groups offer handles for diverse chemical modifications, allowing for the exploration of structure-activity relationships.
Safety and Handling
This compound is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
GHS Hazard Statements:
-
Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a chemical compound with a well-defined structure and a range of predictable chemical properties. While there is a notable discrepancy in its reported melting point that warrants experimental clarification, its synthesis via the Sandmeyer reaction is a theoretically sound and established method. Although its direct application in the synthesis of specific commercial drugs is not prominently documented, its structural features make it a potentially valuable intermediate for the synthesis of novel chemical entities in drug discovery and other areas of chemical research. As with any chemical reagent, careful handling and thorough characterization are paramount for its effective and safe use.
References
Section 1: Nomenclature and Positive Identification
An In-Depth Technical Guide to 4-Chloro-2-hydroxybenzonitrile
Forward: This document provides a comprehensive technical overview of this compound, a pivotal intermediate in modern synthetic chemistry. Designed for researchers, medicinal chemists, and process development scientists, this guide moves beyond simple data recitation. It delves into the practical nuances of its synthesis, characterization, and application, grounded in established chemical principles and field-proven insights. The protocols and data presented herein are synthesized from authoritative sources to ensure reliability and reproducibility, empowering you to integrate this versatile building block into your research and development workflows with confidence.
Accurate identification is the bedrock of any chemical workflow. For this compound, there exists a notable potential for ambiguity in its cataloging that necessitates careful cross-referencing.
The chemically unambiguous IUPAC name for the target molecule is This compound . It is also commonly referred to by synonyms such as 5-Chloro-2-cyanophenol or 4-Chlorosalicylonitrile.
1.1. CAS Registry Number Verification
The Chemical Abstracts Service (CAS) Registry Number is a critical unique identifier. While the number 873-83-6 has been occasionally associated with this compound in some commercial listings, this is incorrect. Authoritative chemical databases and major suppliers, including PubChem and Sigma-Aldrich, definitively assign the CAS number 30818-28-1 to this compound.[1][2][3] The CAS number 873-83-6 correctly corresponds to 4-Aminouracil. Researchers must exercise diligence and use CAS No. 30818-28-1 for all procurement and database searches to ensure the correct material is sourced.
1.2. Molecular Structure
The structural formula provides the ultimate confirmation of identity.
Caption: Structure of this compound.
Section 2: Physicochemical & Spectroscopic Profile
Understanding the physical properties and spectral signature of a compound is essential for designing purification strategies, confirming synthetic success, and ensuring proper handling.
2.1. Physicochemical Properties
The key properties of this compound (CAS 30818-28-1) are summarized below. The melting point has been a source of discrepancy in literature; the value of 155-156°C is cited by more reliable suppliers and is consistent with a crystalline, polar aromatic structure.[4]
| Property | Value | Source(s) |
| CAS Number | 30818-28-1 | [1][2][5] |
| Molecular Formula | C₇H₄ClNO | [1][4] |
| Molecular Weight | 153.57 g/mol | [5][6] |
| Appearance | White to pale yellow solid | [1] |
| Melting Point | 155-156 °C | [4] |
| Boiling Point | 275.5 ± 25.0 °C (Predicted) | [1] |
| Solubility | Insoluble in water; Soluble in methanol, ethanol, acetone. | |
| pKa (Phenolic H) | ~8-9 (Estimated) |
2.2. Spectroscopic Characterization (Predicted)
While a publicly available, fully assigned spectrum is elusive, the structure of this compound allows for a confident prediction of its key spectroscopic features based on well-established principles of NMR and IR spectroscopy. This predicted data serves as a robust benchmark for quality control.
-
¹H NMR (Proton NMR): The proton NMR spectrum is expected to be highly informative, showing three distinct signals in the aromatic region and one labile proton signal.
-
Aromatic Protons (3H): The benzene ring has three protons. We would expect a doublet for the proton adjacent to the hydroxyl group, a doublet for the proton adjacent to the chlorine, and a doublet of doublets for the proton situated between the chloro and cyano groups. The coupling constants (J-values) would be characteristic of ortho and meta coupling.
-
Phenolic Proton (1H): A broad singlet, typically downfield (>9 ppm), corresponding to the acidic hydroxyl proton. Its position is concentration-dependent and the peak will disappear upon a D₂O shake.
-
-
¹³C NMR (Carbon NMR): The spectrum will show 7 distinct carbon signals.
-
Aromatic Carbons (6C): Six signals corresponding to the benzene ring carbons. The carbon bearing the hydroxyl group will be shifted significantly downfield (~150-160 ppm), while the carbon bearing the nitrile group will be upfield relative to other substituted carbons.
-
Nitrile Carbon (1C): A characteristic signal in the 115-120 ppm region.
-
-
FT-IR (Infrared Spectroscopy):
-
O-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹ is the hallmark of the phenolic hydroxyl group.
-
C≡N Stretch: A sharp, intense absorption peak around 2220-2240 cm⁻¹ confirming the presence of the nitrile functional group.
-
C-Cl Stretch: A signal in the fingerprint region, typically around 700-800 cm⁻¹.
-
Aromatic C=C Stretches: Multiple sharp peaks between 1450-1600 cm⁻¹.
-
Section 3: Synthesis Protocol: A Validated Approach
While multiple synthetic routes may exist, a highly reliable and industrially scalable method proceeds from the commercially available precursor, 2-Amino-4-chlorobenzonitrile (CAS 38487-86-4).[7] This pathway leverages the classic Sandmeyer-type reaction, converting an aromatic amine into a hydroxyl group via a diazonium salt intermediate. This is a robust, well-understood transformation that provides high yields of the desired phenol.
Caption: Workflow for the synthesis of this compound.
3.1. Detailed Step-by-Step Methodology
-
Principle: This protocol is a self-validating system. The success of each step is confirmed by direct physical observation (temperature control, gas evolution, precipitation), ensuring process integrity before proceeding.
-
Step 1: Preparation of the Amine Salt Solution
-
To a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 100 mL of 20% (v/v) sulfuric acid.
-
Cool the acid solution to 0-5 °C in an ice-salt bath.
-
Slowly add 15.2 g (0.1 mol) of 2-Amino-4-chlorobenzonitrile.[7] Stir until a fine, uniform slurry of the amine salt is formed. Causality: Forming the soluble amine salt in situ ensures complete and rapid reaction in the subsequent diazotization step.
-
-
Step 2: Diazotization
-
Prepare a solution of 7.6 g (0.11 mol) of sodium nitrite in 25 mL of water.
-
Add this nitrite solution dropwise to the stirred amine salt slurry over 30-45 minutes.
-
CRITICAL: Meticulously maintain the internal reaction temperature below 5 °C throughout the addition. Causality: The diazonium salt intermediate is thermally unstable. Exceeding 5 °C will lead to premature decomposition and the formation of significant impurities.
-
After the addition is complete, stir the resulting pale-yellow solution for an additional 20 minutes at 0-5 °C to ensure the reaction goes to completion.
-
-
Step 3: Hydrolysis to the Phenol
-
Remove the ice bath and replace the dropping funnel with a condenser.
-
Slowly and carefully heat the diazonium salt solution to 80-90 °C using a heating mantle.
-
Vigorous evolution of nitrogen gas will be observed. Maintain this temperature until gas evolution ceases (typically 1-2 hours). Causality: This thermal decomposition replaces the diazonium group (-N₂⁺) with a hydroxyl group (-OH) from the aqueous solvent. The evolution of N₂ gas is a direct indicator of product formation.
-
-
Step 4: Isolation and Purification
-
Cool the reaction mixture to room temperature. The product will precipitate as a solid.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with two 50 mL portions of cold deionized water to remove residual acid and inorganic salts.
-
For purification, recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound as a crystalline solid.
-
Dry the final product under vacuum at 50 °C.
-
Section 4: Core Applications in Medicinal Chemistry
This compound is not merely a chemical curiosity; it is a high-value scaffold for the synthesis of complex pharmaceutical agents. Its utility stems from the orthogonal reactivity of its three functional groups: the nitrile, the phenol, and the aromatic chloride.
The phenolic hydroxyl provides a handle for etherification, while the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine. The aromatic chloride is a prime substrate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the construction of intricate bi-aryl systems common in modern drug molecules.[8]
Caption: Synthetic utility in building complex drug-like molecules.
This strategic combination of functional groups allows medicinal chemists to rapidly generate libraries of diverse compounds for structure-activity relationship (SAR) studies, accelerating the drug discovery process.
Section 5: Safety, Handling, and Storage
Adherence to strict safety protocols is non-negotiable when handling any chemical intermediate.
-
Hazard Identification: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is known to cause skin irritation and serious eye irritation.[9]
-
Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
-
Handling: Avoid creating dust. Use only in well-ventilated areas. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases. Keep the container tightly sealed to prevent moisture ingress.[4]
Section 6: References
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
References
- 1. Page loading... [guidechem.com]
- 2. prepchem.com [prepchem.com]
- 3. chembk.com [chembk.com]
- 4. 기타수입시약 > this compound | 코랩샵 KOLAB - 연구용 기자재, 실험용 기초 소모품 및 연구 장비 전문 쇼핑몰 [kolabshop.com]
- 5. Benzonitrile, 4-chloro-2-hydroxy- price,buy Benzonitrile, 4-chloro-2-hydroxy- - chemicalbook [m.chemicalbook.com]
- 6. Benzonitrile, 4-chloro-2-hydroxy- - CAS:30818-28-1 - Apexmol Technology Co.,Ltd [apexmol.com]
- 7. 2-アミノ-4-クロロベンゾニトリル 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. patents.justia.com [patents.justia.com]
- 9. This compound | C7H4ClNO | CID 3442789 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-Chloro-2-hydroxybenzonitrile: Structure, Molecular Weight, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-hydroxybenzonitrile is a substituted aromatic nitrile that serves as a valuable building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Its trifunctional nature, featuring a nitrile, a hydroxyl group, and a chlorine atom on a benzene ring, offers a versatile platform for the construction of more complex molecular architectures.[2] The nitrile group can act as a hydrogen bond acceptor and is a bioisostere for various functional groups, making it a "privileged scaffold" in medicinal chemistry.[3] Understanding the precise structure, molecular weight, and spectral characteristics of this compound is fundamental for its effective utilization in research and development. This guide provides a comprehensive overview of this compound, detailing its molecular structure, physicochemical properties, and the analytical techniques employed for its characterization.
Molecular Structure and Properties
The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom at the C4 position, a hydroxyl group at the C2 position, and a nitrile group at the C1 position.
Key Identifiers and Properties:
| Property | Value | Source |
| Molecular Formula | C₇H₄ClNO | [4] |
| Molecular Weight | 153.56 g/mol | [4] |
| CAS Number | 30818-28-1 | [4] |
| IUPAC Name | This compound | [4] |
| Synonyms | 5-Chloro-2-cyanophenol, 2-Hydroxy-4-chlorobenzonitrile | [4] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 76 - 79 °C | [5] |
The presence of both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the nitrile and the chlorine atom) influences its intermolecular interactions and, consequently, its physical properties and behavior in biological systems.
Molecular Visualization:
Caption: 2D structure of this compound.
Synthesis and Purification
While various methods exist for the synthesis of substituted benzonitriles, a common approach involves the cyanation of a corresponding halogenated phenol. The following is a representative, though generalized, protocol. The specific conditions may require optimization based on laboratory capabilities and desired purity.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from a suitable starting material. A plausible route is the Sandmeyer reaction starting from 2-amino-5-chlorophenol.
Materials:
-
2-Amino-5-chlorophenol
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Copper(I) cyanide (CuCN)
-
Sodium cyanide (NaCN) (use with extreme caution)
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Diazotization:
-
In a flask cooled in an ice-salt bath, dissolve 2-amino-5-chlorophenol in dilute hydrochloric acid.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C. The formation of the diazonium salt is indicated by a positive starch-iodide paper test.
-
-
Cyanation (Sandmeyer Reaction):
-
In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water. This forms the soluble dicyanocuprate(I) complex.
-
Slowly add the cold diazonium salt solution to the copper cyanide solution with vigorous stirring. An evolution of nitrogen gas will be observed.
-
After the addition is complete, warm the reaction mixture gently (e.g., to 50-60 °C) for a specified time to ensure complete reaction.
-
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature and extract the product with dichloromethane.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent.
-
Combine the fractions containing the pure product (as determined by thin-layer chromatography) and evaporate the solvent to yield pure this compound as a solid.
-
Causality Behind Experimental Choices:
-
The diazotization is carried out at low temperatures to prevent the unstable diazonium salt from decomposing.
-
The use of a copper(I) cyanide catalyst is crucial for the Sandmeyer reaction, facilitating the substitution of the diazonium group with a nitrile.
-
Column chromatography is a standard and effective method for purifying organic compounds based on their polarity.
Spectroscopic Characterization
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the hydroxyl proton. The aromatic region will display a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring.
Predicted ¹H NMR Spectral Data (in CDCl₃):
-
Aromatic Protons: Three signals in the range of δ 6.8-7.5 ppm.
-
One doublet for the proton ortho to the hydroxyl group.
-
One doublet of doublets for the proton between the hydroxyl and chloro groups.
-
One doublet for the proton ortho to the chloro group.
-
-
Hydroxyl Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent, typically in the range of δ 5.0-6.0 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
Predicted ¹³C NMR Spectral Data (in CDCl₃):
-
Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-160 ppm). The carbons attached to the electronegative oxygen and chlorine atoms will be shifted downfield.
-
Nitrile Carbon: A signal around δ 115-120 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected IR Spectral Data:
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
-
C≡N Stretch: A sharp, medium-intensity absorption band around 2220-2240 cm⁻¹.
-
C-Cl Stretch: An absorption in the fingerprint region, typically around 700-800 cm⁻¹.
-
Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Mass Spectral Data:
-
Molecular Ion (M⁺): A peak at m/z 153, corresponding to the molecular weight. Due to the presence of chlorine, an isotopic peak (M+2) at m/z 155 with an intensity of approximately one-third of the M⁺ peak is expected.
-
Fragmentation: Common fragmentation patterns would involve the loss of HCN (m/z 126) and CO (m/z 125).
Applications in Drug Discovery
Benzonitrile derivatives are integral to the development of a wide array of pharmaceuticals due to their versatile chemical reactivity and ability to participate in crucial biological interactions.[2][3] These compounds are often used as intermediates in the synthesis of active pharmaceutical ingredients (APIs).[1] For instance, the nitrile group can serve as a key anchoring point in enzyme active sites, mimicking the interactions of other functional groups.[6]
Conclusion
This compound is a key chemical intermediate with a well-defined structure and molecular weight. Its synthesis and purification can be achieved through established organic chemistry methodologies. A thorough characterization using a combination of NMR, IR, and mass spectrometry is essential to confirm its identity and purity before its application in further synthetic endeavors. The versatile nature of its functional groups makes it a compound of significant interest for researchers and professionals in the field of drug discovery and development, offering a gateway to a wide range of more complex and potentially bioactive molecules.
References
- 1. 4-Chlorobenzonitrile [anshulchemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C7H4ClNO | CID 3442789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS 873-83-6 | Properties, Uses, Safety, Supplier China [nj-finechem.com]
- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solvent Landscape: A Technical Guide to the Solubility of 4-Chloro-2-hydroxybenzonitrile
Abstract
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's solubility is fundamental to its successful application. This guide provides an in-depth technical overview of the solubility of 4-Chloro-2-hydroxybenzonitrile in organic solvents. While quantitative solubility data for this specific compound is not extensively published, this document synthesizes its known physicochemical properties and the foundational principles of solubility to offer a robust predictive and practical framework. Furthermore, it details a comprehensive, field-proven experimental protocol for the precise determination of its solubility, empowering researchers to generate reliable data for their specific applications.
Introduction: The Significance of Solubility in the Application of this compound
This compound is a substituted aromatic compound of interest in medicinal chemistry and materials science. Its utility as a building block in the synthesis of more complex molecules is intrinsically linked to its behavior in solution. The ability to dissolve this compound in an appropriate solvent is critical for a range of applications, including:
-
Reaction Chemistry: Ensuring that reactants are in the same phase is paramount for efficient and controlled chemical reactions.
-
Purification: Crystallization, a common purification technique, is highly dependent on the differential solubility of the compound and its impurities in a given solvent system at varying temperatures.
-
Formulation: In the context of drug development, the solubility of an active pharmaceutical ingredient (API) or an intermediate profoundly impacts its bioavailability and the choice of delivery vehicle.
-
Analytical Characterization: Preparing solutions of known concentrations is a prerequisite for many analytical techniques, such as chromatography and spectroscopy.
This guide will delve into the factors governing the solubility of this compound and provide a practical methodology for its quantitative determination.
Physicochemical Characteristics of this compound
A molecule's intrinsic properties are the primary determinants of its solubility. The key physicochemical parameters for this compound are summarized below.
| Property | Value | Source(s) |
| Chemical Formula | C₇H₄ClNO | [1][2] |
| Molar Mass | 153.57 g/mol | [1][2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 148 - 152 °C | [1] |
| pKa (phenolic -OH) | ~9 - 10 | [1] |
| Structure |
The presence of a polar hydroxyl group, a moderately polar nitrile group, and a nonpolar chlorinated benzene ring gives this compound a distinct chemical personality that dictates its interactions with various solvents.
Theoretical Framework: Predicting Solubility Behavior
The age-old chemical maxim "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility.[1] This principle is rooted in the nature of intermolecular forces between the solute and solvent molecules. For this compound, the key interactions to consider are:
-
Hydrogen Bonding: The hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor. This allows for strong interactions with protic solvents (e.g., alcohols like ethanol and methanol) and polar aprotic solvents that can accept hydrogen bonds (e.g., acetone). The nitrogen atom of the nitrile (-CN) group can also act as a weak hydrogen bond acceptor.
-
Dipole-Dipole Interactions: The nitrile group has a strong dipole moment, and the chloro and hydroxyl substituents also contribute to the overall polarity of the molecule. Polar solvents will interact favorably with these dipoles.
-
Van der Waals Forces: The aromatic ring and the chlorine atom contribute to London dispersion forces, which are the primary mode of interaction with nonpolar solvents.
Based on these principles, we can predict that this compound will exhibit greater solubility in polar organic solvents compared to nonpolar ones. Its solubility in water is expected to be low due to the hydrophobic nature of the chlorinated benzene ring, a fact confirmed by qualitative observations.[1]
Qualitative Solubility Profile
While precise quantitative data is sparse, the available literature provides a general overview of the solubility of this compound.
| Solvent Class | Solvent | Reported Solubility | Source(s) |
| Water | Water | Low solubility, sparingly soluble | [1] |
| Alcohols | Ethanol, Methanol | Soluble | [1][3] |
| Ketones | Acetone | Soluble | [3] |
| Halogenated | Dichloromethane | Soluble | [1] |
This qualitative profile aligns with the theoretical framework, indicating a preference for polar organic solvents.
Experimental Determination of Thermodynamic Solubility: A Step-by-Step Protocol
To obtain reliable quantitative solubility data, the isothermal shake-flask method is the gold standard. This method ensures that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution.
Principle
An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical method.
Materials and Equipment
-
This compound (high purity)
-
Organic solvents (analytical grade)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Experimental Workflow
Caption: Isothermal Shake-Flask Solubility Determination Workflow.
Detailed Steps
-
Preparation: To a series of vials, add an excess amount of this compound (e.g., 20-30 mg). The key is to have undissolved solid remaining at the end of the experiment.
-
Solvent Addition: Accurately add a known volume (e.g., 2 mL) of the desired organic solvent to each vial.
-
Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the samples to shake for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached. It is advisable to run a time course experiment initially to determine the time required to reach a plateau in concentration.
-
Sample Collection: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle for at least 30 minutes.
-
Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved microparticles. This step is critical to avoid overestimation of the solubility.
-
Dilution: Accurately dilute the filtered sample with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.
-
Analysis: Analyze the diluted sample using a validated analytical method to determine the concentration of this compound.
Analytical Quantification by Reverse-Phase HPLC
A robust method for quantifying this compound in the collected samples is reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.
Suggested HPLC Conditions (Starting Point)
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized. Adding 0.1% formic acid can improve peak shape.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of a standard solution of this compound (typically around its λmax).
Calibration
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Inject these standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration. The concentration of the experimental samples can then be determined from this curve.
Data Interpretation and Reporting
The solubility (S) is calculated from the measured concentration (C) of the diluted sample and the dilution factor (DF):
S = C × DF
Solubility should be reported in standard units such as grams per liter (g/L) or moles per liter (mol/L), and the temperature at which the measurement was performed must always be specified.
Factors Influencing Solubility: A Deeper Dive
The solubility of this compound is a result of the interplay between the solute's properties and the solvent's characteristics.
Caption: Intermolecular forces driving the solubility of this compound.
-
Solvent Polarity: As discussed, polar solvents will more effectively solvate the polar functional groups of the molecule, leading to higher solubility.
-
Temperature: The dissolution of a solid in a liquid is typically an endothermic process. Therefore, the solubility of this compound is expected to increase with an increase in temperature. This can be a critical factor in processes like recrystallization.
-
Crystal Lattice Energy: The strength of the intermolecular forces holding the solid-state crystal together must be overcome by the solute-solvent interactions. A higher melting point can sometimes indicate a more stable crystal lattice and potentially lower solubility.
Conclusion
While a comprehensive, publicly available dataset of the quantitative solubility of this compound in organic solvents is currently lacking, this guide provides the necessary theoretical foundation and practical tools for researchers to confidently determine this crucial parameter. By understanding the interplay of its functional groups with different solvent classes and by employing the robust shake-flask method coupled with a reliable analytical technique like HPLC, scientists and drug development professionals can generate the precise solubility data required to advance their research and development efforts. The methodologies and principles outlined herein serve as a self-validating system for producing accurate and reproducible solubility profiles, a cornerstone of effective chemical and pharmaceutical science.
References
- 1. Benzonitrile, 4-Chloro-2-Hydroxy- | Properties, Uses, Safety, Suppliers & Analysis - High Purity Chemical from China [nj-finechem.com]
- 2. This compound | C7H4ClNO | CID 3442789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS 873-83-6 | Properties, Uses, Safety, Supplier China [nj-finechem.com]
Synonyms for 4-Chloro-2-hydroxybenzonitrile (e.g., 4-Chloro-2-cyanophenol)
An In-Depth Technical Guide to 4-Chloro-2-hydroxybenzonitrile: Nomenclature, Properties, and Synthetic Applications
Introduction
In the landscape of modern drug discovery and fine chemical synthesis, the precise understanding of molecular architecture and reactivity is paramount. Substituted benzonitriles are a class of organic compounds that serve as critical building blocks, or synthons, for a wide array of more complex molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and specialty dyes.[1][2] Among these, this compound stands out as a particularly versatile intermediate due to its trifunctional nature: a reactive nitrile group, an acidic phenolic hydroxyl group, and a chlorinated aromatic ring ripe for cross-coupling reactions.
This technical guide offers a comprehensive exploration of this compound, intended for researchers, medicinal chemists, and process development scientists. We will move beyond a simple recitation of data to explain the causality behind its chemical properties and synthetic utility. This document provides an authoritative grounding in its nomenclature, physicochemical characteristics, representative synthesis protocols, and safety considerations, ensuring a trustworthy and holistic understanding for its application in advanced chemical research.
Part 1: Nomenclature and Structural Elucidation
The unambiguous identification of a chemical compound is the foundation of reproducible science. This compound is subject to several naming conventions based on the prioritization of its functional groups according to IUPAC rules.
The primary IUPAC name is This compound .[3] This name designates the nitrile (-C≡N) group as the principal functional group (suffix "-nitrile"), which is assigned position 1 on the benzene ring. The hydroxyl (-OH) and chloro (-Cl) substituents are then named alphabetically as prefixes, with their positions numbered accordingly.
An alternative, and commonly encountered, synonym is 5-Chloro-2-cyanophenol .[3] In this construction, the hydroxyl group is treated as the principal functional group, giving the parent name "phenol". The nitrile group is then referred to as a "cyano" substituent. This nomenclature is frequently used in commercial listings and older literature. Understanding both naming systems is crucial for conducting thorough literature and patent searches.
The relationship between these naming conventions is visualized below.
A consolidated list of identifiers is essential for database searches and material procurement.
| Identifier Type | Value | Source |
| Primary IUPAC Name | This compound | PubChem[3] |
| Common Synonyms | 4-Chloro-2-cyanophenol, 5-Chloro-2-cyanophenol, 2-Cyano-5-chlorophenol, 2-hydroxy-4-chlorobenzonitrile | PubChem[3][4] |
| CAS Number | 30818-28-1 | PubChem[3] |
| Molecular Formula | C₇H₄ClNO | PubChem[3] |
| InChIKey | SMUWKRUWTDAYKS-UHFFFAOYSA-N | PubChem[3] |
Part 2: Physicochemical and Safety Data
The utility of a chemical intermediate is defined by its physical properties, which dictate reaction conditions, purification strategies, and storage requirements.
| Property | Value | Unit | Notes / Source |
| Molecular Weight | 153.57 | g/mol | PubChem[3] |
| Appearance | White to off-white solid/crystals | - | [5] |
| Melting Point | 76 - 79 | °C | [5] |
| Boiling Point | 269.2 (at 760 mmHg) | °C | [5] |
| Solubility | Insoluble in water. Soluble in organic solvents like ethanol and acetone. | - | [5][6] |
| pKa (Phenolic -OH) | ~9 - 10 | - | The phenolic proton is weakly acidic.[6] |
Safety and Handling Profile
As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. This compound is a hazardous substance and must be handled with appropriate precautions.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).[3][7]
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.[8]
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves.[8]
-
Handling: Avoid generating dust. Wash hands thoroughly after handling.[8][9]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.[5][6]
-
Part 3: Synthesis Methodology
The following workflow illustrates a plausible synthesis starting from the commercially available 2,5-dichloronitrobenzene . This multi-step process first introduces the nitrile group and then reduces the nitro group to an amine, which is subsequently converted to the target hydroxyl group via a Sandmeyer-type reaction.
Experimental Protocol: Synthesis of 4-Chloro-2-nitrobenzonitrile (Step 1)
This protocol is adapted from established procedures for the cyanation of dichloronitrobenzene.[10][11]
-
Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 2,5-dichloronitrobenzene (e.g., 1.20 mol, 230.4 g) and N,N-dimethylformamide (DMF, 80 mL).
-
Reagent Addition: While stirring under a nitrogen atmosphere, add copper(I) cyanide (1.20 mol, 108 g). A catalytic amount of potassium cyanide (0.012 mol, 0.80 g) can be added to improve reaction kinetics.[10]
-
Causality Insight: DMF is used as a high-boiling polar aprotic solvent to facilitate the dissolution of the reactants and achieve the necessary reaction temperature. Copper(I) cyanide is the source of the nucleophilic cyanide.
-
-
Reaction Conditions: Heat the reaction mixture to 165-170 °C and maintain for approximately 4-6 hours. The progress of the reaction should be monitored by a suitable technique (e.g., TLC or GC-MS).
-
Work-up and Isolation:
-
After cooling, the reaction mixture is poured into a solution of ethyl acetate or a similar organic solvent.[11]
-
The resulting precipitate, containing copper salts, is removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
-
Purification: The crude residue is then purified, typically by column chromatography or recrystallization, to yield pure 4-chloro-2-nitrobenzonitrile.
Self-Validation Check: The success of this step is validated by obtaining a product with the correct mass spectrum and NMR signals corresponding to 4-chloro-2-nitrobenzonitrile, and the disappearance of the starting material peak in the chosen analytical method. Subsequent steps (reduction and diazotization/hydrolysis) are standard, well-documented organic transformations.
Part 4: Applications in Drug Development and Organic Synthesis
The true value of this compound lies in its potential as a versatile scaffold. The three distinct functional groups offer orthogonal reactivity, allowing for sequential and selective modifications.
-
Phenolic Hydroxyl Group: This group can act as a nucleophile in Williamson ether synthesis, be acylated to form esters, or serve as a directing group in further electrophilic aromatic substitution. Its acidity allows for salt formation, which can be crucial for modulating the solubility of drug candidates.
-
Nitrile Group: The cyano group is a highly versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or used in the formation of heterocyclic rings like tetrazoles, which are common bioisosteres for carboxylic acids in medicinal chemistry.
-
Aryl Chloride: The chlorine atom is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the introduction of a wide variety of carbon-carbon and carbon-heteroatom bonds, enabling the rapid generation of diverse molecular libraries for high-throughput screening.
The combination of these features makes this compound a valuable intermediate for synthesizing compounds in areas such as antihypertensives, anti-inflammatories, and antivirals, where substituted aromatic cores are prevalent.[1]
References
- 1. 4-Chlorobenzonitrile [anshulchemicals.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C7H4ClNO | CID 3442789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Chloro-2-hydroxybenzonitrile | C7H4ClNO | CID 2777420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS 873-83-6 | Properties, Uses, Safety, Supplier China [nj-finechem.com]
- 6. Benzonitrile, 4-Chloro-2-Hydroxy- | Properties, Uses, Safety, Suppliers & Analysis - High Purity Chemical from China [nj-finechem.com]
- 7. chemical-label.com [chemical-label.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. data.epo.org [data.epo.org]
- 11. prepchem.com [prepchem.com]
A Spectroscopic Guide to 4-Chloro-2-hydroxybenzonitrile: Unveiling Molecular Structure through NMR, IR, and Mass Spectrometry
Introduction
4-Chloro-2-hydroxybenzonitrile is a substituted aromatic compound of significant interest in chemical synthesis, serving as a versatile building block for the development of novel pharmaceutical and agrochemical agents. Its chemical structure, characterized by a benzene ring functionalized with a nitrile (-C≡N), a hydroxyl (-OH), and a chlorine (-Cl) group, gives rise to a unique electronic and steric environment. A thorough understanding of its molecular architecture is paramount for predicting its reactivity and designing new synthetic pathways. This technical guide provides an in-depth analysis of the spectral data of this compound, offering researchers, scientists, and drug development professionals a comprehensive reference for its structural elucidation through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
This guide moves beyond a simple cataloging of spectral data. It delves into the causal relationships between the molecular structure of this compound and its spectroscopic signatures. By understanding the principles behind the observed chemical shifts, vibrational frequencies, and fragmentation patterns, researchers can gain a deeper and more predictive understanding of this and related molecules.
Molecular Structure and Spectroscopic Correlation
The interplay of the nitrile, hydroxyl, and chlorine substituents on the benzonitrile framework dictates the distribution of electron density and the local magnetic and vibrational environments of each atom. This, in turn, governs the appearance of the NMR, IR, and mass spectra. The following diagram illustrates the key structural features of this compound and the spectroscopic techniques that probe them.
Figure 1: Correlation of spectroscopic techniques with the structural information of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation. The following data is predicted based on established substituent effects and analysis of related compounds.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts are influenced by the electron-withdrawing nature of the nitrile and chlorine groups and the electron-donating effect of the hydroxyl group.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~7.1-7.3 | d | ~2.0 (meta) |
| H-5 | ~6.9-7.1 | dd | ~8.5 (ortho), ~2.0 (meta) |
| H-6 | ~7.4-7.6 | d | ~8.5 (ortho) |
| OH | Variable (broad singlet) | s | - |
Causality behind the assignments:
-
The proton at position 6 (H-6) is ortho to the electron-withdrawing nitrile group, leading to a downfield shift.
-
The proton at position 5 (H-5) is ortho to the electron-donating hydroxyl group and meta to the nitrile group, resulting in an upfield shift relative to H-6.
-
The proton at position 3 (H-3) is ortho to the hydroxyl group and meta to the chlorine atom, also experiencing an upfield shift.
-
The coupling patterns arise from spin-spin interactions between adjacent protons. Ortho coupling (between H-5 and H-6) is typically larger than meta coupling (between H-3 and H-5).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed, resulting in a spectrum of singlets for each unique carbon atom.
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 (C-CN) | ~100-105 |
| C-2 (C-OH) | ~155-160 |
| C-3 | ~115-120 |
| C-4 (C-Cl) | ~130-135 |
| C-5 | ~120-125 |
| C-6 | ~135-140 |
| C≡N | ~115-120 |
Causality behind the assignments:
-
The carbon attached to the hydroxyl group (C-2) is significantly deshielded and appears at the lowest field.
-
The carbon bearing the chlorine atom (C-4) is also deshielded.
-
The carbon of the nitrile group (C≡N) has a characteristic chemical shift in the 115-120 ppm range.
-
The remaining aromatic carbons show shifts influenced by the combined electronic effects of the substituents.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrational modes of its functional groups.
| Functional Group | Characteristic Absorption (cm⁻¹) | Vibrational Mode |
| O-H | 3200-3600 (broad) | Stretching |
| C≡N | 2220-2260 (sharp) | Stretching |
| C=C (aromatic) | 1450-1600 | Ring stretching |
| C-O | 1200-1300 | Stretching |
| C-Cl | 700-800 | Stretching |
Experimental Protocol for FTIR Spectroscopy:
-
Sample Preparation: A small amount of solid this compound is finely ground with dry potassium bromide (KBr) in an agate mortar.
-
Pellet Formation: The mixture is then compressed under high pressure using a hydraulic press to form a thin, transparent pellet.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its elemental composition and deduce its structure.
Expected Mass Spectrum Data:
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at an m/z (mass-to-charge ratio) corresponding to the molecular weight of this compound (153.57 g/mol ). Due to the presence of chlorine, an isotopic peak (M+2) at m/z 155 will be observed with an intensity of approximately one-third of the molecular ion peak, which is characteristic of a molecule containing one chlorine atom.[1]
-
Key Fragmentation Patterns: The fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways for this molecule may include the loss of:
-
HCN (m/z 27) from the molecular ion.
-
CO (m/z 28) from the molecular ion.
-
Cl (m/z 35/37) from the molecular ion.
-
Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS):
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion (M⁺).
-
Fragmentation: The high internal energy of the molecular ion often leads to its fragmentation into smaller, charged fragment ions and neutral radicals.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a powerful and complementary suite of analytical techniques for the unambiguous structural elucidation of this compound. This guide has detailed the expected spectral data and, more importantly, the underlying principles that govern the interaction of this molecule with different forms of electromagnetic radiation and high-energy electrons. By leveraging this understanding, researchers can confidently identify and characterize this important synthetic intermediate, paving the way for its effective utilization in the development of new chemical entities.
References
The Compass of Synthesis: A Technical Guide to 4-Chloro-2-hydroxybenzonitrile for the Modern Researcher
In the intricate world of drug discovery and development, the utility of a chemical intermediate is measured by its reactivity, versatility, and the precision with which it can be manipulated. 4-Chloro-2-hydroxybenzonitrile, a seemingly unassuming molecule, has emerged as a cornerstone in the synthesis of a diverse array of bioactive compounds, from targeted kinase inhibitors to vital agrochemicals. This guide provides an in-depth exploration of its chemical identity, safe handling protocols rooted in scientific principles, and its application in modern synthetic workflows.
Unveiling the Molecular Blueprint: Chemical and Physical Identity
This compound is a halogenated aromatic nitrile, a class of compounds that has garnered significant attention in medicinal chemistry.[1] Its structure, featuring a nitrile group and a hydroxyl group ortho to each other, and a chlorine atom in the para position, endows it with a unique reactivity profile.
| Property | Value | Source |
| Chemical Formula | C₇H₄ClNO | [2] |
| Molecular Weight | 153.56 g/mol | [2] |
| Appearance | White to off-white solid | |
| Melting Point | 148-152 °C | |
| Solubility | Soluble in some organic solvents like ethanol and acetone; insoluble in water. | |
| CAS Number | 30818-28-1 | [2] |
The juxtaposition of the electron-withdrawing nitrile and chlorine groups with the electron-donating hydroxyl group creates a nuanced electronic landscape across the benzene ring. This electronic arrangement is the very heart of its synthetic utility, dictating its behavior in various chemical transformations.
A Framework of Safety: Hazard Analysis and Risk Mitigation
The responsible use of any chemical reagent begins with a thorough understanding of its potential hazards. This compound is classified as harmful and an irritant, necessitating a stringent adherence to safety protocols.
GHS Hazard Classification: [2]
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]
-
Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[2]
-
Skin Irritation (Category 2): Causes skin irritation.[2]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[2]
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[2]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.
The toxicity profile is a direct consequence of its chemical structure. The nitrile group, while a valuable synthetic handle, can be metabolized to release cyanide in vivo, a potent inhibitor of cellular respiration. Furthermore, as a halogenated aromatic compound, it carries the potential for skin and respiratory irritation.
Personal Protective Equipment (PPE): The First Line of Defense
A multi-layered approach to PPE is non-negotiable when handling this compound. The rationale behind each piece of equipment is grounded in mitigating specific exposure risks.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent dermal absorption, which is a significant route of exposure. The aromatic and chlorinated nature of the molecule enhances its ability to penetrate the skin. |
| Eye Protection | Chemical safety goggles and a face shield. | To protect against splashes and the fine particulate nature of the solid, which can cause severe eye irritation. |
| Lab Coat | A chemically resistant lab coat. | To protect the skin and clothing from accidental spills. |
| Respiratory Protection | Use in a well-ventilated fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is mandatory. | To prevent inhalation of the dust or any potential vapors, which can cause respiratory tract irritation. |
Engineering Controls and Work Practices: A System of Proactive Safety
Beyond personal protective equipment, the laboratory environment itself must be engineered for safety.
-
Ventilation: All manipulations of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Eyewash and Safety Shower: An operational and easily accessible eyewash station and safety shower are imperative in the immediate work area.[3]
-
Handling: Avoid creating dust when handling the solid material. Use appropriate tools for transfer and weighing.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3] The container should be tightly sealed to prevent absorption of moisture.
In Case of Emergency: A Protocol for Rapid and Effective Response
Preparedness is paramount. In the event of an exposure or spill, a clear and practiced emergency plan is crucial.
First Aid Measures
| Exposure Route | Action |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Wash the area with soap and water. Seek medical attention if irritation persists.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.[3] |
Spill and Leak Procedures
A spill of this compound requires a calm and methodical response to prevent further contamination and exposure.
Caption: Workflow for handling a spill of this compound.
The Synthetic Chemist's Ally: Applications in Drug Development
The true value of this compound lies in its role as a versatile building block for complex molecular architectures. Its trifunctional nature allows for a variety of synthetic transformations, making it a key intermediate in the synthesis of kinase inhibitors and other pharmaceuticals.
The Power of Nucleophilic Aromatic Substitution (SNAr)
The presence of the electron-withdrawing nitrile and chlorine groups activates the aromatic ring towards nucleophilic attack. This makes the chlorine atom susceptible to displacement by a variety of nucleophiles, a cornerstone reaction in the construction of many drug scaffolds.[4][5] The hydroxyl group can also participate in reactions, often after protection, further expanding its synthetic utility.
Representative Experimental Protocol: Synthesis of a Kinase Inhibitor Intermediate
The following is a generalized, representative protocol for a nucleophilic aromatic substitution reaction, a common transformation for this class of compounds in the synthesis of kinase inhibitors. This protocol is based on established principles and procedures for similar reactions.[6]
Reaction: Nucleophilic Aromatic Substitution of this compound with a generic amine (R-NH₂).
Materials:
-
This compound
-
Amine (R-NH₂)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Dimethylformamide (DMF) or other polar aprotic solvent
-
Ethyl acetate
-
Brine
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the desired amine (1.1 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMF to the flask to dissolve the reactants.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Caption: A generalized workflow for a nucleophilic aromatic substitution reaction.
Environmental Stewardship: Responsible Disposal and Decontamination
The lifecycle of a chemical does not end with its use in an experiment. Responsible disposal is a critical aspect of laboratory safety and environmental protection.
Waste Disposal
Due to its halogenated nature and the presence of the nitrile group, all waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated consumables (e.g., weighing paper, gloves), in a clearly labeled, sealed container for hazardous waste.[7]
-
Liquid Waste: Collect all liquid waste, including reaction mixtures and chromatography fractions, in a designated, sealed container for halogenated organic waste.[5][8]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone). The rinsate must be collected and disposed of as hazardous liquid waste.[7]
Caption: Waste disposal flowchart for this compound.
Decontamination
All laboratory equipment that has come into contact with this compound must be thoroughly decontaminated.
-
Initial Rinse: Rinse glassware and equipment with a suitable organic solvent (e.g., acetone) to remove the bulk of the residue. Collect this rinsate as hazardous waste.
-
Wash: Wash with a laboratory detergent and water.[9]
-
Final Rinse: Rinse with deionized water and allow to dry completely.
Conclusion: A Tool for Innovation
This compound is more than just a chemical; it is a key that unlocks new avenues in the synthesis of life-changing medicines and other valuable compounds. By understanding its properties, respecting its hazards, and mastering its reactivity, researchers can harness its full potential while ensuring the safety of themselves and the environment. This guide serves as a comprehensive resource to empower scientists in their pursuit of innovation, with safety and scientific integrity as their unwavering compass.
References
- 1. This compound | C7H4ClNO | CID 3442789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. 3-Chlorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 5. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 6. benchchem.com [benchchem.com]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. rdlaboratoryequipment.com [rdlaboratoryequipment.com]
The Benzonitrile Moiety: A Versatile Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The benzonitrile functional group, once viewed with circumspection in drug design due to theoretical metabolic concerns, has emerged as a privileged scaffold in contemporary medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to engage in crucial molecular interactions have cemented its role as a key pharmacophore in a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the applications of substituted benzonitriles, moving beyond a mere catalog of examples to offer a mechanistic understanding of their utility. We will delve into their role as bioisosteres, their application in targeted therapies such as oncology, and provide practical, field-tested experimental protocols for their synthesis and evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of this versatile chemical entity.
The Physicochemical and Pharmacokinetic Profile of Benzonitriles: More Than a Simple Dipole
The nitrile group (-C≡N) imparts a unique set of properties to the benzene ring that medicinal chemists can exploit to fine-tune the characteristics of a drug candidate. The strong electron-withdrawing nature of the nitrile moiety significantly influences the electron density of the aromatic ring, which can enhance π-π stacking interactions with protein targets and render the ring less susceptible to oxidative metabolism.[1][2]
One of the most valuable attributes of the benzonitrile group is its metabolic robustness. In most instances, the nitrile group is not readily metabolized and passes through the body unchanged.[3] This metabolic stability can lead to improved pharmacokinetic profiles, including longer half-lives and increased systemic exposure.[2] Furthermore, the incorporation of a nitrile group can enhance the solubility of a compound compared to more lipophilic analogues, a critical factor in achieving good oral bioavailability.[2][3]
Benzonitrile as a Bioisostere
Bioisosterism, the strategy of replacing one functional group with another that has similar physical or chemical properties, is a cornerstone of modern drug design.[4][5] The benzonitrile moiety has proven to be an effective bioisostere for several key functional groups, including:
-
Carbonyl and Hydroxyl Groups: The nitrile's ability to act as a hydrogen bond acceptor allows it to mimic the interactions of carbonyl and hydroxyl groups with biological targets.[2][3] This is particularly valuable in the design of non-steroidal drugs that aim to replicate the binding of endogenous steroidal ligands.
-
Halogens: In certain contexts, the nitrile group can serve as a bioisosteric replacement for halogens, influencing the electronic properties of the aromatic ring in a similar fashion.
By acting as a bioisostere, the benzonitrile group allows for the modulation of a molecule's physicochemical properties, such as lipophilicity and metabolic stability, while preserving or enhancing its desired biological activity.[4]
Key Therapeutic Applications of Substituted Benzonitriles
The versatility of the benzonitrile scaffold is evident in the wide range of therapeutic areas where it has been successfully applied. This section will focus on two prominent examples in oncology: aromatase inhibitors and androgen receptor antagonists.
Aromatase Inhibitors for Estrogen-Dependent Cancers
Aromatase, a cytochrome P450 enzyme, is responsible for the final step in estrogen biosynthesis.[6] In postmenopausal women, where the ovaries have ceased to be the primary source of estrogen, aromatase activity in peripheral tissues becomes the main driver of estrogen production. Consequently, inhibiting aromatase is a key therapeutic strategy for estrogen receptor-positive (ER+) breast cancer.[6][7]
Substituted benzonitriles are a hallmark of non-steroidal aromatase inhibitors. The para-substituted benzonitrile moiety is crucial for their inhibitory activity, as it is believed to mimic the D-ring of the endogenous androstenedione substrate, with the nitrile group acting as a key hydrogen bond acceptor in the enzyme's active site.[1][3]
Letrozole , a highly potent and selective third-generation aromatase inhibitor, exemplifies the successful application of the benzonitrile scaffold.[6][7] Its structure features a 4-cyanophenyl group that plays a critical role in its high-affinity binding to the aromatase enzyme.[8][9]
Molecular modeling and X-ray crystallography studies have provided valuable insights into the binding of letrozole to the aromatase active site. The benzonitrile group is oriented towards the heme iron of the cytochrome P450 enzyme, with the nitrile nitrogen coordinating to the iron atom. This interaction, along with hydrophobic interactions between the phenyl ring and nonpolar residues in the active site, accounts for the potent and selective inhibition of the enzyme.[9][10]
Caption: Binding of Letrozole to the Aromatase Active Site.
Table 1: Inhibitory Activity of Benzonitrile-Containing Aromatase Inhibitors
| Compound | Aromatase IC50 (nM) | Reference |
| Letrozole | 0.3 - 24 | [11] |
| Anastrozole | ~20 | [12] |
| Vorozole | 4.17 | [13] |
| Fadrozole | - | [3] |
| Compound 26 | 0.2 | [11] |
| Compound 27 | 6.8 | [11] |
| Compound 32 | 37 | [11] |
| Compound 34 | 82 | [11] |
| Compound 35 | 198 | [11] |
Androgen Receptor Antagonists for Prostate Cancer
The androgen receptor (AR) is a key driver of prostate cancer cell growth and survival.[14] Androgen deprivation therapy (ADT) is a mainstay of treatment for advanced prostate cancer, but the disease often progresses to a castration-resistant state (CRPC) where the AR signaling pathway remains active despite low levels of circulating androgens.
Second-generation non-steroidal antiandrogens have been developed to more effectively block AR signaling in the context of CRPC. Enzalutamide is a prominent example of a benzonitrile-containing AR antagonist.[6] Its complex structure includes a 4-isothiocyanato-2-(trifluoromethyl)benzonitrile intermediate, highlighting the importance of this class of compounds in its synthesis.[15]
The androgen receptor signaling pathway is a multi-step process that begins with the binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the AR in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization, and translocation to the nucleus. Once in the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, recruiting co-activators and initiating the transcription of genes that promote cell growth and proliferation.[14][16][17]
Enzalutamide and other non-steroidal antiandrogens act by competitively inhibiting the binding of androgens to the AR, thereby preventing its activation and downstream signaling.[6]
Caption: Simplified Androgen Receptor Signaling Pathway and Inhibition.
Table 2: Physicochemical Properties of Bicalutamide, a Precursor-generation Antiandrogen
| Property | Value | Reference |
| Solubility | ||
| Water (37 °C) | 5 mg/L | [18] |
| Ethanol | Soluble to 10 mM | |
| DMSO | Soluble to 100 mM | |
| LogP | 2.9 (calculated) | [18] |
| pKa | 11.9 (predicted) | [18] |
Experimental Protocols for the Synthesis and Evaluation of Substituted Benzonitriles
This section provides detailed, step-by-step methodologies for key experiments relevant to the discovery and development of benzonitrile-containing drug candidates.
Synthesis of Substituted Benzonitriles via the Sandmeyer Reaction
The Sandmeyer reaction is a classic and reliable method for the synthesis of aryl nitriles from aryl amines.[22][23][24][25] The reaction proceeds via the formation of a diazonium salt, which is then displaced by a cyanide nucleophile, typically from a copper(I) cyanide salt.
Workflow for the Sandmeyer Reaction:
Caption: General workflow for the Sandmeyer reaction.
Detailed Protocol for the Synthesis of 4-Chlorobenzonitrile from 4-Chloroaniline:
-
Preparation of the Diazonium Salt Solution:
-
In a 250 mL beaker, dissolve 5.0 g (39.2 mmol) of 4-chloroaniline in a mixture of 10 mL of concentrated hydrochloric acid and 10 mL of water.
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
In a separate 100 mL beaker, dissolve 3.0 g (43.5 mmol) of sodium nitrite in 10 mL of water and cool to 0-5 °C.
-
Slowly add the sodium nitrite solution dropwise to the stirred 4-chloroaniline solution, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a slight color change.
-
After the addition is complete, stir the solution for an additional 15 minutes at 0-5 °C.
-
-
Preparation of the Copper(I) Cyanide Solution:
-
In a 500 mL flask, prepare a solution of 8.0 g (32.0 mmol) of copper(II) sulfate pentahydrate in 50 mL of hot water.
-
In a separate beaker, dissolve 8.5 g (130.5 mmol) of potassium cyanide in 25 mL of water. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Slowly add the hot copper(II) sulfate solution to the potassium cyanide solution with stirring. A precipitate of copper(I) cyanide will form.
-
-
The Sandmeyer Reaction:
-
Slowly and carefully add the cold diazonium salt solution to the stirred copper(I) cyanide suspension.
-
A vigorous evolution of nitrogen gas will occur. Allow the reaction mixture to stand at room temperature for 1-2 hours, then heat it on a steam bath for 30 minutes to ensure complete reaction.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with water (2 x 50 mL) and then with saturated sodium chloride solution (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product can be purified by recrystallization from ethanol or by vacuum distillation to yield pure 4-chlorobenzonitrile.
-
Determination of Lipophilicity (LogP)
Lipophilicity is a critical parameter in drug design, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) properties.[1][6] The partition coefficient (P), or its logarithmic form (LogP), is the most common measure of lipophilicity. It is defined as the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[26]
Protocol for LogP Determination using the Shake-Flask Method:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
-
Prepare a biphasic system of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline, pH 7.4). The two phases should be mutually saturated by shaking them together for 24 hours and then allowing them to separate.
-
-
Partitioning:
-
Add a small volume of the test compound stock solution to a known volume of the n-octanol/water biphasic system in a screw-cap vial. The final concentration of the test compound should be in a range that can be accurately measured by the chosen analytical method.
-
Shake the vial vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25 °C) to allow the compound to partition between the two phases and reach equilibrium.
-
-
Phase Separation and Analysis:
-
Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.
-
Carefully remove an aliquot from each phase for analysis.
-
Determine the concentration of the test compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
-
-
Calculation of LogP:
-
Calculate the partition coefficient (P) using the following formula: P = [Concentration in n-octanol] / [Concentration in aqueous phase]
-
Calculate LogP: LogP = log10(P)
-
In Vitro Metabolic Stability Assay using Liver Microsomes
Assessing the metabolic stability of a drug candidate early in the discovery process is crucial to predict its in vivo clearance and potential for drug-drug interactions.[5][27] Liver microsomes, which contain a high concentration of drug-metabolizing enzymes such as cytochrome P450s, are a widely used in vitro model for this purpose.[3][28][29]
Protocol for Metabolic Stability Assay:
-
Preparation of Reagents:
-
Thaw pooled human liver microsomes on ice.
-
Prepare a NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration.
-
-
Incubation:
-
In a 96-well plate, add the liver microsomes and the test compound to the buffer. Pre-incubate the mixture at 37 °C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system solution.
-
Incubate the plate at 37 °C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in designated wells by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg microsomal protein)
-
Conclusion and Future Perspectives
Substituted benzonitriles have firmly established their place in the medicinal chemist's toolbox. Their favorable physicochemical and pharmacokinetic properties, coupled with their versatility as a pharmacophore and bioisostere, have led to their incorporation into numerous successful drugs and clinical candidates. The examples of aromatase inhibitors and androgen receptor antagonists discussed in this guide underscore the power of this scaffold in designing targeted therapies.
As our understanding of disease biology and drug-target interactions continues to grow, we can expect to see the creative application of substituted benzonitriles in new and innovative ways. The development of novel synthetic methodologies will further expand the accessible chemical space for benzonitrile-containing compounds, enabling the exploration of new structure-activity relationships and the design of next-generation therapeutics with enhanced efficacy and safety profiles. The continued investigation of this remarkable functional group is sure to yield exciting new discoveries in the years to come.
References
- 1. acdlabs.com [acdlabs.com]
- 2. Synthesis routes of 4-Cyanobenzyl bromide [benchchem.com]
- 3. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 4. WO2016005875A1 - An improved process for the preparation of enzalutamide - Google Patents [patents.google.com]
- 5. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 6. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 7. In vivo measurement of aromatase inhibition by letrozole (CGS 20267) in postmenopausal patients with breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Aromatase Inhibitors as a Promising Direction for the Search for New Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aromatase and Dual Aromatase-Steroid Sulfatase Inhibitors from the Letrozole and Vorozole Templates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determining the IC50 Values for Vorozole and Letrozole, on a Series of Human Liver Cytochrome P450s, to Help Determine the Binding Site of Vorozole in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. nbinno.com [nbinno.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Bicalutamide | C18H14F4N2O4S | CID 2375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Physicochemical Profile of Antiandrogen Drug Bicalutamide: Solubility, Distribution, Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. web.mnstate.edu [web.mnstate.edu]
- 24. masterorganicchemistry.com [masterorganicchemistry.com]
- 25. lscollege.ac.in [lscollege.ac.in]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 28. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 29. mercell.com [mercell.com]
An In-depth Technical Guide to the Discovery and History of Cyanophenol Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of cyanophenol compounds. It is designed for researchers, scientists, and professionals in drug development who require a deep, technical understanding of these versatile chemical intermediates. The guide delves into the core synthetic methodologies, including the seminal Sandmeyer and Rosenmund-von Braun reactions, and explores the distinct characteristics and applications of the ortho, meta, and para isomers. By synthesizing historical context with modern synthetic protocols and applications, this document serves as an authoritative resource, grounded in scientific literature and field-proven insights.
Introduction: The Emergence of Cyanophenols as Key Chemical Scaffolds
Cyanophenols, a class of organic compounds featuring both a hydroxyl (-OH) and a nitrile (-C≡N) group attached to a benzene ring, represent a cornerstone in modern synthetic chemistry. Their unique molecular architecture, combining the nucleophilic and hydrogen-bonding capabilities of the phenolic hydroxyl group with the electrophilic and versatile reactivity of the nitrile moiety, has rendered them indispensable building blocks in a multitude of applications. From the development of advanced liquid crystal displays to the synthesis of life-saving pharmaceuticals and high-performance agrochemicals, the influence of cyanophenols is both profound and far-reaching.[1][2][3]
This guide will trace the historical trajectory of cyanophenol chemistry, from early synthetic endeavors to the sophisticated, high-yield methodologies employed today. We will explore the nuances of the three structural isomers—2-cyanophenol, 3-cyanophenol, and 4-cyanophenol—and elucidate the causal relationships between their distinct electronic and steric properties and their respective applications. Furthermore, this document will provide detailed, step-by-step protocols for key synthetic transformations, underpinned by mechanistic insights and supported by authoritative references, to equip the modern researcher with a robust understanding of this vital class of compounds.
Foundational Syntheses: The Dawn of Aromatic Nitrile Chemistry
The history of cyanophenols is intrinsically linked to the broader development of methods for introducing the cyano group onto an aromatic ring. Two classical reactions, the Sandmeyer and the Rosenmund-von Braun reactions, stand as pillars of this field, providing the initial pathways for the synthesis of aryl nitriles, including cyanophenols.
2.1 The Sandmeyer Reaction: A Serendipitous Discovery with Lasting Impact
The Sandmeyer reaction, discovered by Swiss chemist Traugott Sandmeyer in 1884, was a serendipitous yet groundbreaking finding.[4][5][6][7] While attempting to synthesize phenylacetylene from benzenediazonium chloride and cuprous acetylide, Sandmeyer unexpectedly obtained chlorobenzene as the major product.[4][5][6][7] This led to the realization that diazonium salts, derived from aromatic amines, could be transformed into a variety of functional groups using copper(I) salts as catalysts.[4][5][6][7]
The cyanation of aromatic diazonium salts, a key variant of the Sandmeyer reaction, provided one of the earliest reliable routes to aryl nitriles.[4][6] This reaction proceeds via a free radical mechanism, initiated by a single electron transfer from the copper(I) catalyst to the diazonium salt.[4][5][6]
Experimental Protocol: A Representative Sandmeyer Cyanation
The following protocol outlines the general steps for the synthesis of an aryl nitrile from an aromatic amine via the Sandmeyer reaction.
-
Diazotization: The aromatic amine is dissolved in a cold, acidic solution (typically HCl or H2SO4) and treated with a solution of sodium nitrite (NaNO2) at 0-5°C to form the corresponding diazonium salt.[5]
-
Cyanation: The cold diazonium salt solution is then slowly added to a solution of copper(I) cyanide (CuCN) to initiate the substitution reaction, leading to the formation of the aryl nitrile and the evolution of nitrogen gas.[6]
-
Work-up and Purification: The reaction mixture is typically neutralized and extracted with an organic solvent. The crude product is then purified by distillation or recrystallization.
Caption: Workflow for the Sandmeyer Cyanation Reaction.
2.2 The Rosenmund-von Braun Reaction: A Direct Route from Aryl Halides
The Rosenmund-von Braun reaction, developed through the work of Karl Wilhelm Rosenmund and Julius von Braun, provides an alternative and often more direct route to aryl nitriles.[8][9] This reaction involves the cyanation of an aryl halide with copper(I) cyanide, typically at elevated temperatures in a polar, high-boiling solvent like DMF or pyridine.[10]
The mechanism is believed to involve the oxidative addition of the aryl halide to a copper(I) species, forming a Cu(III) intermediate, followed by reductive elimination to yield the aryl nitrile.[10] While the classical conditions are harsh, modern modifications, such as the use of L-proline as an additive, have enabled the reaction to proceed at lower temperatures with improved functional group tolerance.[11][12]
Experimental Protocol: L-Proline-Promoted Rosenmund-von Braun Cyanation
This protocol is a modified version of the Rosenmund-von Braun reaction, demonstrating the use of L-proline to facilitate the cyanation of an aryl bromide at a lower temperature.[11][12]
-
Reaction Setup: In a reaction vessel, combine the aryl bromide, copper(I) cyanide (CuCN), and L-proline in a suitable solvent (e.g., DMF).
-
Heating: The reaction mixture is heated to 80-120°C and stirred until the reaction is complete (monitored by TLC or GC-MS).
-
Work-up and Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.
Caption: L-Proline-Promoted Rosenmund-von Braun Reaction.
The Cyanophenol Isomers: Synthesis, Properties, and Applications
The three isomers of cyanophenol—ortho (2-), meta (3-), and para (4-)—exhibit distinct physical and chemical properties due to the relative positions of the hydroxyl and cyano groups. These differences have led to their use in a diverse range of applications.
3.1 2-Cyanophenol (Salicylonitrile)
2-Cyanophenol, also known as salicylonitrile, is a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[13] Its synthesis can be achieved through several routes, including the dehydration of salicylaldoxime or salicylamide.[14][15][16]
Synthesis of 2-Cyanophenol from Salicylaldoxime
A common laboratory-scale synthesis involves the dehydration of salicylaldoxime, which can be prepared from salicylaldehyde and hydroxylamine.[15][17]
-
Oxime Formation: Salicylaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base to form salicylaldoxime.
-
Dehydration: The resulting salicylaldoxime is then dehydrated using a dehydrating agent, such as acetic anhydride, to yield 2-cyanophenol.[17]
-
Hydrolysis and Acidification: The reaction mixture is then subjected to hydrolysis and acidification to isolate the final product.[14][15]
Table 1: Physicochemical Properties of Cyanophenol Isomers
| Property | 2-Cyanophenol | 3-Cyanophenol | 4-Cyanophenol |
| CAS Number | 611-20-1 | 873-62-1 | 767-00-0 |
| Molecular Formula | C7H5NO | C7H5NO | C7H5NO |
| Molecular Weight | 119.12 g/mol | 119.12 g/mol | 119.12 g/mol |
| Melting Point | 97-98 °C[18] | 80-83 °C | 110-113 °C[19][20] |
| Boiling Point | 146 °C / 2mmHg[19] | - | 146 °C / 2mmHg[19] |
| Appearance | White crystalline solid[18] | - | White crystalline powder or chips[21] |
3.2 3-Cyanophenol
3-Cyanophenol has been studied for its adsorption behavior at the air-water interface, where the cyano group is found to be hydrogen-bonded and oriented towards the aqueous phase.[22][23] This property is of interest in environmental science and materials research.
3.3 4-Cyanophenol (p-Hydroxybenzonitrile)
4-Cyanophenol, or p-hydroxybenzonitrile, is arguably the most commercially significant of the three isomers. It is a crucial intermediate in the production of liquid crystals, pharmaceuticals, dyes, and agrochemicals.[1][2][3][19] Notably, it is a precursor for the synthesis of the vasodilator Levcromakalim and the herbicide bromoxynil.[20][21]
Industrial Synthesis of 4-Cyanophenol
Several methods are employed for the industrial-scale synthesis of 4-cyanophenol:
-
From p-Hydroxybenzoic Acid: This method involves the amination of p-hydroxybenzoic acid, followed by dehydration.[19]
-
From p-Hydroxybenzaldehyde: p-Hydroxybenzaldehyde is reacted with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated.[19][24]
-
From p-Cresol: The ammoxidation of p-cresol provides a direct route to 4-cyanophenol.[19][21][25][26]
-
From Halophenols: The reaction of 4-bromophenol with copper(I) cyanide is a viable synthetic route.[21][25][26]
Caption: Major Synthetic Pathways to 4-Cyanophenol.
Applications in Drug Development and Beyond
The unique combination of a hydroxyl and a nitrile group makes cyanophenols valuable scaffolds in medicinal chemistry. The phenolic hydroxyl can act as a hydrogen bond donor and acceptor, while the nitrile group can participate in various chemical transformations and interactions with biological targets.[27] 4-Cyanophenol, in particular, is a key intermediate in the synthesis of a range of active pharmaceutical ingredients (APIs).[28] Its dual functionality allows for the construction of complex drug molecules with targeted therapeutic effects.[28]
Beyond pharmaceuticals, cyanophenols are integral to the agrochemical industry. For instance, 4-cyanophenol is a precursor to the herbicide bromoxynil.[20][21] They are also used in the synthesis of dyes and as components of liquid crystal materials, highlighting their broad utility across various high-tech industries.[3]
Conclusion: A Legacy of Discovery and a Future of Innovation
The journey of cyanophenol compounds, from their discovery through foundational reactions like the Sandmeyer and Rosenmund-von Braun, to their current status as indispensable chemical intermediates, is a testament to the power of synthetic organic chemistry. The continuous refinement of synthetic methodologies has not only improved the efficiency and sustainability of their production but has also expanded the horizons of their application. For researchers and professionals in drug development and materials science, a deep understanding of the history, synthesis, and properties of cyanophenols is not merely academic; it is a gateway to innovation and the creation of novel molecules that can address some of society's most pressing challenges.
References
- 1. nbinno.com [nbinno.com]
- 2. sihaulichemicals.co.in [sihaulichemicals.co.in]
- 3. nbinno.com [nbinno.com]
- 4. byjus.com [byjus.com]
- 5. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Sandmeyer Reaction Mechanism - [adda247.com]
- 8. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 9. synarchive.com [synarchive.com]
- 10. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 12. l-Proline-Promoted Rosenmund-von Braun Reaction | Semantic Scholar [semanticscholar.org]
- 13. chemimpex.com [chemimpex.com]
- 14. 2-Cyanophenol synthesis - chemicalbook [chemicalbook.com]
- 15. CN101781235B - Method for preparing 2-cyanophenol - Google Patents [patents.google.com]
- 16. patents.justia.com [patents.justia.com]
- 17. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 18. prepchem.com [prepchem.com]
- 19. Page loading... [guidechem.com]
- 20. 4-シアノフェノール 95% | Sigma-Aldrich [sigmaaldrich.com]
- 21. 4-Cyanophenol | 767-00-0 [chemicalbook.com]
- 22. Differing adsorption behavior of environmentally important cyanophenol isomers at the air-water interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. CN1442404A - Method of preparing p-cyanophenol like compound - Google Patents [patents.google.com]
- 25. 4-Cyanophenol synthesis - chemicalbook [chemicalbook.com]
- 26. 4-Cyanophenol Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 27. researchgate.net [researchgate.net]
- 28. nbinno.com [nbinno.com]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 4-Chloro-2-hydroxybenzonitrile from 4-chlorosalicylic acid
Abstract
This application note provides a comprehensive, two-step protocol for the synthesis of 4-Chloro-2-hydroxybenzonitrile, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis commences with the conversion of commercially available 4-chlorosalicylic acid to its corresponding amide, 4-chloro-2-hydroxybenzamide. This intermediate is subsequently dehydrated to yield the target nitrile. This guide emphasizes the mechanistic rationale behind procedural choices, detailed safety protocols for handling hazardous reagents, and a step-by-step methodology designed for reproducibility and high yield.
Introduction and Synthetic Strategy
This compound is a key building block in the synthesis of various biologically active molecules.[1] Its structure, featuring a nitrile group ortho to a hydroxyl group and para to a chloro substituent, offers multiple points for further chemical modification. The synthetic route detailed herein is a robust and well-established pathway that proceeds in two distinct stages:
-
Amidation: Conversion of the carboxylic acid moiety of 4-chlorosalicylic acid into a primary amide.
-
Dehydration: Elimination of water from the primary amide to form the nitrile functional group.
This approach is favored for its reliability and the general availability of the required reagents. Understanding the underlying mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.
Mechanistic Insights and Rationale
Step 1: Amidation via Acyl Chloride Intermediate
The direct reaction between a carboxylic acid and an amine to form an amide is typically unfavorable under standard laboratory conditions, requiring high temperatures and resulting in an acid-base equilibrium. To overcome this, the carboxylic acid's hydroxyl group must first be converted into a better leaving group. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose.[2]
The reaction proceeds as follows:
-
Activation: The lone pair of electrons on the carbonyl oxygen of 4-chlorosalicylic acid attacks the electrophilic sulfur atom of thionyl chloride.
-
Intermediate Formation: A series of steps, including the departure of a chloride ion and subsequent reformation of the sulfur-oxygen double bond, generates a highly reactive acyl chloride intermediate.[3] The byproducts of this activation step, sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, are volatile and can be easily removed, driving the reaction to completion.[4]
-
Nucleophilic Acyl Substitution: The acyl chloride is then subjected to nucleophilic attack by ammonia. The lone pair of the ammonia nitrogen attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to form the stable 4-chloro-2-hydroxybenzamide, releasing a chloride ion.
Step 2: Dehydration of the Primary Amide
The conversion of a primary amide to a nitrile is a classic dehydration reaction.[5] Strong dehydrating agents are required to facilitate the removal of the two hydrogen atoms from the nitrogen and the oxygen atom from the carbonyl group.[6][7] Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are commonly employed for this transformation.[4][6]
The mechanism using POCl₃ involves:
-
Activation of Carbonyl: The amide's carbonyl oxygen acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃.
-
Formation of a Good Leaving Group: This initial attack converts the carbonyl oxygen into an excellent leaving group.
-
Elimination: A base (such as pyridine, often added, or another molecule of the amide) removes a proton from the amide nitrogen. The resulting electron pair forms a pi bond, and subsequent elimination steps lead to the formation of the carbon-nitrogen triple bond of the nitrile product.[6]
Experimental Workflow Diagram
The overall two-step synthesis is outlined in the workflow diagram below.
Caption: Workflow for the two-step synthesis of this compound.
Detailed Experimental Protocols
Disclaimer: All procedures involving hazardous chemicals must be performed in a properly functioning chemical fume hood with appropriate personal protective equipment (PPE).
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | CAS No. | Hazards |
| 4-Chlorosalicylic acid | C₇H₅ClO₃ | 172.57 | 5106-98-9 | Irritant |
| Thionyl chloride (SOCl₂) | SOCl₂ | 118.97 | 7719-09-7 | Corrosive, Toxic, Water-Reactive |
| Phosphorus oxychloride (POCl₃) | POCl₃ | 153.33 | 10025-87-3 | Corrosive, Toxic, Water-Reactive |
| Toluene | C₇H₈ | 92.14 | 108-88-3 | Flammable, Irritant |
| Aqueous Ammonia (28-30%) | NH₄OH | 35.04 | 1336-21-6 | Corrosive, Irritant |
| Pyridine | C₅H₅N | 79.10 | 110-86-1 | Flammable, Toxic |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Flammable, Irritant |
| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | Flammable, Irritant |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 144-55-8 | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | - |
Step 1: Synthesis of 4-chloro-2-hydroxybenzamide
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chlorosalicylic acid (8.63 g, 50.0 mmol).
-
Solvent Addition: Add 100 mL of toluene to the flask.
-
Reagent Addition: While stirring, carefully add thionyl chloride (7.3 mL, 100.0 mmol, 2.0 equiv.) dropwise to the suspension at room temperature. Note: This step is exothermic and generates HCl and SO₂ gas. Ensure the condenser is fitted with a gas trap (e.g., a drying tube leading to a beaker with a sodium hydroxide solution).
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 3-4 hours. The reaction can be monitored by TLC until the starting material is consumed.
-
Work-up (Part 1): Allow the reaction mixture to cool to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporation).
-
Work-up (Part 2): Cool the resulting crude acyl chloride residue in an ice bath. Slowly and carefully add 100 mL of chilled concentrated aqueous ammonia (28-30%). A precipitate will form.
-
Isolation: Stir the suspension vigorously for 30 minutes. Isolate the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any ammonium salts.
-
Drying: Dry the white solid product, 4-chloro-2-hydroxybenzamide, in a vacuum oven at 50 °C to a constant weight. The product is typically of sufficient purity for the next step.
Step 2: Synthesis of this compound
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place the dried 4-chloro-2-hydroxybenzamide (7.72 g, 45.0 mmol) and 50 mL of pyridine (anhydrous).
-
Reagent Addition: Cool the mixture in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (5.0 mL, 54.0 mmol, 1.2 equiv.) dropwise with efficient stirring. An exothermic reaction will occur.
-
Reaction: After the addition is complete, heat the reaction mixture to 80-90 °C for 2 hours. Monitor the reaction by TLC.
-
Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto 200 g of crushed ice with vigorous stirring.
-
Extraction: Transfer the resulting mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic extracts and wash sequentially with 1M HCl (2 x 50 mL) to remove pyridine, saturated aqueous sodium bicarbonate solution (2 x 50 mL), and finally with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an ethyl acetate/hexanes solvent system to afford this compound as a crystalline solid.
Safety and Hazard Management
The reagents used in this synthesis are hazardous and require careful handling.
-
Thionyl Chloride (SOCl₂) & Phosphorus Oxychloride (POCl₃): Both are highly corrosive, toxic if inhaled, and react violently with water to release toxic gases (HCl, SO₂).[8][9][10]
-
Handling: Always dispense these reagents in a chemical fume hood.[8][11] Wear chemical-resistant gloves (neoprene or nitrile), safety goggles, and a lab coat.[11]
-
Storage: Store in a cool, dry, well-ventilated area away from water and incompatible materials like bases and alcohols.[10][11]
-
Spills: Neutralize small spills with sodium bicarbonate or a similar dry absorbent material. Avoid using water.
-
-
Waste Disposal: Quench any residual reactive reagents carefully before disposal. All chemical waste, including rinsates and contaminated materials, must be collected in properly labeled hazardous waste containers for disposal according to institutional guidelines.[11]
-
Emergency: Ensure an eyewash station and safety shower are readily accessible.[8][11] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[9][10]
Summary of Reaction Parameters
| Parameter | Step 1: Amidation | Step 2: Dehydration |
| Starting Material | 4-Chlorosalicylic acid | 4-chloro-2-hydroxybenzamide |
| Key Reagents | Thionyl Chloride, Aqueous Ammonia | Phosphorus Oxychloride, Pyridine |
| Solvent | Toluene | Pyridine |
| Temperature | Reflux (~110 °C) | 80-90 °C |
| Reaction Time | 3-4 hours | 2 hours |
| Typical Yield | 85-95% | 75-85% |
References
- 1. This compound | C7H4ClNO | CID 3442789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/C5RA24527C [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Amide to Nitrile - Common Conditions [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. One moment, please... [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. fishersci.com [fishersci.com]
- 9. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. westliberty.edu [westliberty.edu]
- 11. drexel.edu [drexel.edu]
Protocol for the dehydration of 5-chloro-2-hydroxybenzamide
An Application Guide and Protocol for the Synthesis of 2-Cyano-4-chlorophenol via Dehydration of 5-Chloro-2-hydroxybenzamide
Abstract
This application note provides a comprehensive, field-tested protocol for the dehydration of 5-chloro-2-hydroxybenzamide to synthesize 2-cyano-4-chlorophenol, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The conversion of a primary amide to a nitrile is a fundamental transformation in organic synthesis.[1] This guide is designed for researchers, chemists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles. We will explore the rationale behind the selection of reagents and conditions, focusing on a robust protocol using trifluoroacetic anhydride (TFAA) and pyridine, which offers mild and efficient reaction conditions.[2][3] The document includes a thorough examination of the reaction mechanism, safety protocols, process optimization, and troubleshooting, ensuring a reproducible and high-yield synthesis.
Introduction and Scientific Principle
The dehydration of primary amides is a classic and efficient route to synthesizing nitriles.[4] The nitrile functional group is a key building block in organic chemistry, serving as a precursor to amines, carboxylic acids, and ketones, and is a common moiety in many biologically active molecules.[1] The starting material, 5-chloro-2-hydroxybenzamide, is a substituted salicylamide derivative. Its conversion to 2-cyano-4-chlorophenol requires the removal of a water molecule from the primary amide group.
While numerous dehydrating agents are known, including strong agents like phosphorus pentoxide (P₂O₅) and thionyl chloride (SOCl₂), they often require harsh conditions or generate corrosive acidic byproducts that can be incompatible with sensitive functional groups, such as the phenolic hydroxyl group present in our substrate.[5][6] This protocol employs Trifluoroacetic Anhydride (TFAA) in the presence of a non-nucleophilic base, pyridine. This system offers several advantages:
-
Mild Conditions: The reaction proceeds efficiently at low temperatures and does not require heating, preserving the integrity of the substrate.[2]
-
High Efficiency: TFAA is a powerful acylating agent that readily activates the amide oxygen, facilitating the elimination process.
-
Byproduct Management: The pyridine serves a dual purpose: it acts as a base to facilitate the final elimination step and neutralizes the trifluoroacetic acid byproduct formed during the reaction, preventing potential acid-catalyzed side reactions.
Reaction Mechanism with Trifluoroacetic Anhydride (TFAA)
The reaction proceeds through a well-established pathway involving the activation of the amide carbonyl oxygen.
-
Activation: The lone pair of electrons on the amide's carbonyl oxygen acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of trifluoroacetic anhydride. This forms a highly activated O-acylated intermediate.
-
Deprotonation & Elimination: Pyridine, acting as a base, removes a proton from the nitrogen atom. This initiates a cascade of electron movements, leading to the formation of the carbon-nitrogen triple bond (the nitrile) and the elimination of a mixed anhydride species.
-
Final State: The mixed anhydride is subsequently neutralized by another molecule of pyridine, resulting in the desired nitrile product and pyridinium trifluoroacetate salts, which are easily removed during the aqueous work-up. The overall mechanism converts the poor leaving group (-OH) of the amide tautomer into an excellent leaving group.[7]
Materials, Equipment, and Safety
Reagents and Materials
| Reagent/Material | Molecular Formula | MW ( g/mol ) | Required Purity | Supplier Example |
| 5-Chloro-2-hydroxybenzamide | C₇H₆ClNO₂ | 171.58 | >98% | Sigma-Aldrich, TCI |
| Trifluoroacetic Anhydride (TFAA) | (CF₃CO)₂O | 210.03 | >99% (Anhydrous) | Sigma-Aldrich, Acros |
| Pyridine | C₅H₅N | 79.10 | Anhydrous, >99.8% | Acros, Alfa Aesar |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, >99.8% | Fisher Scientific |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 1 M Aqueous Solution | VWR, Fisher Scientific |
| Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Anhydrous, Granular | EMD Millipore |
| Deionized Water | H₂O | 18.02 | ASTM Type II | - |
| Celite® (Diatomaceous Earth) | - | - | - | Sigma-Aldrich |
Equipment
-
Three-neck round-bottom flask with magnetic stirrer bar
-
Magnetic stir plate
-
Ice-water bath
-
Nitrogen or Argon gas inlet and bubbler
-
Addition funnel or syringe pump
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Glass funnel and filter paper for gravity filtration
-
Optional: Flash chromatography system for purification
Critical Safety Precautions
This protocol must be performed in a well-ventilated chemical fume hood by trained personnel.
-
5-Chloro-2-hydroxybenzamide: May cause skin and eye irritation.[8] Avoid inhalation of dust and contact with skin and eyes.
-
Trifluoroacetic Anhydride (TFAA): Highly corrosive and a lachrymator. Reacts violently with water. Causes severe skin and eye burns. Handle with extreme care using heavy-duty nitrile or butyl rubber gloves, safety goggles, and a face shield.
-
Pyridine: Flammable liquid with a harmful vapor and a strong, unpleasant odor. It is toxic if swallowed, inhaled, or absorbed through the skin.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.
Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical safety goggles, and compatible gloves.
Detailed Experimental Protocol
This protocol is based on a 10 mmol scale. For scaling up or down, adjust reagent quantities proportionally.
Reaction Setup
-
Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of dry inert gas.
-
Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, a rubber septum, and a thermometer.
-
Place the flask under a positive pressure of inert gas.
Step-by-Step Procedure
-
Charge the Flask: To the reaction flask, add 5-chloro-2-hydroxybenzamide (1.72 g, 10.0 mmol, 1.0 eq.).
-
Add Solvent and Base: Add 50 mL of anhydrous dichloromethane (DCM) via syringe, followed by anhydrous pyridine (2.4 mL, 30.0 mmol, 3.0 eq.). Stir the mixture at room temperature until the solid is fully dissolved.
-
Cool the Reaction: Cool the flask to 0 °C using an ice-water bath. Allow the mixture to stir for 10-15 minutes to ensure thermal equilibrium.
-
Add Dehydrating Agent: Slowly add trifluoroacetic anhydride (TFAA) (1.7 mL, 12.0 mmol, 1.2 eq.) dropwise via syringe over 15-20 minutes. Caution: The addition is exothermic; maintain the internal temperature below 5 °C. A white precipitate (pyridinium trifluoroacetate) will form.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature.
-
Monitor Progress: Monitor the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 1-3 hours.
Work-up and Isolation
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by adding 30 mL of deionized water. Stir vigorously for 10 minutes.
-
Transfer: Transfer the mixture to a separatory funnel.
-
Extraction:
-
Wash the organic layer sequentially with 1 M HCl (2 x 30 mL) to remove pyridine.
-
Wash with deionized water (1 x 30 mL).
-
Wash with saturated sodium bicarbonate solution (1 x 30 mL) to remove any remaining acidic residue.
-
Finally, wash with brine (1 x 30 mL).
-
-
Drying: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄). If the solution is cloudy, pass it through a small plug of Celite®/Na₂SO₄.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.
Purification
The crude 2-cyano-4-chlorophenol can be purified by recrystallization from a suitable solvent system (e.g., Toluene/Hexanes or Ethanol/Water) or by flash column chromatography on silica gel if necessary.
Visualization of Experimental Workflow
The following diagram illustrates the complete workflow from starting material to the purified final product.
Caption: Workflow for the dehydration of 5-chloro-2-hydroxybenzamide.
Expected Results and Troubleshooting
| Parameter | Expected Outcome |
| Reaction Time | 1–3 hours |
| Appearance of Crude Product | Off-white to pale yellow solid |
| Expected Yield | 85–95% |
| Characterization | Melting Point: 148-150 °C |
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Wet reagents or solvent. 2. Inactive TFAA (hydrolyzed). | 1. Ensure all reagents and solvents are strictly anhydrous. 2. Use a fresh, unopened bottle of TFAA. |
| Formation of Side Products | 1. Reaction temperature too high. 2. Insufficient pyridine. | 1. Maintain strict temperature control (<5 °C) during TFAA addition. 2. Ensure the correct stoichiometry of pyridine is used to neutralize all acid byproducts. |
| Low Yield After Work-up | 1. Emulsion formation during extraction. 2. Product loss during aqueous washes. | 1. Add more brine to break the emulsion. If persistent, filter the mixture through Celite®. 2. Ensure the pH of the aqueous layers is correct during washes to prevent loss of the phenolic product into basic washes. |
References
- 1. researchgate.net [researchgate.net]
- 2. Amide to Nitrile - Common Conditions [commonorganicchemistry.com]
- 3. EP0729940A2 - Process for synthesizing fluorinated nitrile compounds - Google Patents [patents.google.com]
- 4. Recent developments in dehydration of primary amides to nitriles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5 - Chemistry Steps [chemistrysteps.com]
- 6. US4605521A - Process for the preparation of organic nitriles from organic carboxylic acid primary amides - Google Patents [patents.google.com]
- 7. thieme-connect.de [thieme-connect.de]
- 8. echemi.com [echemi.com]
The Versatile Virtuoso: Harnessing 4-Chloro-2-hydroxybenzonitrile in Modern Organic Synthesis
Introduction: A Building Block of Strategic Importance
In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 4-Chloro-2-hydroxybenzonitrile, a seemingly unassuming bifunctional aromatic compound, has emerged as a powerhouse building block for medicinal chemists and materials scientists alike. Its unique arrangement of a nucleophilic hydroxyl group, an electrophilic carbon-chlorine bond, and a versatile nitrile moiety on a single benzene ring offers a trifecta of reactive sites. This strategic positioning allows for a diverse array of chemical transformations, paving the way for the synthesis of a multitude of high-value compounds, including pharmaceuticals, agrochemicals, and functional materials.
This comprehensive guide delves into the practical applications of this compound, providing detailed protocols and expert insights into its use. We will explore its role in key synthetic transformations, elucidate the mechanistic underpinnings of these reactions, and offer self-validating experimental procedures designed for reproducibility and success in the research and development laboratory.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its safe and effective use.
| Property | Value | Reference |
| Molecular Formula | C₇H₄ClNO | --INVALID-LINK--[1] |
| Molecular Weight | 153.56 g/mol | --INVALID-LINK--[1] |
| Appearance | White to off-white solid | |
| Melting Point | 148-152 °C | |
| CAS Number | 30818-28-1 | --INVALID-LINK--[1] |
Safety Profile: this compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood.
Core Synthetic Applications: A Gateway to Molecular Diversity
The synthetic utility of this compound is primarily centered around the selective manipulation of its hydroxyl and chloro substituents, often in concert with the nitrile group, to construct complex heterocyclic scaffolds.
"this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];
subgraph "cluster_reactions" { label="Key Transformations"; style="filled"; color="#F1F3F4"; "O-Alkylation (Williamson Ether Synthesis)"; "Intramolecular Cyclization"; "Nucleophilic Aromatic Substitution (at Cl)"; "Reaction with Guanidine"; }
subgraph "cluster_products" { label="Resulting Scaffolds"; style="filled"; color="#F1F3F4"; "Alkoxybenzonitriles"; "Benzofurans"; "Substituted Phenols"; "Quinazolines"; }
"this compound" -> "O-Alkylation (Williamson Ether Synthesis)" [label=" R-X, Base"]; "O-Alkylation (Williamson Ether Synthesis)" -> "Alkoxybenzonitriles"; "Alkoxybenzonitriles" -> "Intramolecular Cyclization" [label=" Heat/Catalyst"]; "Intramolecular Cyclization" -> "Benzofurans"; "this compound" -> "Nucleophilic Aromatic Substitution (at Cl)" [label=" Nu:"]; "Nucleophilic Aromatic Substitution (at Cl)" -> "Substituted Phenols"; "this compound" -> "Reaction with Guanidine" [label=" Guanidine"]; "Reaction with Guanidine" -> "Quinazolines"; }
Figure 1: Key synthetic transformations of this compound.O-Alkylation via Williamson Ether Synthesis: A Prelude to Cyclization
The phenolic hydroxyl group of this compound is readily alkylated under Williamson ether synthesis conditions. This reaction is often the first step in a two-step sequence to construct substituted benzofurans, a privileged scaffold in medicinal chemistry. The choice of base and solvent is critical to ensure efficient and selective O-alkylation over potential C-alkylation.[2]
Protocol 1: Synthesis of 4-Chloro-2-(prop-2-yn-1-yloxy)benzonitrile
This protocol details the O-alkylation with propargyl bromide, introducing a terminal alkyne that can be further functionalized or used in subsequent cyclization reactions.
Materials:
-
This compound
-
Propargyl bromide (80% solution in toluene)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered
-
Anhydrous Acetone
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetone (10 mL/mmol), add finely powdered anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add propargyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 56°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexane:ethyl acetate eluent).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-Chloro-2-(prop-2-yn-1-yloxy)benzonitrile as a solid.
Rationale and Mechanistic Insights: The Williamson ether synthesis proceeds via an S_N2 mechanism.[3] The weakly acidic phenolic proton is deprotonated by the base (K₂CO₃) to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of propargyl bromide, displacing the bromide leaving group. Using a polar aprotic solvent like acetone favors the S_N2 reaction pathway.
Intramolecular Cyclization: Forging the Benzofuran Core
The alkoxybenzonitrile derivatives synthesized in the previous step are versatile precursors for the construction of benzofurans through intramolecular cyclization. The specific conditions for this cyclization depend on the nature of the alkyl group introduced.
Protocol 2: Synthesis of 5-Chloro-2-methylbenzofuran from 4-Chloro-2-(prop-2-yn-1-yloxy)benzonitrile
This protocol describes a thermal intramolecular cyclization that proceeds via a Claisen-type rearrangement followed by cyclization and aromatization.
Materials:
-
4-Chloro-2-(prop-2-yn-1-yloxy)benzonitrile
-
High-boiling solvent (e.g., N,N-Diethylaniline or Dowtherm A)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Standard laboratory glassware for workup and purification
Procedure:
-
Dissolve 4-Chloro-2-(prop-2-yn-1-yloxy)benzonitrile (1.0 eq) in N,N-diethylaniline (5 mL/mmol).
-
Heat the reaction mixture to reflux (approximately 217°C) for 2-4 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and dilute with a suitable organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 5-Chloro-2-methylbenzofuran.
Mechanistic Pathway: This transformation is believed to proceed through a tandem reaction sequence. The initial step is a thermal[4][4]-sigmatropic rearrangement (Claisen rearrangement) of the aryl propargyl ether to form an allenyl intermediate. This is followed by an intramolecular cyclization of the phenolic oxygen onto the central carbon of the allene. Tautomerization of the resulting exocyclic methylene intermediate leads to the aromatic benzofuran ring system.
"Aryl_Propargyl_Ether" [label="4-Chloro-2-(prop-2-yn-1-yloxy)benzonitrile"]; "Transition_State" [label="[4][4]-Sigmatropic\nRearrangement"]; "Allenyl_Intermediate" [label="Allenyl Phenol\nIntermediate"]; "Cyclization" [label="Intramolecular\nNucleophilic Attack"]; "Methylene_Intermediate" [label="Exocyclic Methylene\nIntermediate"]; "Tautomerization" [label="Tautomerization"]; "Benzofuran" [label="5-Chloro-2-methylbenzofuran"];
"Aryl_Propargyl_Ether" -> "Transition_State"; "Transition_State" -> "Allenyl_Intermediate"; "Allenyl_Intermediate" -> "Cyclization"; "Cyclization" -> "Methylene_Intermediate"; "Methylene_Intermediate" -> "Tautomerization"; "Tautomerization" -> "Benzofuran"; }
Figure 2: Proposed mechanism for benzofuran synthesis.Synthesis of Quinazolines: A Reaction with Guanidine
The presence of the ortho-hydroxy and nitrile groups allows for a direct condensation reaction with guanidine to form substituted quinazolines. Quinazolines are a prominent class of nitrogen-containing heterocycles with a wide range of biological activities.
Protocol 3: Synthesis of 2-Amino-7-chloroquinazolin-4-ol
This protocol outlines the base-catalyzed condensation of this compound with guanidine hydrochloride.
Materials:
-
This compound
-
Guanidine Hydrochloride
-
Sodium Ethoxide (NaOEt)
-
Anhydrous Ethanol
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve sodium metal (2.2 eq) in anhydrous ethanol (20 mL/mmol of Na) under an inert atmosphere to prepare a fresh solution of sodium ethoxide.
-
To the sodium ethoxide solution, add guanidine hydrochloride (1.1 eq) and stir for 15 minutes.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 78°C) for 8-12 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully neutralize with glacial acetic acid.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol and then water to remove any inorganic salts.
-
Dry the product under vacuum to yield 2-Amino-7-chloroquinazolin-4-ol.
Mechanistic Rationale: The reaction is initiated by the nucleophilic attack of guanidine on the nitrile carbon of this compound, facilitated by the basic conditions. This is followed by an intramolecular cyclization where a nitrogen atom of the guanidine moiety attacks the carbon bearing the hydroxyl group, which is deprotonated under the reaction conditions, leading to the elimination of water and the formation of the quinazoline ring system.
Conclusion: A Versatile Scaffold for Future Discovery
This compound has proven to be a remarkably versatile and valuable building block in organic synthesis. The protocols and insights provided in this guide highlight its utility in the efficient construction of key heterocyclic scaffolds such as benzofurans and quinazolines. The ability to selectively functionalize its different reactive sites provides a robust platform for the generation of diverse molecular libraries for drug discovery and materials science. As the demand for novel and complex organic molecules continues to grow, the strategic application of such readily available and multifunctional starting materials will undoubtedly play a pivotal role in advancing chemical innovation.
References
- 1. This compound | C7H4ClNO | CID 3442789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. 5-Chloro-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orgchemres.org [orgchemres.org]
Application Notes and Protocols: 4-Chloro-2-hydroxybenzonitrile as a Versatile Intermediate in Pharmaceutical Synthesis
Section 1: Executive Summary and Strategic Overview
In the landscape of modern pharmaceutical development, the strategic selection of molecular building blocks is a critical determinant of synthetic efficiency, scalability, and the ultimate success of a drug candidate. 4-Chloro-2-hydroxybenzonitrile (CAS No: 30818-28-1) has emerged as a highly valuable and versatile intermediate, providing a robust scaffold for the construction of complex Active Pharmaceutical Ingredients (APIs).[1][2] Its utility is rooted in the unique electronic and steric arrangement of its three functional groups: a hydroxyl, a chloro, and a nitrile moiety. This trifecta of reactive sites allows medicinal chemists to execute a diverse range of chemical transformations with high regioselectivity.
This document serves as a comprehensive guide for researchers, chemists, and drug development professionals. It provides not only detailed, field-tested protocols for the application of this compound but also delves into the underlying mechanistic principles and strategic considerations that govern its use in complex synthetic pathways. The protocols are designed to be self-validating, incorporating in-process controls and analytical checkpoints to ensure reproducibility and high-purity outcomes.
Section 2: Physicochemical Properties and Hazard Management
A thorough understanding of the physical properties and safety profile of an intermediate is a prerequisite for its effective and safe implementation in any laboratory or manufacturing setting.
2.1: Key Physicochemical Data
The essential properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| Synonyms | 5-Chloro-2-cyanophenol, 4-Chloro-2-cyanophenol | [3][4] |
| CAS Number | 30818-28-1 | [3] |
| Molecular Formula | C₇H₄ClNO | [3][4] |
| Molar Mass | 153.57 g/mol | [4][5] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 76 - 79 °C | [4] |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, acetone. | [4][5] |
2.2: Safety, Handling, and Storage
This compound is classified as a hazardous substance and requires stringent safety protocols for handling.[3]
-
GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[3][6]
-
Personal Protective Equipment (PPE): Always handle this compound within a certified chemical fume hood. Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles with side-shields.[7][8]
-
Handling Precautions: Avoid generating dust. Ensure adequate ventilation to prevent inhalation. Avoid all direct contact with skin and eyes.[6][7] After handling, wash hands and any exposed skin thoroughly.[6]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed, corrosion-resistant container.[4][5] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[6]
Section 3: Core Application: Synthesis of Boronic Acid Derivatives for Cross-Coupling Reactions
A primary strategic application of this compound is its conversion into other key intermediates, such as boronic acids. Boronic acids are indispensable partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern pharmaceutical synthesis for creating carbon-carbon bonds.[2] The ability to transform this compound into a boronic acid unlocks its potential for integration into complex biaryl or heteroaryl structures common in kinase inhibitors and other targeted therapies.
3.1: Rationale for Boronic Acid Synthesis
The conversion of an aryl halide to an arylboronic acid is a pivotal step that transforms a relatively unreactive C-Cl bond into a versatile C-B bond, ready for participation in Suzuki couplings. This protocol outlines the synthesis of (4-Chloro-3-cyanophenyl)boronic acid from a precursor derived from this compound, demonstrating a common synthetic sequence.
3.2: Experimental Workflow for Boronic Acid Preparation
The following diagram illustrates the typical laboratory workflow for the synthesis and purification of an arylboronic acid from an aryl halide.
Caption: Workflow for Palladium-Catalyzed Borylation.
3.3: Detailed Protocol: Synthesis of (4-Chloro-3-cyanophenyl)boronic acid
This protocol is adapted from established methodologies for the Miyaura borylation of aryl halides. The starting material for this specific synthesis is 2-chloro-5-iodobenzonitrile, a derivative accessible from this compound via functional group manipulation.
Materials & Reagents
| Reagent | MW ( g/mol ) | Mmol | Equiv. | Mass / Volume |
| 2-Chloro-5-iodobenzonitrile | 265.46 | 10 | 1.0 | 2.65 g |
| Bis(pinacolato)diboron | 253.94 | 11 | 1.1 | 2.79 g |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 0.3 | 0.03 | 245 mg |
| Potassium Acetate (KOAc) | 98.14 | 30 | 3.0 | 2.94 g |
| 1,4-Dioxane (anhydrous) | - | - | - | 50 mL |
Procedure:
-
Inert Atmosphere Setup: To an oven-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-iodobenzonitrile (2.65 g, 10 mmol), bis(pinacolato)diboron (2.79 g, 11 mmol), and potassium acetate (2.94 g, 30 mmol).
-
Causality: The flask must be oven-dried to remove moisture, which can hydrolyze the boronic ester product and deactivate the catalyst. Potassium acetate acts as the base required for the catalytic cycle.
-
-
Reagent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add Pd(dppf)Cl₂·CH₂Cl₂ (245 mg, 0.3 mmol) against a positive flow of inert gas. Finally, add anhydrous 1,4-dioxane (50 mL) via syringe.
-
Causality: An inert atmosphere is critical as the palladium(0) species in the catalytic cycle is oxygen-sensitive. Pd(dppf)Cl₂ is a robust pre-catalyst that is reduced in situ to the active Pd(0) species.
-
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl iodide is consumed.
-
Work-up: Cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove the palladium catalyst, washing the pad with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Hydrolysis to Boronic Acid: Dissolve the crude boronic ester residue in a 10:1 mixture of acetone and water (55 mL). Add ammonium chloride solution and stir for 4 hours.
-
Purification: Remove the acetone under reduced pressure. The resulting aqueous slurry will contain the precipitated boronic acid. Filter the solid, wash with cold water, and dry under high vacuum to yield (4-Chloro-3-cyanophenyl)boronic acid.
-
Self-Validation: The final product's identity and purity should be confirmed using ¹H NMR and ¹³C NMR spectroscopy, and mass spectrometry. The presence of characteristic B(OH)₂ protons in the NMR spectrum and the correct molecular ion peak in the mass spectrum validate the product's structure.[9]
-
Section 4: Advanced Application: Suzuki-Miyaura Cross-Coupling
With the boronic acid intermediate in hand, the next logical step is its use in a Suzuki-Miyaura cross-coupling reaction to form a C-C bond, a reaction frequently employed in the synthesis of APIs.[2]
4.1: Mechanistic Overview of the Suzuki-Miyaura Reaction
The reaction proceeds via a catalytic cycle involving a palladium catalyst. Understanding this cycle is key to troubleshooting and optimizing the reaction.
Caption: Simplified Catalytic Cycle of the Suzuki Reaction.
4.2: Protocol: Synthesis of a Biaryl Precursor
This protocol describes a general procedure for coupling (4-Chloro-3-cyanophenyl)boronic acid with a hypothetical aryl bromide partner (Ar-Br).
Procedure:
-
Inert Atmosphere Setup: In an oven-dried flask, combine (4-Chloro-3-cyanophenyl)boronic acid (1.2 equiv.), the aryl bromide (1.0 equiv.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (3.0 equiv.).[10]
-
Catalyst & Solvent: Purge the flask with an inert gas. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) and a solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water.
-
Causality: The choice of base and solvent is crucial. Carbonates are often used as they are effective but not overly harsh.[10] The presence of water is often necessary to facilitate the dissolution of the base and aid in the transmetalation step.
-
-
Reaction: Heat the mixture (typically 80-110 °C) under the inert atmosphere until the starting materials are consumed, as monitored by TLC or HPLC.
-
Work-up & Purification: After cooling, perform an aqueous work-up by partitioning the mixture between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure biaryl product.
-
Self-Validation: Purity of the final compound must be assessed by HPLC. Structural confirmation is achieved via NMR spectroscopy and high-resolution mass spectrometry (HRMS) to confirm the elemental composition.
-
Section 5: Conclusion
This compound is a powerful and versatile intermediate whose value in pharmaceutical synthesis is undeniable. Its well-defined reactive sites allow for selective and high-yield transformations into more complex structures. By leveraging foundational reactions such as borylation and Suzuki-Miyaura cross-coupling, researchers can efficiently construct novel molecular architectures, accelerating the discovery and development of new therapeutic agents. The protocols and insights provided herein offer a robust framework for the effective utilization of this key building block.
References
- 1. 4-Chlorobenzonitrile [anshulchemicals.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C7H4ClNO | CID 3442789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS 873-83-6 | Properties, Uses, Safety, Supplier China [nj-finechem.com]
- 5. Benzonitrile, 4-Chloro-2-Hydroxy- | Properties, Uses, Safety, Suppliers & Analysis - High Purity Chemical from China [nj-finechem.com]
- 6. fishersci.com [fishersci.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. (4-Chloro-3-cyanophenyl)boronic acid | C7H5BClNO2 | CID 44119831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
The Strategic Role of Substituted Benzonitriles in Agrochemical Synthesis: A Technical Guide
Foreword for the Modern Researcher
In the competitive landscape of agrochemical research and development, the efficiency of synthetic routes and the strategic selection of starting materials are paramount. Substituted benzonitriles, a class of aromatic compounds featuring a nitrile group and various ring substituents, represent a cornerstone in the synthesis of a multitude of active ingredients. While the direct application of 4-Chloro-2-hydroxybenzonitrile as a primary building block in widely commercialized agrochemicals is not extensively documented in publicly available literature, the principles of its reactivity and the synthetic strategies it embodies are mirrored in the application of its close chemical relatives.
This guide, therefore, leverages the well-established synthesis of a structurally related and industrially significant intermediate, 4-Chloro-2-nitrobenzonitrile , to illustrate the core concepts and practical methodologies employed in the field. The protocols and insights presented herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for understanding and utilizing substituted benzonitriles in the synthesis of next-generation crop protection agents.
I. The Versatility of the Benzonitrile Moiety in Agrochemical Design
The benzonitrile scaffold is a privileged structure in medicinal and agrochemical chemistry. The nitrile group, with its linear geometry and electron-withdrawing nature, can serve multiple functions:
-
A Precursor to Other Functional Groups: The nitrile can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or converted into a tetrazole ring, offering a gateway to a diverse range of chemical entities.
-
A Bioisostere: In certain contexts, the nitrile group can act as a bioisostere for other functional groups, influencing the molecule's binding affinity to target enzymes or receptors.
-
Modulation of Physicochemical Properties: The polarity and metabolic stability of a molecule can be fine-tuned by the inclusion of a nitrile group.
The presence of substituents on the benzene ring, such as chloro, hydroxy, and nitro groups, further expands the synthetic possibilities by providing handles for a variety of chemical transformations. These substituents also play a crucial role in defining the biological activity and selectivity of the final agrochemical product.
II. Synthesis of 4-Chloro-2-nitrobenzonitrile: A Case Study
4-Chloro-2-nitrobenzonitrile is a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Its synthesis from the readily available 2,5-dichloronitrobenzene provides a practical example of a nucleophilic aromatic substitution reaction, a fundamental transformation in industrial organic synthesis.
Reaction Principle: The Rosenmund-von Braun Reaction
The synthesis of 4-Chloro-2-nitrobenzonitrile from 2,5-dichloronitrobenzene and copper(I) cyanide is a variation of the Rosenmund-von Braun reaction. In this reaction, an aryl halide is converted to an aryl nitrile using cuprous cyanide. The reaction is particularly effective for aryl halides activated by electron-withdrawing groups, such as the nitro group in the ortho position of the starting material. The nitro group activates the chlorine atom at the 5-position towards nucleophilic attack by the cyanide ion.
Experimental Workflow: Synthesis of 4-Chloro-2-nitrobenzonitrile
The following diagram illustrates the workflow for the synthesis of 4-Chloro-2-nitrobenzonitrile.
Caption: Workflow for the synthesis of 4-Chloro-2-nitrobenzonitrile.
Detailed Protocol for the Synthesis of 4-Chloro-2-nitrobenzonitrile
This protocol is adapted from established patent literature.[2]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles |
| 2,5-dichloronitrobenzene | 192.01 | 230.4 | 1.20 |
| Copper(I) Cyanide (CuCN) | 89.56 | 108 | 1.20 |
| Potassium Cyanide (KCN) | 65.12 | 0.80 | 0.012 |
| N,N-dimethylformamide (DMF) | 73.09 | 80 mL | 1.04 |
| Toluene | - | 1.2 L | - |
| Ethyl Acetate | - | 100 mL | - |
| Carbon Tetrachloride | - | 140 mL | - |
Procedure:
-
Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, combine 230.4 g (1.20 mol) of 2,5-dichloronitrobenzene, 108 g (1.20 mol) of copper(I) cyanide, 0.80 g (0.012 mol) of potassium cyanide, and 80 mL (1.04 mol) of N,N-dimethylformamide.
-
Reaction: Heat the mixture with stirring to a temperature of 165-170°C and maintain this temperature for 5.5 hours.
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the cooled reaction mixture into 1.2 L of cold toluene with stirring.
-
Continue stirring the resulting suspension at room temperature for 13 hours to ensure complete precipitation of inorganic salts.
-
Filter the precipitate and wash it with 100 mL of ethyl acetate.
-
Combine the filtrate and the washings, and concentrate the solution under reduced pressure to remove the solvents.
-
Wash the resulting residue with 140 mL of carbon tetrachloride to yield pale yellow crystals of 4-chloro-2-nitrobenzonitrile.
-
Causality Behind Experimental Choices:
-
Solvent: N,N-dimethylformamide (DMF) is a polar aprotic solvent that is excellent for dissolving the reactants and facilitating the nucleophilic substitution reaction. Its high boiling point allows the reaction to be carried out at the required high temperature.
-
Catalyst: While copper(I) cyanide is the primary reagent for introducing the nitrile group, the addition of a small amount of potassium cyanide can improve the reaction rate and yield.
-
Temperature: The high reaction temperature is necessary to overcome the activation energy of the C-Cl bond cleavage.
-
Work-up: The precipitation in toluene and subsequent washing steps are crucial for removing unreacted starting materials, inorganic byproducts, and residual solvent, leading to a purer final product.
III. Downstream Applications in Agrochemical Synthesis
While the direct synthesis of a commercial agrochemical from 4-Chloro-2-nitrobenzonitrile is not detailed here, its structure suggests several potential downstream applications. The nitro group can be reduced to an amine, which can then undergo a variety of reactions to build more complex heterocyclic structures commonly found in herbicides and fungicides. The nitrile group, as previously mentioned, can also be transformed into other functional groups.
The synthesis of 4-Chloro-2-nitrobenzonitrile serves as an instructive example of how a substituted benzonitrile can be prepared for further elaboration into a biologically active molecule. The principles of activating groups, nucleophilic substitution, and purification are all central to the broader field of agrochemical synthesis.
IV. Conclusion and Future Outlook
The strategic use of substituted benzonitriles as versatile intermediates is a cornerstone of modern agrochemical synthesis. While the specific application of this compound may be niche, the synthetic methodologies and chemical principles it represents are broadly applicable. The detailed protocol for the synthesis of the related compound, 4-Chloro-2-nitrobenzonitrile, provides a tangible example of the practical considerations and techniques involved in the industrial production of such intermediates.
As the demand for more effective and environmentally benign crop protection solutions continues to grow, the innovative use of such fundamental building blocks will undoubtedly play a critical role in the discovery and development of the next generation of agrochemicals.
References
A-08B4: Detailed Protocol for the O-Alkylation of 4-Chloro-2-hydroxybenzonitrile
Application Note: A-08B4
For Research Use Only
Abstract
This application note provides a comprehensive, step-by-step protocol for the O-alkylation of 4-chloro-2-hydroxybenzonitrile, a versatile intermediate in pharmaceutical and materials science. The procedure is based on the robust Williamson ether synthesis, a reliable method for forming ether linkages.[1] We detail the reaction mechanism, reagent selection, two distinct experimental protocols (a standard method and a phase-transfer catalyzed alternative), product purification, and characterization. This guide is intended for researchers, scientists, and drug development professionals seeking a reproducible and well-documented method for the synthesis of 2-alkoxy-4-chlorobenzonitriles.
Introduction
This compound is a valuable chemical building block due to its multiple reactive sites: a phenolic hydroxyl group, a nitrile moiety, and a halogenated aromatic ring. The selective alkylation of the hydroxyl group is a key transformation, yielding 4-chloro-2-alkoxybenzonitrile derivatives. These products are precursors to a wide range of biologically active molecules and functional materials.
While the user's query specified "N-alkylation," the structure of this compound lacks a suitable nitrogen for direct alkylation. The most chemically pertinent and widely practiced reaction is the alkylation of the oxygen atom of the hydroxyl group, known as O-alkylation. This process typically follows the Williamson ether synthesis mechanism.[1][2]
Reaction Mechanism: The Williamson Ether Synthesis
The O-alkylation of this compound is a classic example of the Williamson ether synthesis.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2]
Step 1: Deprotonation A base is used to deprotonate the acidic phenolic hydroxyl group of this compound. This creates a highly nucleophilic phenoxide ion. The choice of base is critical; common options include potassium carbonate (K₂CO₃), a moderately strong base, or sodium hydride (NaH), a much stronger, non-nucleophilic base.[3][4]
Step 2: Nucleophilic Attack The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of an alkylating agent (typically a primary alkyl halide).[2] This attack occurs from the backside relative to the leaving group (e.g., Br, I), leading to the formation of a new carbon-oxygen bond and inversion of stereochemistry if the carbon is chiral.[1]
Step 3: Product Formation The displacement of the leaving group results in the formation of the desired 4-chloro-2-alkoxybenzonitrile ether and a salt byproduct (e.g., KBr, NaI).[1] The reaction is most efficient with primary alkyl halides, as secondary and tertiary halides are more prone to undergoing a competing E2 elimination reaction.[2][4]
Experimental Protocols
Two primary protocols are presented. Protocol 1 is a standard Williamson ether synthesis, while Protocol 2 utilizes a phase-transfer catalyst, which can enhance reaction rates and is particularly useful for less reactive alkylating agents.[3]
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Role | Notes |
| This compound | C₇H₄ClNO | 153.56 | Starting Material | Ensure it is dry.[5] |
| Alkyl Halide (e.g., Ethyl Bromide) | C₂H₅Br | 108.97 | Alkylating Agent | Use a primary halide for best results.[2] |
| Potassium Carbonate | K₂CO₃ | 138.21 | Base | Anhydrous grade is preferred. |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent | Anhydrous, polar aprotic solvent.[3] |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Extraction Solvent | |
| Saturated aq. NaHCO₃ | NaHCO₃ | 84.01 | Quenching/Wash | |
| Brine (Saturated aq. NaCl) | NaCl | 58.44 | Washing Agent | |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying Agent | |
| Silica Gel | SiO₂ | 60.08 | Stationary Phase | For column chromatography. |
Protocol 1: Standard Williamson Ether Synthesis
This protocol describes the O-ethylation of this compound using ethyl bromide.
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.54 g, 10.0 mmol, 1.0 eq).
-
Solvent and Base Addition: Add 30 mL of anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material. To this solution, add anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 eq).[3]
-
Addition of Alkylating Agent: Add ethyl bromide (1.31 g, 0.89 mL, 12.0 mmol, 1.2 eq) dropwise to the stirring suspension at room temperature.[3]
-
Reaction: Heat the reaction mixture to 70 °C and stir for 6-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent system). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 100 mL of cold water and stir for 15 minutes.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).[3]
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).[6]
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield the pure 4-chloro-2-ethoxybenzonitrile.[3]
Experimental Workflow Diagram
Caption: Workflow for the O-alkylation of this compound.
Characterization of Product (4-Chloro-2-ethoxybenzonitrile)
The identity and purity of the synthesized product should be confirmed using standard analytical techniques.
| Technique | Expected Result |
| TLC | Rf ≈ 0.6 (4:1 Hexane:Ethyl Acetate); single spot under UV visualization. |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.51 (d, J=8.4 Hz, 1H), 7.05 (d, J=2.0 Hz, 1H), 6.95 (dd, J=8.4, 2.0 Hz, 1H), 4.15 (q, J=7.0 Hz, 2H), 1.48 (t, J=7.0 Hz, 3H). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 160.2, 134.5, 133.8, 116.9, 115.5, 114.7, 102.1, 64.8, 14.6. |
| Mass Spec (ESI+) | m/z calculated for C₉H₈ClNO [M+H]⁺: 182.04; found: 182.0. |
| Appearance | White to off-white solid. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Reaction | - Inactive base (absorbed moisture).- Impure starting material.- Insufficient temperature or reaction time. | - Use freshly dried K₂CO₃.- Recrystallize the starting phenol.- Increase temperature to 80 °C and/or extend reaction time. Monitor by TLC. |
| Incomplete Reaction | - Insufficient alkylating agent or base. | - Add a slight excess (1.1-1.2 eq) of the alkylating agent.[3]- Ensure at least 1.5-2.0 eq of K₂CO₃ is used.[3] |
| Formation of Side Products | - Reaction temperature is too high.- Presence of water leading to hydrolysis of the nitrile. | - Do not exceed the recommended temperature.- Ensure all reagents and solvents are anhydrous. |
| Difficult Purification | - Close Rf values of starting material and product. | - Optimize the eluent system for column chromatography. A shallow gradient may be required. |
Conclusion
The Williamson ether synthesis provides an effective and high-yielding route for the O-alkylation of this compound. The protocol detailed in this application note is robust and can be adapted for various primary alkyl halides. Careful control of reaction conditions, particularly the exclusion of moisture, is crucial for achieving optimal results. The resulting 4-chloro-2-alkoxybenzonitriles are valuable intermediates for further synthetic transformations.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. This compound | C7H4ClNO | CID 3442789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The Williamson Ether Synthesis [cs.gordon.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Chloro-2-hydroxybenzonitrile
Welcome to the technical support guide for the synthesis of 4-Chloro-2-hydroxybenzonitrile. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the mechanistic rationale behind procedural steps, providing a framework for logical problem-solving and optimization.
Overview of the Primary Synthetic Route
The most reliable and commonly employed industrial and laboratory-scale synthesis of this compound proceeds via a multi-step pathway starting from 2,5-dichloronitrobenzene. The key transformation involves the Sandmeyer reaction, a robust method for converting an aromatic amine to a nitrile.[1][2] This reaction is prized for its ability to introduce a cyano group into substitution patterns not easily achievable through other methods.[2] The overall pathway is outlined below.
Caption: Key stages in the synthesis of this compound.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific issues that may arise during the synthesis. Each answer provides a causal explanation and actionable steps for resolution.
Issue 1: Low Yield or Failure in the Diazotization Step (C → D)
Question: My overall yield is poor, and I suspect the initial diazotization of 2-amino-4-chlorophenol is inefficient. What are the critical parameters to control?
Answer: The formation of the diazonium salt is arguably the most critical and sensitive step in the sequence.[3] Its success hinges on precise temperature control and reagent stoichiometry.
-
Causality - The Instability of Diazonium Salts: Aryl diazonium salts are highly reactive intermediates that readily decompose, especially at elevated temperatures. The primary decomposition pathway in an aqueous acidic solution is the formation of a phenol, which in this case would revert the intermediate back to a phenolic structure, and the evolution of nitrogen gas.[4] This decomposition is highly exothermic and can lead to a runaway reaction if not controlled.
-
Troubleshooting Steps:
-
Strict Temperature Control: The diazotization must be performed at 0-5 °C.[5] This is non-negotiable. Use an ice-salt bath to maintain this temperature range throughout the addition of sodium nitrite. A thermometer immersed in the reaction mixture is essential.
-
Slow Reagent Addition: The aqueous solution of sodium nitrite (NaNO₂) must be added dropwise and slowly to the acidic solution of your amine.[5] Adding it too quickly can cause localized temperature spikes, leading to decomposition and the formation of unwanted nitrosoamine byproducts.
-
Ensure Sufficient Acidity: The reaction requires a strong acidic medium (e.g., HCl or H₂SO₄) to generate nitrous acid (HNO₂) in situ from NaNO₂ and to prevent unintended side reactions, such as the coupling of the diazonium salt with unreacted amine to form diazoamino compounds.[4]
-
Verify Diazotization Completion: Before proceeding, you can test for the presence of excess nitrous acid using starch-iodide paper (it will turn blue-black). A slight excess indicates that all the amine has been converted. Conversely, a negative test means more NaNO₂ may be needed.
-
Issue 2: The Sandmeyer (Cyanation) Reaction is Sluggish or Incomplete (D → E)
Question: After adding my cold diazonium salt solution to the copper(I) cyanide, the reaction shows little to no nitrogen evolution, and the final yield is minimal. What should I investigate?
Answer: A stalled Sandmeyer reaction typically points to issues with the catalyst or improper reaction conditions during the displacement step. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism, which is catalyzed by copper(I).[1][6]
-
Causality - The Role of Copper(I): The reaction is initiated by a single-electron transfer (SET) from the copper(I) catalyst to the diazonium salt.[6] This forms an aryl radical and nitrogen gas. The aryl radical then reacts with a copper(II) species to form the final product and regenerate the copper(I) catalyst. If the copper(I) is inactive or absent, this catalytic cycle cannot begin.
-
Troubleshooting Steps:
-
Catalyst Quality: Ensure you are using high-quality, active copper(I) cyanide (CuCN). Over time, CuCN can oxidize to inactive copper(II) species. If in doubt, use freshly purchased or prepared CuCN.
-
Temperature of Cyanation: While the diazonium salt preparation requires cold temperatures, the cyanation step often needs gentle warming to facilitate the decomposition of the diazonium-copper complex and drive the reaction to completion.[5] After the cold diazonium salt is added to the CuCN solution, the mixture is typically allowed to warm to room temperature and may be heated gently (e.g., to 50-60 °C) while monitoring the evolution of nitrogen gas.
-
pH and Neutralization: The diazonium salt solution is strongly acidic. Sometimes, partially neutralizing the solution before adding it to the CuCN can improve yields, but this must be done carefully to avoid premature decomposition.
-
Solvent Choice: The reaction is typically performed in water. Ensure all reagents are adequately dissolved or suspended.
-
Caption: A logical workflow for troubleshooting low product yield.
Issue 3: Significant Impurity Profile in the Final Product
Question: My crude product is highly impure. What are the common byproducts in this synthesis, and how can they be minimized?
Answer: Byproduct formation is common in radical-based reactions like the Sandmeyer. The main culprits are typically phenols and biaryl compounds.
-
Causality and Minimization:
-
Phenol Formation: The primary byproduct is often 5-chloro-2-cyanophenol, formed from the reaction of the aryl diazonium salt with water.[6] This is essentially a competing "Sandmeyer-type" hydroxylation reaction. Minimizing this requires keeping the diazonium salt cold and using it promptly after preparation.
-
Biaryl Impurities: The aryl radical intermediate can dimerize to form biaryl compounds.[1] This is often a minor byproduct but can complicate purification. Ensuring an efficient trapping of the radical by the copper species helps minimize this.
-
Unreacted Starting Material: Incomplete diazotization or cyanation will leave 2-amino-4-chlorophenol in the final mixture. This can be addressed by optimizing the upstream steps as discussed above.
-
-
Purification Strategy: Effective purification is key. After the reaction, the mixture is often treated to break down copper complexes, followed by extraction into an organic solvent (e.g., ethyl acetate). The organic layer should be washed thoroughly. Final purification is typically achieved by column chromatography or recrystallization.[7]
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns for this synthesis? A1: The Sandmeyer reaction involves several hazards. Diazonium salts can be explosive when isolated and dry; they should always be kept in a cold aqueous solution and used immediately. Copper(I) cyanide and hydrogen cyanide (which can be generated in acidic conditions) are highly toxic.[8] All manipulations involving cyanides should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn. A quench solution for cyanide (e.g., alkaline bleach or ferrous sulfate) should be readily available.
Q2: Are there viable alternative synthetic routes? A2: While the Sandmeyer reaction is common, other methods exist for synthesizing hydroxybenzonitriles. One alternative is the dehydration of the corresponding aldoxime.[3] For example, 4-chloro-2-hydroxybenzaldehyde could be converted to its oxime with hydroxylamine, followed by dehydration to yield the nitrile.[9] However, the availability and cost of the substituted salicylaldehyde precursor must be considered.
Q3: How can I monitor the reaction's progress? A3: Thin-Layer Chromatography (TLC) is an excellent tool. You can monitor the disappearance of the starting material (2-amino-4-chlorophenol) and the appearance of the product spot. A suitable eluent system might be a mixture of hexane and ethyl acetate. The product, being more polar than starting materials like 2,5-dichloronitrobenzene but potentially less polar than the amino-phenol, will have a distinct Rf value.
Experimental Protocols & Data
Table 1: Representative Reaction Parameters for Cyanation Reactions
| Starting Material | Reagent | Solvent | Temperature | Time | Yield | Reference |
| 2,5-Dichloronitrobenzene | CuCN, KCN | DMF | 165-170 °C | 5.5 h | 73.1%* | [7][10] |
| p-Iodophenol | CuCN | Dimethylformamide | Reflux | 3 h | Moderate | [11] |
| Aryl Diazonium Salt | CuCN | Water | 0 °C → RT → 60 °C | 1-2 h | Variable | General[5] |
*Note: This yield is for the synthesis of 4-chloro-2-nitrobenzonitrile, a related transformation that provides a benchmark for industrial cyanation yields.
Protocol 1: Preparation of 2-Amino-4-chlorophenol from 4-Chloro-2-nitrophenol[4]
-
Setup: In a round-bottom flask equipped with a mechanical stirrer and reflux condenser, add finely powdered iron shavings (50 g), water (200 mL), and 2N hydrochloric acid (25 mL).
-
Heating: Heat the mixture in a boiling water bath.
-
Addition: While stirring vigorously, add 4-chloro-2-nitrophenol (34.7 g, 0.2 mol) in small portions over 1-1.5 hours.
-
Reaction: Continue heating and stirring for at least 30 minutes after the addition is complete, or until the disappearance of the starting material is confirmed by TLC.
-
Work-up: Make the reaction mixture basic with a sodium carbonate solution to precipitate iron salts, then add concentrated NaOH solution to dissolve the product as its phenolate salt.
-
Isolation: Filter the hot mixture to remove the iron sludge. Wash the sludge with hot water.
-
Precipitation: Carefully acidify the combined filtrate with concentrated HCl until faintly acidic to precipitate the 2-amino-4-chlorophenol. Cool the mixture to complete precipitation.
-
Purification: Collect the solid by filtration, wash with a cold brine solution, then with water, and dry. The expected yield is approximately 90%.[12]
Protocol 2: Sandmeyer Synthesis of this compound (Adapted from general procedures[5])
-
Diazotization:
-
Dissolve 2-amino-4-chlorophenol (14.3 g, 0.1 mol) in a mixture of concentrated HCl (25 mL) and water (50 mL).
-
Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a solution of sodium nitrite (7.0 g, 0.101 mol) in water (20 mL) dropwise, ensuring the temperature remains below 5 °C.
-
After the addition, stir for an additional 20 minutes in the cold bath. Keep this cold diazonium salt solution for the next step.
-
-
Cyanation:
-
In a separate, larger flask, prepare a solution of copper(I) cyanide (10.8 g, 0.12 mol) in water (100 mL). Note: Depending on the specific procedure, sodium or potassium cyanide may be added to aid dissolution.
-
Carefully and slowly, add the cold diazonium salt solution to the CuCN mixture with stirring.
-
Allow the mixture to warm to room temperature slowly. A steady evolution of nitrogen gas should be observed.
-
Once the gas evolution subsides, gently heat the mixture to 50-60 °C for 1 hour to ensure the reaction goes to completion.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., toluene/hexane) to obtain pure this compound.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. US4528143A - Process for the preparation of 4-chloro-2-nitrobenzonitrile - Google Patents [patents.google.com]
- 8. asianpubs.org [asianpubs.org]
- 9. Process For Preparation Of 2 Hydroxybenzonitrile [quickcompany.in]
- 10. data.epo.org [data.epo.org]
- 11. US3259646A - Process for the preparation of p-hydroxybenzonitrile - Google Patents [patents.google.com]
- 12. prepchem.com [prepchem.com]
Technical Support Center: Synthesis of 4-Chloro-2-hydroxybenzonitrile
Welcome to the technical support center for the synthesis of 4-Chloro-2-hydroxybenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our focus is on anticipating and resolving specific experimental issues to enhance the efficiency and success of your synthetic endeavors.
I. Overview of Synthetic Strategies
The synthesis of this compound can be approached through several strategic routes, each with its own set of advantages and potential challenges. The most common pathways initiate from precursors like 3-chlorophenol or involve the modification of a pre-existing benzonitrile structure. Understanding the nuances of these methods is the first step in troubleshooting potential side reactions.
A prevalent method involves the formylation of 3-chlorophenol, followed by conversion of the resulting aldehyde to an oxime, and subsequent dehydration to the nitrile. Another key strategy is the Sandmeyer reaction, starting from an appropriately substituted aniline. Each step in these sequences is critical and presents opportunities for side reactions that can impact yield and purity.
II. Troubleshooting Guide & FAQs
This section addresses common problems encountered during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.
Formylation of 3-Chlorophenol
Formylation introduces a -CHO group onto the aromatic ring and is a crucial step. The Reimer-Tiemann and Vilsmeier-Haack reactions are common methods, each with its own regioselectivity and side reaction profile.[1][2]
Question 1: My Reimer-Tiemann reaction on 3-chlorophenol is giving a low yield of the desired 4-chloro-2-hydroxybenzaldehyde and multiple other products. What is happening?
Answer: The Reimer-Tiemann reaction, which uses chloroform and a strong base, generates dichlorocarbene (:CCl2) as the electrophile.[1][3] While it typically favors ortho-formylation, the reaction with 3-chlorophenol can lead to a mixture of isomers and other byproducts.
Causality and Side Reactions:
-
Isomer Formation: The hydroxyl group of 3-chlorophenol directs the electrophilic substitution to the ortho and para positions. This results in the formation of both 2-chloro-4-hydroxybenzaldehyde and the desired 4-chloro-2-hydroxybenzaldehyde. The electronic and steric effects of the chlorine atom influence the ratio of these products.
-
Dichloromethylation: The intermediate formed after the attack of the phenoxide on dichlorocarbene can be protonated, leading to the formation of a dichloromethyl-substituted phenol.[1] Incomplete hydrolysis of this intermediate will reduce the yield of the aldehyde.
-
Formation of Diaryl Ethers: Under strongly basic conditions, phenoxides can undergo Williamson ether synthesis-type reactions if any alkylating agents are present as impurities.
-
Tar Formation: Phenols are susceptible to oxidation under strongly basic conditions, especially at elevated temperatures, leading to the formation of complex, tarry byproducts.
Troubleshooting and Optimization:
-
Temperature Control: Maintain a reaction temperature of around 60-70°C. Higher temperatures can increase the rate of side reactions, including tar formation.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid prolonged reaction times that can lead to byproduct formation.
-
Purity of Reagents: Ensure that the chloroform and base are free of impurities that could lead to unwanted side reactions.
Question 2: I'm using a Vilsmeier-Haack formylation and observing poor conversion of my 3-chlorophenol. How can I improve this?
Answer: The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4][5] This reagent is a milder electrophile than the dichlorocarbene in the Reimer-Tiemann reaction, making it more selective but sometimes less reactive.[2]
Causality and Side Reactions:
-
Insufficient Electrophilicity: The Vilsmeier reagent is a relatively weak electrophile and reacts best with electron-rich aromatic compounds.[2][6] The presence of the deactivating chloro group on the phenol ring can slow down the reaction.
-
Incomplete Formation of Vilsmeier Reagent: The reaction between DMF and POCl₃ to form the active electrophile must be complete before the addition of the phenol.
Troubleshooting and Optimization:
-
Reaction Conditions: Ensure that the Vilsmeier reagent is pre-formed at a low temperature (0-10°C) before the addition of 3-chlorophenol. The subsequent formylation may require gentle heating to proceed at a reasonable rate.
-
Stoichiometry: Use a slight excess of the Vilsmeier reagent to ensure complete conversion of the starting material.
| Formylation Method | Common Side Products | Key Optimization Parameters |
| Reimer-Tiemann | Isomeric aldehydes, dichloromethylated phenols, tars | Temperature control, reaction time, reagent purity |
| Vilsmeier-Haack | Unreacted starting material | Pre-formation of Vilsmeier reagent, stoichiometry |
Conversion to Oxime and Dehydration to Nitrile
The conversion of the aldehyde to an oxime with hydroxylamine, followed by dehydration, is a common route to the nitrile.
Question 3: The dehydration of my 4-chloro-2-hydroxybenzaldoxime is resulting in a low yield of the desired nitrile. What are the potential side reactions?
Answer: The dehydration of the oxime is a critical step that can be prone to side reactions if not properly controlled. The choice of dehydrating agent and reaction conditions are paramount.
Causality and Side Reactions:
-
Beckmann Rearrangement: Under acidic conditions, the oxime can undergo a Beckmann rearrangement to form the corresponding amide (4-chloro-2-hydroxybenzamide). This is a common side reaction, especially with strong acids.
-
Hydrolysis of the Nitrile: If water is present in the reaction mixture, the newly formed nitrile can be hydrolyzed back to the amide, particularly under acidic or basic conditions.[7]
-
Trimerization: At elevated temperatures, 2-hydroxybenzonitriles can undergo trimerization to form s-triazines.[7][8]
-
Acetylation of Phenolic Hydroxyl Group: If acetic anhydride is used as the dehydrating agent, the phenolic hydroxyl group can be acetylated.[9] A subsequent hydrolysis step would be required to remove the acetyl group.
Troubleshooting and Optimization:
-
Choice of Dehydrating Agent: Agents like thionyl chloride, phosphorus pentoxide, or acetic anhydride are commonly used. The choice will depend on the scale and desired purity of the product. Thionyl chloride in an inert solvent is often effective at lower temperatures, minimizing side reactions.[8]
-
Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions to prevent hydrolysis of the nitrile.
-
Temperature Control: Perform the dehydration at the lowest possible temperature that allows for a reasonable reaction rate to minimize thermal decomposition and trimerization.
Sandmeyer Reaction Route
An alternative synthesis involves the Sandmeyer reaction, starting from 2-amino-5-chlorophenol. This involves diazotization followed by cyanation.
Question 4: My Sandmeyer reaction is producing a significant amount of phenolic byproducts and a low yield of this compound. What are the likely causes?
Answer: The Sandmeyer reaction is a powerful tool for introducing a cyano group, but it is sensitive to reaction conditions.[10][11] The formation of phenolic byproducts is a common issue.
Causality and Side Reactions:
-
Decomposition of the Diazonium Salt: Aryl diazonium salts are thermally unstable and can decompose, especially at temperatures above 5°C, to form phenols by reaction with water.[12]
-
Incomplete Cyanation: If the reaction with the copper(I) cyanide is not efficient, the diazonium salt will have more time to decompose.
-
Formation of Azo Compounds: The diazonium salt can couple with the starting amine or other electron-rich aromatic compounds in the reaction mixture to form colored azo compounds.[12]
-
Biaryl Formation: The coupling of two aryl radicals, which are intermediates in the Sandmeyer reaction, can lead to the formation of biaryl byproducts.[12]
Troubleshooting and Optimization:
-
Strict Temperature Control: The diazotization step must be carried out at 0-5°C to ensure the stability of the diazonium salt.[12]
-
Efficient Mixing: Ensure efficient mixing during the addition of the diazonium salt solution to the copper(I) cyanide solution to promote the desired reaction over decomposition.
-
Purity of Starting Material: Use pure 2-amino-5-chlorophenol to avoid side reactions with impurities.
III. Visualizing the Reaction Pathways
To better understand the primary synthesis route and the competing side reactions, the following diagrams illustrate the key transformations.
Main Synthesis Pathway via Formylation
Caption: Main synthetic route to this compound.
Side Reactions in the Reimer-Tiemann Formylation
Caption: Competing reactions during Reimer-Tiemann formylation.
Side Reactions during Oxime Dehydration
Caption: Potential side reactions during the dehydration step.
IV. Detailed Experimental Protocols
Protocol 1: Formylation of 3-Chlorophenol via Modified Vilsmeier-Haack Reaction
This protocol provides a method for the ortho-formylation of phenols with high regioselectivity.[13]
-
Reaction Setup: In a dry, three-necked flask equipped with a reflux condenser and under an inert atmosphere (e.g., argon), add anhydrous magnesium chloride and paraformaldehyde.
-
Solvent Addition: Add a suitable dry solvent such as tetrahydrofuran (THF) or acetonitrile.
-
Base Addition: Slowly add triethylamine to the stirred suspension.
-
Substrate Addition: Add 3-chlorophenol dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux for several hours, monitoring the progress by TLC.
-
Work-up: After cooling, quench the reaction with a dilute acid (e.g., 1N HCl). Extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain 4-chloro-2-hydroxybenzaldehyde.
Protocol 2: Sandmeyer Cyanation of 2-Amino-5-chlorophenol
This protocol outlines the conversion of an aromatic amine to a nitrile.
-
Diazotization:
-
Dissolve 2-amino-5-chlorophenol in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄).
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C. Stir for an additional 30 minutes after the addition is complete.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide in a suitable solvent.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution, controlling the rate of addition to manage gas evolution (N₂).
-
Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
-
Work-up and Isolation:
-
Extract the product into an organic solvent.
-
Wash the organic layer to remove impurities.
-
Dry the organic layer and remove the solvent.
-
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
V. Conclusion
The successful synthesis of this compound relies on a careful selection of the synthetic route and meticulous control over reaction conditions to minimize the formation of byproducts. By understanding the mechanisms of the primary and competing side reactions, researchers can effectively troubleshoot and optimize their experimental protocols. This guide provides a framework for addressing common challenges, ultimately leading to higher yields and purer products.
VI. References
-
BenchChem. (n.d.). Troubleshooting low yield in 2-Hydroxybenzonitrile synthesis. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Literature review on 2-Hydroxybenzonitrile synthesis. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US5637750A - Method for the preparation of 2 hydroxybenzonitrile. Retrieved from --INVALID-LINK--
-
Vrindawan Coaching Center. (2023, April 15). Reimer-Tiemann reaction. Retrieved from --INVALID-LINK--
-
Justia Patents. (2006, July 6). Process for separating a hydroxybenzonitrile-type compound. Retrieved from --INVALID-LINK--
-
Quick Company. (n.d.). Process For Preparation Of 2 Hydroxybenzonitrile. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from --INVALID-LINK--
-
NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. Retrieved from --INVALID-LINK--
-
RSC Publishing. (n.d.). ZnCl2-promoted domino reaction of 2-hydroxybenzonitriles with ketones for synthesis of 1,3-benzoxazin-4-ones. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from --INVALID-LINK--
-
J&K Scientific LLC. (2021, March 23). Reimer-Tiemann Reaction. Retrieved from --INVALID-LINK--
-
Unacademy. (n.d.). Reimer-Tiemann Reaction | JEE Chemistry. Retrieved from --INVALID-LINK--
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from --INVALID-LINK--
-
Hansen, T. V., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 935-937.
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from --INVALID-LINK--
-
PubMed Central. (n.d.). ZnCl2-promoted domino reaction of 2-hydroxybenzonitriles with ketones for synthesis of 1,3-benzoxazin-4-ones. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Common side reactions in Sandmeyer and azo coupling reactions. Retrieved from --INVALID-LINK--
-
European Patent Office. (1984, June 13). Process for the preparation of 4-chloro-2-nitrobenzonitrile - EP 0110559 A1. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
International Journal of Research and Analytical Reviews. (2020, April). A Novel Method for Synthesis of 4-Chloro,4'-Hydroxybenzophenone by Friedel-Crafts Acylation of Phenol. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (2012). Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US3265603A - Process for the chlorination of 2-chloro-6-nitro-benzonitrile. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025, August 6). ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. Retrieved from --INVALID-LINK--
-
ScienceDirect. (n.d.). The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). ortho-Formylation of phenols. Retrieved from --INVALID-LINK--
-
Mastering Organic Synthesis: The Role of 3-Chlorophenol. (n.d.). Retrieved from --INVALID-LINK--
-
J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction. Retrieved from --INVALID-LINK--
-
PubMed Central. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from --INVALID-LINK--
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Substitution accompanying addition in the reactions of chlorobenzene and benzonitrile with chlorine under free radical conditions. Retrieved from --INVALID-LINK--
-
PrepChem.com. (n.d.). Synthesis of 4-chloro-2-nitrobenzonitrile. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 3-chloro-2-hydroxybenzonitrile synthesis. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 2-CHLORO-4-HYDROXYBENZONITRILE. Retrieved from --INVALID-LINK--
-
Justia Patents. (1996, June 14). Process for the preparation of 2-hydroxybenzonitrile. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). EP0110559B1 - Process for the preparation of 4-chloro-2-nitrobenzonitrile. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN103102287A - Production process for preparing chlorobenzonitrile through ammoxidation. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 4-Chloro-2-nitrobenzonitrile. Retrieved from --INVALID-LINK--
References
- 1. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. patents.justia.com [patents.justia.com]
- 8. Process For Preparation Of 2 Hydroxybenzonitrile [quickcompany.in]
- 9. benchchem.com [benchchem.com]
- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 11. Sandmeyer Reaction [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting Low Conversion in the Cyanation of 2-Chloro-5-hydroxyphenol
Welcome to the technical support center for the cyanation of 2-chloro-5-hydroxyphenol. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific transformation. Here, we will address common issues leading to low conversion rates and provide structured, scientifically-grounded troubleshooting strategies.
Introduction: The Challenge of Cyanating 2-Chloro-5-hydroxyphenol
The conversion of 2-chloro-5-hydroxyphenol to its corresponding nitrile is a valuable transformation in organic synthesis, as aryl nitriles are important precursors for pharmaceuticals and other fine chemicals.[1] However, this reaction can be challenging due to the specific electronic and functional group characteristics of the substrate. The presence of a hydroxyl group, an electron-donating group, can decrease the reactivity of the aryl chloride towards certain cyanation methods.[2] This guide will walk you through potential pitfalls and their solutions in a logical, question-and-answer format.
Troubleshooting Guide: Low Conversion Issues
Low conversion is a frequent hurdle in the cyanation of aryl halides.[3][4] This section breaks down the most common causes and provides actionable solutions.
Question 1: Is the phenolic hydroxyl group interfering with the reaction?
The hydroxyl group (-OH) on the aromatic ring is a primary suspect for several issues leading to low conversion.
Answer: Yes, the phenolic hydroxyl group can interfere in several ways:
-
Deprotonation and Catalyst Inhibition: In the presence of a base, the acidic phenol can be deprotonated to form a phenoxide. This phenoxide can then coordinate to the metal catalyst (e.g., palladium), potentially leading to catalyst deactivation or undesired side reactions.[3][5]
-
Altered Electronic Effects: The electron-donating nature of the hydroxyl group can make the aryl chloride less electrophilic and therefore less reactive towards nucleophilic attack or oxidative addition in palladium-catalyzed cycles.[2][6]
Troubleshooting Workflow: Addressing Hydroxyl Group Interference
To mitigate these effects, consider the following strategies:
Step-by-Step Protocol: Phenol Protection
Protecting the hydroxyl group as an ether or ester is a common and effective strategy.[5][7][8][9]
-
Select a Protecting Group: Choose a protecting group that is stable to the cyanation conditions but can be removed easily afterward. Common choices include methyl ethers, benzyl ethers, or silyl ethers.[7][9]
-
Protection Reaction:
-
For a methyl ether, a common method is the Williamson ether synthesis.[9]
-
Example Protocol (Methylation):
-
Dissolve 2-chloro-5-hydroxyphenol in a suitable solvent like THF or DMF.
-
Add a base such as sodium hydride (NaH) to deprotonate the phenol.
-
Add a methylating agent like methyl iodide (MeI) or dimethyl sulfate (Me₂SO₄).
-
Stir the reaction at room temperature until completion, monitoring by TLC or GC.
-
Work up the reaction and purify the protected product.
-
-
-
Cyanation Reaction: Perform the cyanation on the protected substrate using your optimized conditions.
-
Deprotection: After a successful cyanation, remove the protecting group.[10] For example, methyl ethers can be cleaved using strong Lewis acids like boron tribromide (BBr₃).[9]
Question 2: Is my catalyst system optimal for this substrate?
The choice of catalyst, ligand, and cyanide source is critical for a successful cyanation, especially with a less reactive substrate like an aryl chloride.[3][4][11]
Answer: An unoptimized catalyst system is a frequent cause of low conversion. Here's what to consider:
-
Catalyst Poisoning: Cyanide ions can act as strong ligands for palladium, leading to the formation of inactive catalyst species and inhibiting the catalytic cycle.[3][4][12]
-
Ligand Choice: The ligand plays a crucial role in stabilizing the catalyst and promoting the desired reaction steps (oxidative addition and reductive elimination).[3][12] For electron-rich aryl chlorides, bulky, electron-rich phosphine ligands are often required.[3]
-
Cyanide Source: The solubility and reactivity of the cyanide source can significantly impact the reaction. Highly soluble sources like KCN can lead to high concentrations of free cyanide and catalyst poisoning.[3][13] Less soluble sources like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) often provide better results by maintaining a low concentration of free cyanide.[3][13][14][15]
Troubleshooting Catalyst-Related Issues
| Issue | Potential Solution | Rationale |
| Catalyst Poisoning | Use a less soluble cyanide source like Zn(CN)₂ or K₄[Fe(CN)₆].[3][13][14] | Maintains a low concentration of free cyanide, minimizing catalyst deactivation. |
| Poor Catalyst Activity | Screen different palladium precatalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligands (e.g., XPhos, dppf).[3] | The optimal combination depends on the specific substrate and reaction conditions. |
| Inefficient Reductive Elimination | For electron-rich substrates, consider ligands that promote this step.[3] | This is often the rate-limiting step in the catalytic cycle. |
Question 3: Are my reaction conditions appropriate?
Even with the right reagents, suboptimal reaction conditions can lead to poor outcomes.
Answer: Temperature, solvent, and the presence of additives can all dramatically affect the reaction yield.
-
Temperature: While higher temperatures can increase reaction rates, they can also lead to decomposition of the starting material, product, or catalyst.
-
Solvent: The solvent affects the solubility of the reagents and can influence the reaction mechanism. Polar aprotic solvents like DMF, DMAc, or dioxane are commonly used.[3][13] Aqueous solvent mixtures have also been shown to be effective in some cases.[12][16][17]
-
Additives: In some cases, additives can enhance the reaction. For example, some methods report the use of a co-catalyst or reducing agent to maintain the active state of the primary catalyst.[18]
Optimization Strategy for Reaction Conditions
A systematic approach to optimizing reaction conditions is recommended. Consider a Design of Experiments (DoE) approach or vary one parameter at a time.
-
Temperature Screen: Run the reaction at a range of temperatures (e.g., 80°C, 100°C, 120°C) to find the optimal balance between reaction rate and stability.
-
Solvent Screen: Test a variety of polar aprotic solvents.
-
Concentration: Vary the concentration of the limiting reagent to see if it impacts the conversion.
Frequently Asked Questions (FAQs)
Q1: What analytical methods are best for monitoring the reaction and identifying byproducts?
A1: A combination of techniques is ideal. Thin-Layer Chromatography (TLC) is useful for quick, qualitative monitoring of the reaction progress. For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can help identify the starting material, product, and any volatile byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for confirming the structure of the desired product and characterizing any major impurities.[19]
Q2: I see the formation of a byproduct with the same mass as my starting material. What could it be?
A2: This could indicate a few possibilities. One is the formation of an isonitrile (Ar-NC) instead of the desired nitrile (Ar-CN). The cyanide ion is an ambident nucleophile and can attack through the nitrogen atom.[20] Another possibility is a competing reaction, such as a reduction of the chloro group, especially if a reducing agent is present or formed in situ.
Q3: Can I use a copper-catalyzed cyanation method instead of palladium?
A3: Yes, copper-catalyzed methods, such as the Rosenmund-von Braun reaction, are a classic alternative for the cyanation of aryl halides.[3][21] These reactions typically require stoichiometric amounts of copper(I) cyanide and high temperatures.[21] More modern protocols have been developed that use catalytic amounts of copper.[3] These methods may be worth exploring if palladium-based systems are unsuccessful, though they can have their own set of challenges, including harsh reaction conditions and difficult product purification.[21]
Q4: Are there any non-metal-based cyanation methods I could try?
A4: While less common for this type of transformation, there are methods that utilize organic cyanating reagents.[22][23][24] These can be an option if metal contamination is a concern. However, they often have a more limited substrate scope and may require specific activation of the starting material.
Q5: What are the safety considerations when working with cyanide reagents?
A5: All cyanide compounds are highly toxic and should be handled with extreme caution in a well-ventilated fume hood.[19] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Be aware that acidification of cyanide salts will generate highly toxic hydrogen cyanide (HCN) gas. Have a cyanide-specific quench solution (e.g., bleach and sodium hydroxide) readily available to neutralize any spills and decontaminate glassware.
References
- 1. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. byjus.com [byjus.com]
- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. learninglink.oup.com [learninglink.oup.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02899K [pubs.rsc.org]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Protection and Deprotection [cem.com]
- 11. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 12. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. Recent developments in cyanide detection: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 22. Nickel-Catalyzed Cyanation of Aryl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. mdpi.com [mdpi.com]
Optimizing reaction conditions for the synthesis of 4-Chloro-2-hydroxybenzonitrile
Welcome to the comprehensive technical support guide for the synthesis of 4-Chloro-2-hydroxybenzonitrile. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our guidance is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and repeatable success in your laboratory.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format to provide direct and actionable solutions.
Question 1: I am experiencing low yields in the formylation of 3-chlorophenol to produce the 2-chloro-6-hydroxybenzaldehyde intermediate. What are the likely causes and how can I optimize this step?
Answer:
Low yields in the ortho-formylation of phenols are a common challenge. The issue often stems from suboptimal reaction conditions or the formation of undesired isomers. Here’s a breakdown of potential causes and solutions:
-
Suboptimal Reagents and Conditions: The Reimer-Tiemann and Duff reactions, while classic methods, can suffer from low yields and regioselectivity issues. A more reliable and selective method is the magnesium chloride-mediated ortho-formylation.[1][2] This method exclusively targets the ortho position, preventing the formation of the para-isomer.[1]
-
Reaction Parameters: Key parameters to control in the magnesium chloride-mediated formylation include:
-
Moisture: The presence of water can significantly hinder the reaction. Ensure all glassware is oven-dried and reagents are anhydrous.
Optimized Protocol for Ortho-Formylation of 3-Chlorophenol:
| Parameter | Recommended Condition |
| Starting Material | 3-Chlorophenol |
| Reagents | Anhydrous MgCl₂, Paraformaldehyde, Triethylamine |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | Reflux (~66 °C in THF) |
| Reaction Time | 2-4 hours |
Question 2: My conversion of 2-chloro-6-hydroxybenzaldehyde to the corresponding aldoxime is incomplete. How can I improve the efficiency of this oximation step?
Answer:
Incomplete oximation can be due to several factors, primarily related to pH control and reaction equilibrium.
-
pH Control: The reaction of an aldehyde with hydroxylamine hydrochloride or sulfate releases hydrochloric or sulfuric acid. This acidic environment can inhibit the reaction. It is essential to neutralize the acid as it forms by adding a base, such as sodium carbonate or sodium hydroxide, to maintain a neutral to slightly basic pH.[3]
-
Reaction Temperature: The oximation reaction should be carefully temperature-controlled, typically between 30°C and 50°C.[3] Higher temperatures can lead to undesired side reactions.
-
Reaction Time: Ensure the reaction is monitored to completion using an appropriate analytical technique like Thin Layer Chromatography (TLC).
Question 3: The final dehydration of 4-chloro-2-hydroxybenzaldoxime to this compound is resulting in a low yield and the formation of a solid byproduct. What is happening and how can I prevent this?
Answer:
The dehydration of the aldoxime to the nitrile is a critical step where yield can be significantly compromised. The formation of a solid byproduct suggests a potential side reaction.
-
Ineffective Dehydrating Agent: A variety of dehydrating agents can be employed, and their effectiveness can vary. Common choices include acetic anhydride, thionyl chloride, and phosphorus-based reagents.[4][5][6][7] The selection of the dehydrating agent and the optimization of its reaction conditions are paramount.
-
High Reaction Temperature: Elevated temperatures during dehydration can lead to the irreversible self-condensation of the this compound product, forming a high-melting triazine byproduct.[3] This not only reduces the yield but can also cause practical issues like reactor clogging. Careful temperature control is crucial.
-
Presence of Water: The aldoxime intermediate must be thoroughly dried before the dehydration step. Water can react with many dehydrating agents, rendering them ineffective.[3] Consider azeotropic removal of water with a solvent like toluene before adding the dehydrating agent.[3]
Troubleshooting Dehydration Issues:
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Ineffective dehydrating agent | Experiment with different agents (e.g., Ac₂O, SOCl₂, PPh₃/I₂) and optimize conditions. |
| Solid Byproduct Formation | High reaction temperature | Maintain a lower reaction temperature to prevent triazine formation. |
| Reaction Stalls | Presence of water | Ensure the aldoxime is completely dry before adding the dehydrating agent. |
Frequently Asked Questions (FAQs)
This section provides answers to general questions regarding the synthesis of this compound.
Q1: What are the primary synthetic routes to this compound?
A1: There are two main synthetic pathways:
-
From 3-Chlorophenol: This is a multi-step synthesis that involves:
-
Via the Sandmeyer Reaction: This route starts from an appropriate amino-chlorophenol and involves:
Workflow for Synthesis from 3-Chlorophenol:
Caption: Synthesis of this compound from 3-Chlorophenol.
Q2: What are the key safety precautions to consider during this synthesis?
A2: Several safety hazards are associated with this synthesis:
-
Corrosive Reagents: Many reagents used, such as thionyl chloride and strong acids/bases, are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, and work should be performed in a well-ventilated fume hood.
-
Toxic Cyanides: The Sandmeyer reaction route involves the use of highly toxic cyanide salts. Extreme caution must be exercised, and appropriate safety protocols for handling cyanides must be strictly followed.
-
Flammable Solvents: Organic solvents like THF and ether are flammable and should be handled away from ignition sources.
-
Product Hazards: this compound itself is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[13]
Q3: How can I purify the final this compound product?
A3: Purification of the crude product is essential to obtain a high-purity compound. Common purification techniques include:
-
Extraction: After the reaction is complete, the product is typically extracted into an organic solvent.[1][14] The organic layer is then washed with water and brine to remove inorganic impurities.[1][14]
-
Recrystallization: The crude solid can be recrystallized from a suitable solvent system to remove impurities.
-
Column Chromatography: For very high purity, silica gel column chromatography can be employed.
-
Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification method.
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-6-hydroxybenzaldehyde via Ortho-Formylation
-
To a dry, three-necked round-bottomed flask equipped with a reflux condenser and under an inert atmosphere (e.g., argon or nitrogen), add anhydrous magnesium chloride (1.0 eq) and paraformaldehyde (1.5 eq).[1]
-
Add anhydrous tetrahydrofuran (THF) via syringe.[1]
-
Add triethylamine (1.0 eq) dropwise.[1]
-
Add 3-chlorophenol (0.5 eq) dropwise.[1]
-
Heat the mixture to reflux for 2-4 hours.[1]
-
Cool the reaction mixture to room temperature and add diethyl ether.
-
Wash the organic phase successively with 1 N HCl and water.[1]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]
Protocol 2: Dehydration of 4-Chloro-2-hydroxybenzaldoxime to this compound
-
Dissolve the 4-chloro-2-hydroxybenzaldoxime intermediate in a suitable solvent (e.g., toluene).
-
If necessary, azeotropically remove any residual water.
-
Cool the solution to the recommended temperature for the chosen dehydrating agent.
-
Slowly add the dehydrating agent (e.g., acetic anhydride or a solution of thionyl chloride in toluene).[3]
-
Stir the reaction mixture, maintaining the temperature, and monitor for completion by TLC.
-
Upon completion, quench the reaction appropriately (e.g., by adding water or a basic solution).
-
Extract the product into an organic solvent, wash, dry, and concentrate to yield the crude this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Simple Synthesis of Nitriles from Aldoximes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. Sandmeyer Reaction [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. This compound | C7H4ClNO | CID 3442789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 2-Chloro-4-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
Preventing byproduct formation in benzonitrile synthesis
Technical Support Center: Benzonitrile Synthesis
A Senior Application Scientist's Guide to Preventing Byproduct Formation
Welcome to the technical support center for benzonitrile synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in achieving high purity and yield. As Senior Application Scientists, we understand that success in synthesis is not just about following a protocol but about understanding the causality behind each step. This resource provides in-depth, troubleshooting-focused answers to common issues, grounded in mechanistic principles and field-proven experience.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
The formation of byproducts is highly dependent on the chosen synthetic route. This guide is structured to address the most common methods for synthesizing benzonitrile.
Route 1: Ammoxidation of Toluene
The gas-phase ammoxidation of toluene is a primary industrial method for producing benzonitrile. It involves reacting toluene, ammonia, and an oxidant (typically air) over a solid catalyst at high temperatures. While efficient, controlling selectivity is a major challenge.
Q1: My toluene ammoxidation reaction has low selectivity, producing significant amounts of carbon oxides (CO, CO₂) and benzoic acid. How can I minimize these byproducts?
A1: This issue points directly to over-oxidation, where the catalyst is promoting the complete combustion of toluene or the hydrolysis of the nitrile product. To enhance selectivity for benzonitrile, you must carefully control several interdependent parameters:
-
Reaction Temperature: The optimal temperature for ammoxidation is a delicate balance. It typically falls between 350°C and 450°C.[1] Temperatures above this range drastically increase the rate of complete oxidation to CO and CO₂. Conversely, temperatures that are too low will result in poor toluene conversion. We recommend starting at the lower end of this range and incrementally increasing the temperature while monitoring product distribution via online gas chromatography (GC).
-
Catalyst Selection: The choice of catalyst is paramount. Vanadium-based catalysts, particularly V₂O₅ supported on titanium dioxide (TiO₂), are widely used due to their proven efficacy.[2][3][4] The crystalline form of the TiO₂ support is also critical; anatase is often preferred over rutile as it can lead to better catalyst performance.[1] Mixed metal oxide catalysts containing elements like chromium, antimony, and bismuth can also improve selectivity by modifying the catalyst's redox properties.[5]
-
Reactant Molar Ratios: The ratio of ammonia (NH₃) to toluene is a critical parameter for maximizing benzonitrile yield.[1] An excess of ammonia is necessary to favor the nitrogen incorporation pathway over the formation of oxygenated byproducts like benzaldehyde and benzoic acid. A typical starting point is an NH₃:Toluene molar ratio of 1.5:1 to 2:1.[6] Insufficient ammonia will lead to a significant increase in benzoic acid formation.[1]
Q2: My catalyst is deactivating rapidly. What are the common causes and how can I mitigate this?
A2: Rapid catalyst deactivation is a common and costly problem in continuous gas-phase reactions. The primary causes are:
-
Coking: At high temperatures, organic molecules can decompose and deposit carbonaceous material ("coke") on the active sites of the catalyst, physically blocking them.[1] This is often exacerbated by suboptimal reactant ratios or localized "hot spots" in the reactor.
-
Sintering: The high temperatures required for the reaction can cause the fine metal oxide particles of the catalyst to agglomerate, which reduces the active surface area.[1]
-
Poisoning: Impurities in the feed streams (e.g., sulfur compounds in toluene or ammonia) can irreversibly bind to the catalyst's active sites, rendering them inactive.[1]
To address these issues, ensure high-purity reactants are used. Implementing a well-designed temperature control system to avoid hot spots is crucial. If coking is suspected, a regeneration cycle, often involving controlled oxidation to burn off the carbon deposits, may be necessary.
Caption: A logical workflow for troubleshooting low selectivity in toluene ammoxidation.
Route 2: Dehydration of Benzamide
The conversion of benzamide to benzonitrile is a classic dehydration reaction common in laboratory settings. The primary challenge is ensuring the complete removal of water without causing decomposition of the starting material or product.
Q3: I am attempting to dehydrate benzamide, but my yield is very low and the crude product is a dark, tarry substance. What is going wrong?
A3: This outcome typically results from one of two issues: overly harsh reaction conditions or an inappropriate dehydrating agent.
-
Harsh Conditions: High temperatures can cause both benzamide and benzonitrile to decompose.[2] When using strong dehydrating agents like phosphorus pentoxide (P₂O₅), the reaction is highly exothermic. Without proper temperature control, this can lead to charring and the formation of numerous byproducts.
-
Incomplete Dehydration: If the dehydrating agent is not efficient enough or is used in insufficient quantity, the reaction will not go to completion. The remaining benzamide can be difficult to separate from the benzonitrile product.
-
Hydrolysis: If any water remains or is introduced during workup, it can hydrolyze the benzonitrile product back to benzamide, or even further to benzoic acid, especially under acidic or basic conditions.[7][8][9]
A highly effective modern approach is the use of microwave-assisted synthesis with P₂O₅, which provides rapid, localized heating, significantly reducing reaction times and minimizing byproduct formation.[10][11][12]
| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages |
| Phosphorus Pentoxide (P₂O₅) | Neat, Heat (Conventional or Microwave) | High efficiency, fast reaction times, especially with microwave heating.[11] | Highly exothermic, can cause charring if not controlled; requires careful, anhydrous handling. |
| Thionyl Chloride (SOCl₂) | Reflux in an inert solvent (e.g., DCM, DCE) | Effective, reaction is often cleaner than with P₂O₅. | Generates corrosive HCl and SO₂ gases; requires a scrubber setup. |
| Phosphorus Trichloride (PCl₃) | Chloroform, 0°C to Reflux | Good to excellent yields reported.[11] | Corrosive and moisture-sensitive reagent. |
| Oxalyl Chloride / cat. DMSO | Room Temperature | Very mild conditions, good for sensitive substrates.[13] | Reagents are more expensive; can have side reactions if not controlled. |
This protocol leverages the speed and efficiency of microwave heating for a high-yield synthesis.[10][11]
-
Preparation: In a microwave-safe reaction vessel equipped with a stir bar, thoroughly mix benzamide (e.g., 1 mmol, 0.121 g) and phosphorus pentoxide (P₂O₅) (e.g., 1.4 mmol, 0.2 g). Caution: P₂O₅ is highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for 1-3 minutes at a temperature of 220-240°C.[11] Monitor the reaction progress by TLC if possible.
-
Work-up: After cooling the vessel to room temperature, carefully quench the reaction mixture by adding it to a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with dichloromethane (CH₂Cl₂, 3 x 10 mL).
-
Purification: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude benzonitrile. Further purification can be achieved by silica gel column chromatography or distillation.[11]
Route 3: Sandmeyer Reaction
The Sandmeyer reaction provides a route to benzonitrile from aniline via a diazonium salt intermediate. While versatile, this reaction is notoriously sensitive to temperature and can generate a host of colored byproducts if not meticulously controlled.[14][15]
Q4: My Sandmeyer cyanation reaction is producing a low yield of benzonitrile along with significant amounts of phenol and dark, insoluble byproducts. How can I improve this?
A4: The issues you are describing are classic problems with the Sandmeyer reaction and almost always stem from the instability of the intermediate benzenediazonium salt.
-
Temperature Control is Critical: The diazotization step (aniline + NaNO₂/HCl) and the subsequent cyanation step must be performed at low temperatures, typically between 0-5°C.[2] If the temperature rises above this range, the diazonium salt will readily decompose, reacting with water to form phenol. This is a primary source of byproduct formation.
-
Incomplete Diazotization: Ensure that the sodium nitrite is added slowly to the acidic aniline solution while maintaining the low temperature. This ensures the complete formation of the diazonium salt before proceeding.
-
Radical Side Reactions: The Sandmeyer mechanism involves single-electron transfer steps and the formation of an aryl radical.[15] This radical can couple with another to form biaryl compounds, which contribute to the tar-like byproducts observed.[2] Using a freshly prepared, active copper(I) cyanide (CuCN) catalyst is essential to ensure the desired cyanation reaction outcompetes these side reactions.
Caption: Key side reactions leading to byproduct formation in the Sandmeyer synthesis.
General Purification
Q5: My isolated benzonitrile is pure by NMR, but it has a distinct yellow color. What causes this and how can I remove it?
A5: A yellow coloration in benzonitrile, even if it appears pure by primary analytical methods like NMR or GC, often indicates the presence of trace impurities.[16] These could be oxidized species, residual azo compounds from a Sandmeyer synthesis, or other minor byproducts. For applications requiring high purity, such as in drug development, removing this color is essential.
A robust purification sequence involves chemical washing followed by distillation.
This protocol is effective for removing a wide range of common impurities, including residual amines, isonitriles, and acidic byproducts.[16][17][18]
-
Acid Wash: Place the crude benzonitrile in a separatory funnel and wash with dilute hydrochloric acid (e.g., 5% HCl). This step protonates and removes basic impurities like residual aniline or amines, as well as isonitriles (carbylamines), which have an unpleasant odor.[16][17][18] Discard the aqueous (lower) layer.
-
Base Wash: Wash the organic layer with a dilute sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) solution. This removes acidic impurities such as benzoic acid. Discard the aqueous layer.
-
Water Wash: Wash with water or brine to remove any residual salts.
-
Drying: Transfer the washed benzonitrile to a clean flask and dry over an anhydrous drying agent like MgSO₄, Na₂SO₄, or K₂CO₃.[17][18]
-
Distillation: Filter off the drying agent and purify the benzonitrile by fractional distillation under reduced pressure (e.g., boiling point of 69°C at 10 mmHg).[17][18] This is the most effective step for removing colored, non-volatile impurities. Collect the fraction that boils at a constant temperature.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ammoxidation of toluene to benzonitrile on vanadium-titanium oxides catalysts prepared by precipitation: The role of catalyst composition (Journal Article) | OSTI.GOV [osti.gov]
- 5. DE2632628A1 - Benzonitrile prodn. by ammoxidation of toluene - over a mixed oxide catalyst contg. vanadium, chromium, antimony and bismuth - Google Patents [patents.google.com]
- 6. CN106631891A - Preparation method of benzonitrile - Google Patents [patents.google.com]
- 7. Write reaction showing conversion of Benzonitrile into benzoic acid... [askfilo.com]
- 8. scribd.com [scribd.com]
- 9. homework.study.com [homework.study.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Preparation of Benzonitrile by Dehydration of Benzamide with Phosphorus Pentoxide in Microwave Medium | Chemické listy [chemicke-listy.cz]
- 13. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
- 14. byjus.com [byjus.com]
- 15. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. Purification of Benzonitrile - Chempedia - LookChem [lookchem.com]
- 18. researchgate.net [researchgate.net]
Stability issues of 4-Chloro-2-hydroxybenzonitrile under acidic/basic conditions
Welcome to the technical support center for 4-Chloro-2-hydroxybenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this compound, with a focus on its stability under various experimental conditions. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your results.
Introduction to the Stability of this compound
This compound is a substituted aromatic compound with a chemical structure that lends itself to potential degradation under certain pH conditions. The primary points of reactivity are the nitrile group (-CN) and the phenolic hydroxyl group (-OH), influenced by the electron-withdrawing nature of the chlorine atom. Understanding the stability of this molecule is crucial for its application in synthesis, formulation, and biological assays. Forced degradation studies, which intentionally expose the compound to harsh conditions, are essential for identifying potential degradation products and pathways.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the most likely degradation pathway for this compound in acidic or basic solutions?
A1: The most probable degradation pathway is the hydrolysis of the nitrile group. This reaction typically proceeds in two stages: first, the nitrile is converted to an amide intermediate (4-chloro-2-hydroxybenzamide), which is then further hydrolyzed to a carboxylic acid (4-chloro-2-hydroxybenzoic acid).[5] Under basic conditions, the final product will be the corresponding carboxylate salt. The presence of the hydroxyl and chloro groups on the benzene ring can influence the rate of this hydrolysis.
Q2: How does pH affect the stability of this compound?
A2: Both acidic and basic conditions can catalyze the hydrolysis of the nitrile group. The rate of hydrolysis is pH-dependent. Generally, strong acidic or basic conditions will accelerate the degradation. The phenolic hydroxyl group, with a pKa around 9-10, will be deprotonated under basic conditions, which may affect the electron density of the aromatic ring and influence the hydrolysis rate.[6]
Q3: I am observing a new peak in my HPLC analysis after storing my this compound solution at a basic pH. What could it be?
A3: The new peak is likely a degradation product. The primary suspect would be 4-chloro-2-hydroxybenzoic acid, formed from the hydrolysis of the nitrile group.[5] To confirm its identity, you can compare its retention time with a standard of 4-chloro-2-hydroxybenzoic acid. Further characterization using mass spectrometry (MS) would provide definitive structural information.
Q4: Can temperature impact the stability of this compound in solution?
A4: Yes, temperature is a critical factor. As with most chemical reactions, an increase in temperature will typically increase the rate of degradation. Therefore, it is advisable to store solutions of this compound, especially if they are not at a neutral pH, at reduced temperatures (e.g., 2-8 °C) to minimize degradation. For long-term storage, consider storing in a dry, solid form in a cool, dark, and well-ventilated place.[6][7]
Troubleshooting Guides
Issue 1: Rapid Loss of Parent Compound in Acidic Media
Symptom: You observe a significant decrease in the peak area of this compound in your HPLC analysis shortly after preparing a solution in an acidic buffer or solvent.
Potential Cause: Acid-catalyzed hydrolysis of the nitrile group.
Troubleshooting Workflow:
Caption: Workflow to troubleshoot the degradation of this compound in acidic media.
Detailed Steps:
-
Confirm Degradation:
-
Inject a freshly prepared solution of this compound in a neutral, aprotic solvent (e.g., acetonitrile) to establish a baseline chromatogram.
-
Compare this to the chromatogram of the aged acidic solution to confirm the loss of the parent compound and the appearance of new peaks.
-
-
Identify Degradation Products:
-
LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry to determine the molecular weight of the degradation product(s). The expected mass for 4-chloro-2-hydroxybenzoic acid is approximately 172.56 g/mol .
-
Reference Standard: If available, synthesize or purchase a standard of 4-chloro-2-hydroxybenzoic acid and compare its retention time with the observed degradation peak.
-
-
Mitigation Strategies:
-
Temperature Control: If the experiment allows, perform it at a lower temperature to slow down the rate of hydrolysis.
-
pH Adjustment: If your experimental protocol can tolerate it, use a less acidic buffer.
-
Time Limitation: Prepare the acidic solution immediately before use to minimize the time the compound is exposed to acidic conditions.
-
Issue 2: Inconsistent Results in Biological Assays with Basic Formulations
Symptom: You are observing high variability or a time-dependent loss of activity in your biological assays using a basic stock solution of this compound.
Potential Cause: Base-catalyzed hydrolysis of the nitrile group, leading to a decrease in the concentration of the active compound.
Troubleshooting Workflow:
Caption: Troubleshooting guide for inconsistent biological assay results with this compound.
Detailed Steps:
-
Stability Study of Stock Solution:
-
Prepare your basic stock solution of this compound.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the stock solution, neutralize it if necessary, and analyze it by HPLC.
-
Plot the peak area of this compound against time to determine the rate of degradation.
-
-
Identification of Degradants:
-
Analyze the aged stock solution by LC-MS to identify the degradation products. The primary expected product is 4-chloro-2-hydroxybenzoic acid.
-
-
Revised Handling Protocol:
-
Fresh Preparations: Prepare fresh stock solutions immediately before each experiment.
-
Storage Conditions: If a stock solution must be stored, keep it at the lowest possible temperature (e.g., -20 °C or -80 °C) to slow down degradation.
-
Alternative Solvents: If the assay allows, consider dissolving the compound in a non-basic solvent like DMSO for the stock solution, and then diluting it into the basic assay buffer at the last step.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to intentionally degrade the compound and identify potential degradation products.[1][3][4][8]
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
HPLC system with UV or DAD detector
-
LC-MS system
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acidic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
To another 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Keep both solutions at room temperature and at an elevated temperature (e.g., 60 °C).
-
At specified time points (e.g., 0, 2, 6, 24 hours), take an aliquot, neutralize it with an equivalent amount of NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Basic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
To another 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Keep both solutions at room temperature and at an elevated temperature (e.g., 60 °C).
-
At the same time points, take an aliquot, neutralize it with an equivalent amount of HCl, and dilute for HPLC analysis.
-
-
HPLC Analysis:
-
Use a suitable C18 column.
-
Develop a gradient method with a mobile phase of acetonitrile and water (with 0.1% formic acid for better peak shape).
-
Monitor the chromatograms for the disappearance of the parent peak and the appearance of new peaks.
-
-
LC-MS Analysis:
-
Analyze the stressed samples by LC-MS to obtain the mass-to-charge ratio (m/z) of the degradation products to aid in their identification.
-
Data Presentation:
| Condition | Time (hours) | Temperature (°C) | % Parent Compound Remaining | Major Degradation Product (m/z) |
| 0.1 M HCl | 0 | RT | 100 | - |
| 0.1 M HCl | 24 | RT | ||
| 0.1 M HCl | 24 | 60 | ||
| 1 M HCl | 24 | 60 | ||
| 0.1 M NaOH | 0 | RT | 100 | - |
| 0.1 M NaOH | 24 | RT | ||
| 0.1 M NaOH | 24 | 60 | ||
| 1 M NaOH | 24 | 60 |
This table should be filled in with your experimental data.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. homework.study.com [homework.study.com]
- 6. Benzonitrile, 4-Chloro-2-Hydroxy- | Properties, Uses, Safety, Suppliers & Analysis - High Purity Chemical from China [nj-finechem.com]
- 7. This compound | CAS 873-83-6 | Properties, Uses, Safety, Supplier China [nj-finechem.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Challenges in the Scale-Up of 4-Chloro-2-hydroxybenzonitrile Production
Welcome to the technical support guide for the synthesis and scale-up of 4-Chloro-2-hydroxybenzonitrile. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the production of this key chemical intermediate. We will delve into the causality behind experimental choices, provide validated troubleshooting protocols, and offer data-driven insights to ensure the successful and safe scale-up of your process.
Section 1: Overview of Synthetic Pathways
The synthesis of this compound can be approached through several routes, each with distinct advantages and challenges. The most prevalent and well-documented method is the Sandmeyer reaction , which involves the diazotization of an aromatic amine followed by cyanation.[1][2] An alternative, though often less regioselective, is the direct chlorination of 2-hydroxybenzonitrile.
This guide will focus primarily on the Sandmeyer pathway, starting from 4-chloro-2-aminophenol, as it is a robust and scalable method, despite its operational complexities.
Caption: Key stages in the Sandmeyer synthesis of this compound.
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during synthesis and scale-up in a question-and-answer format.
Low Reaction Yield & Conversion
Question: My Sandmeyer reaction is resulting in a low yield of this compound. What are the likely causes and how can I fix it?
Answer: Low yield in a Sandmeyer reaction is a common issue that typically points to problems in one of two critical stages: diazotization or the copper-catalyzed cyanation.
Probable Causes & Solutions:
-
Incomplete Diazotization: The formation of the aryl diazonium salt is highly temperature-sensitive.
-
Causality: If the temperature rises above 5-10 °C, the diazonium salt will prematurely decompose, often forming phenols and other byproducts, which reduces the amount of intermediate available for cyanation.[3]
-
Solution: Maintain a strict temperature of 0-5 °C during the dropwise addition of sodium nitrite. Use an ice-salt bath and monitor the internal temperature with a calibrated probe. Ensure vigorous stirring to dissipate heat, especially during scale-up.
-
-
Decomposition of Diazonium Salt: Even if formed correctly, the diazonium salt is unstable.
-
Causality: Delays between the diazotization and cyanation steps can lead to significant degradation of the intermediate.
-
Solution: Prepare the copper(I) cyanide solution in a separate flask beforehand and add the freshly prepared, cold diazonium salt solution to it without delay.[3]
-
-
Inefficient Cyanation: The displacement of the diazonium group with cyanide requires an active catalyst and appropriate conditions.
-
Causality: The copper(I) catalyst can be oxidized to copper(II) if not handled properly, reducing its catalytic activity. The reaction may also be too slow if the temperature is too low.
-
Solution: Use high-purity, freshly prepared or purchased copper(I) cyanide. The reaction typically requires heating (e.g., 60-70 °C) to drive the substitution to completion. Monitor the reaction for the cessation of nitrogen gas evolution, which signals the end of the reaction.
-
Caption: Troubleshooting decision tree for low product yield.
Impurity Formation & Purification
Question: My final product is contaminated with a persistent impurity after work-up. How do I identify and remove it?
Answer: Impurity profiles in this synthesis often originate from side reactions or incomplete conversions. The identity of the impurity dictates the optimal purification strategy.
Common Impurities and Their Sources:
| Impurity | Potential Source | Identification Method | Removal Strategy |
| 4-Chloro-2-aminophenol | Incomplete diazotization or unreacted starting material. | HPLC, TLC (compare with starting material standard). | Acid wash during work-up to extract the basic amine into the aqueous layer. |
| 5-Chloro-2-cyanophenol | Isomeric impurity from starting material or non-selective chlorination. | ¹H NMR, GC-MS. | Fractional crystallization or preparative chromatography (e.g., HPLC, SFC).[4][5] |
| 4-Chlorophenol | Decomposition of the diazonium salt before cyanation. | GC-MS, HPLC. | Recrystallization from a suitable solvent system (e.g., toluene/heptane). |
| Polymeric/Tarry materials | Uncontrolled decomposition of the diazonium salt at elevated temperatures. | Visual, low overall purity. | Filter through a plug of silica gel or celite before crystallization. Ensure strict temperature control. |
Self-Validating Purification Protocol:
To ensure purity, a multi-step approach is recommended. After the initial extraction and solvent removal, analyze the crude product by HPLC or TLC. If significant starting material is present, perform an acid wash. If isomeric impurities are detected, proceed with recrystallization, monitoring the purity of the mother liquor and crystals at each step. For high-purity requirements (>99.5%), preparative chromatography may be necessary.[5]
Scale-Up Challenges
Question: I am scaling up the reaction from 10g to 500g and am facing issues with reaction control and work-up. What should I consider?
Answer: Scaling up introduces challenges related to heat and mass transfer, reagent addition rates, and handling larger volumes during work-up.
Key Scale-Up Considerations:
-
Heat Management: The diazotization reaction is exothermic.
-
Causality: A larger reaction volume has a lower surface-area-to-volume ratio, making heat dissipation less efficient. A runaway reaction can lead to rapid decomposition of the diazonium salt, releasing nitrogen gas and creating a significant safety hazard.
-
Solution: Use a jacketed reactor with a powerful cooling system. The addition of sodium nitrite solution must be done much more slowly (sub-surface addition is recommended) to allow the cooling system to keep up. Never add the nitrite solution all at once.
-
-
Mixing Efficiency:
-
Causality: Inadequate mixing can create localized "hot spots" or areas of high reagent concentration, leading to side reactions and yield loss.
-
Solution: Use an overhead mechanical stirrer with an appropriately sized impeller (e.g., pitched-blade turbine) to ensure homogeneity throughout the reaction vessel.
-
-
Work-Up and Extraction:
-
Causality: Handling large volumes of organic solvents and aqueous layers can be cumbersome. Emulsions can form, making phase separation difficult and time-consuming.
-
Solution: Use a larger separatory funnel or a jacketed reactor with a bottom outlet valve for extractions. To break emulsions, add a small amount of brine or slightly heat the mixture. Plan for appropriate waste disposal, as the aqueous layer will contain copper and cyanide salts.
-
Section 3: Detailed Experimental Protocols
Protocol: Synthesis via Sandmeyer Reaction
This protocol describes a lab-scale synthesis of this compound from 4-chloro-2-aminophenol.
Materials & Equipment:
-
4-chloro-2-aminophenol (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl, ~3.0 eq)
-
Sodium Nitrite (NaNO₂, 1.1 eq)
-
Copper(I) Cyanide (CuCN, 1.2 eq)
-
Deionized Water
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Three-neck round-bottom flask, mechanical stirrer, dropping funnel, thermometer, ice-salt bath.
Step-by-Step Methodology:
-
Diazotization: a. In a three-neck flask, suspend 4-chloro-2-aminophenol (1.0 eq) in a mixture of water and concentrated HCl (3.0 eq). b. Cool the suspension to 0-5 °C in an ice-salt bath with vigorous mechanical stirring. c. In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water. d. Add the sodium nitrite solution dropwise to the cooled suspension via a dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. e. Stir the resulting pale yellow diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
Cyanation (Sandmeyer Reaction): a. In a separate, larger flask, prepare a solution or suspension of copper(I) cyanide (1.2 eq) in water. b. Slowly add the cold diazonium salt solution from Step 1e to the copper(I) cyanide suspension. Caution: This step may cause foaming and gas evolution (N₂). c. After the addition is complete, slowly warm the mixture to 60-70 °C and stir for 1-2 hours, or until nitrogen evolution ceases.
-
Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume). c. Combine the organic layers and wash with water, followed by brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. e. Purify the crude solid by recrystallization from a suitable solvent (e.g., toluene or ethanol/water) or by silica gel column chromatography.
Protocol: HPLC-UV Analysis for Purity Assessment
This method provides a starting point for quantifying this compound and its common impurities.[6][7]
Instrumentation & Reagents:
-
HPLC system with UV or Diode Array Detector (DAD).
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Acetonitrile (HPLC grade), Water (HPLC grade), Formic Acid.
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid |
| Gradient | Start at 30% B, ramp to 95% B over 15 min, hold for 2 min, return to 30% B. |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection λ | 254 nm |
| Injection Vol. | 10 µL |
Section 4: Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when producing this compound? A1: The primary hazards are associated with the reagents and intermediates.
-
Copper(I) Cyanide (CuCN): Highly toxic if ingested, inhaled, or in contact with skin.[8] Reacts with acids to produce extremely toxic hydrogen cyanide (HCN) gas. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory.[9][10]
-
Aryl Diazonium Salts: These are thermally unstable and can decompose explosively, especially if isolated as a dry solid.[2] Always keep them in a cold solution and use them immediately after preparation.
-
This compound: This compound itself is harmful if swallowed or in contact with skin and causes skin and serious eye irritation.[11]
Q2: Can I use a different copper source for the Sandmeyer reaction? A2: While CuCN is standard, other copper(I) salts like CuCl or CuBr can be used in the presence of an alkali metal cyanide (e.g., KCN, NaCN).[12] However, using CuCN directly is often more straightforward and avoids handling larger quantities of free alkali cyanides. The choice may depend on cost, availability, and specific process safety protocols.
Q3: My chlorination of 2-hydroxybenzonitrile gives multiple products. How can I improve selectivity? A3: The hydroxyl group is an ortho-, para-director. Direct chlorination of 2-hydroxybenzonitrile can lead to a mixture of 4-chloro, 6-chloro, and 4,6-dichloro products. Achieving high selectivity for the 4-chloro isomer is challenging. Success often depends on carefully controlling reaction conditions (chlorinating agent, solvent, temperature) and may require a catalyst. For high purity, the Sandmeyer route starting from a correctly substituted aniline is generally preferred for its unambiguous regiochemistry.
Q4: How should I dispose of the waste generated from this reaction? A4: The aqueous waste stream is particularly hazardous as it contains copper salts and residual cyanide. It must be treated before disposal. A common laboratory procedure is to quench residual cyanide by adding an excess of sodium hypochlorite (bleach) under basic (pH > 10) conditions to oxidize it to the less toxic cyanate. The copper can then be precipitated as a hydroxide or sulfide. Always follow your institution's specific waste disposal guidelines and local regulations.
Section 5: References
-
Sigma-Aldrich. (2024). Safety Data Sheet: this compound. --INVALID-LINK--
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: Benzonitrile, 4-nitro-. --INVALID-LINK--
-
Fisher Scientific. (2025). Safety Data Sheet: Benzonitrile, 4-chloro-. --INVALID-LINK--
-
Fisher Scientific. (2024). Safety Data Sheet: 4-Bromo-2-chlorobenzonitrile. --INVALID-LINK--
-
PubChem. This compound. National Center for Biotechnology Information. --INVALID-LINK--
-
BenchChem. (2025). A literature review on 2-Hydroxybenzonitrile synthesis. --INVALID-LINK--
-
Obushak, M. D., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for the Sandmeyer Reaction on 4-Amino-2-chloronicotinonitrile. --INVALID-LINK--
-
Drug Development and Delivery. Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. --INVALID-LINK--
-
ScienceDirect. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. --INVALID-LINK--
-
Meng, H., et al. (2019). Iron and Phenol Co‐Catalysis for Rapid Synthesis of Nitriles under Mild Conditions. European Journal of Organic Chemistry. --INVALID-LINK--
-
BOC Sciences. Reaction Condition Optimization Services. --INVALID-LINK--
-
StudySmarter. Nitrile Synthesis: Kolbe, Acid, Aromatic Techniques. --INVALID-LINK--
-
Google Patents. US4528143A - Process for the preparation of 4-chloro-2-nitrobenzonitrile. --INVALID-LINK--
-
Quick Company. Improved Processes For Preparing 4 Chloro 2 Amino Phenol And. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for the Analytical Detection of 2-Hydroxybenzonitrile. --INVALID-LINK--
-
BenchChem. (2025). Quantitative Analysis of 3,4-Dichloro-2-hydroxybenzonitrile in Mixtures: A Comparative Guide. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities [drug-dev.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. This compound | C7H4ClNO | CID 3442789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. studysmarter.co.uk [studysmarter.co.uk]
Technical Support Center: NMR Analysis of 4-Chloro-2-hydroxybenzonitrile
This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of identifying impurities in 4-Chloro-2-hydroxybenzonitrile by Nuclear Magnetic Resonance (NMR) spectroscopy. As a critical intermediate in pharmaceutical and agrochemical synthesis, ensuring its purity is paramount.[1][2] This document provides field-proven insights, troubleshooting workflows, and detailed FAQs to empower you to interpret your NMR spectra with confidence.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR signals for pure this compound?
A1: Understanding the reference spectrum of the pure compound is the first step in any impurity analysis. The aromatic region of this compound will display a characteristic three-proton system. The hydroxyl proton signal is often broad and its chemical shift can vary depending on solvent, concentration, and temperature.
Below is a summary of the expected chemical shifts. Note that values can shift slightly based on the deuterated solvent used and sample concentration.[3]
Table 1: Expected NMR Chemical Shifts for this compound
| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
| H-3 | ~7.1 ppm | Doublet (d) | ~116 ppm |
| H-5 | ~7.0 ppm | Doublet of Doublets (dd) | ~121 ppm |
| H-6 | ~7.5 ppm | Doublet (d) | ~135 ppm |
| -OH | Variable (e.g., 5-10 ppm) | Broad Singlet (br s) | N/A |
| C1 (-CN) | N/A | N/A | ~117 ppm |
| C2 (-OH) | N/A | N/A | ~158 ppm |
| C3 | N/A | N/A | ~116 ppm |
| C4 (-Cl) | N/A | N/A | ~130 ppm |
| C5 | N/A | N/A | ~121 ppm |
| C6 | N/A | N/A | ~135 ppm |
Note: The specific assignments of aromatic protons and carbons can be definitively confirmed with 2D NMR experiments like COSY and HSQC.
Q2: The broad singlet for my hydroxyl (-OH) proton is missing or has shifted significantly. Is this a problem?
A2: Not necessarily. The chemical shift of exchangeable protons like those in hydroxyl (-OH) or amine (-NH) groups is highly sensitive to experimental conditions.
-
Causality: Hydrogen bonding with the solvent, water traces, or other sample components can cause significant shifting and broadening. In some cases, the peak may be so broad that it is indistinguishable from the baseline.
-
Verification Protocol: To confirm the identity of an -OH or -NH proton, perform a D₂O shake experiment .
-
Acquire a standard ¹H NMR spectrum of your sample.
-
Add one drop of deuterium oxide (D₂O) to the NMR tube.
-
Shake the tube vigorously for a few minutes to facilitate proton-deuterium exchange.[4]
-
Re-acquire the ¹H NMR spectrum.
-
The signal corresponding to the exchangeable proton will disappear or significantly decrease in intensity.[4]
-
Q3: How do I identify and handle signals from residual solvents?
A3: Signals from residual solvents are the most common "impurities" observed in NMR spectra.[5] They can often be mistaken for signals from your compound or its byproducts.
-
Identification: The chemical shifts of common laboratory solvents are well-documented. Always compare any unexpected peaks against a reference table for the specific deuterated solvent you are using.[6][7][8]
-
Common Solvents in Synthesis/Purification: Be particularly aware of solvents used during the reaction or purification, such as Toluene, DMF, Ethyl Acetate, Dichloromethane, or Heptane.
-
Removal: If solvent peaks interfere with the integration or identification of your compound's signals, they must be removed. This is typically achieved by placing the sample under a high vacuum for an extended period. For high-boiling point solvents like DMSO or DMF, co-evaporation with a more volatile solvent (like dichloromethane or toluene) can be effective.[4]
Table 2: ¹H NMR Chemical Shifts of Common Residual Solvents in CDCl₃
| Solvent | ¹H Chemical Shift (ppm) | Multiplicity |
| Acetone | 2.17 | Singlet |
| Acetonitrile | 1.94 | Singlet |
| Dichloromethane | 5.30 | Singlet |
| Diethyl Ether | 3.48 (q), 1.21 (t) | Quartet, Triplet |
| N,N-Dimethylformamide (DMF) | 8.02 (s), 2.92 (s), 2.75 (s) | Singlets |
| Dimethyl Sulfoxide (DMSO) | 2.54 | Singlet |
| Ethyl Acetate | 4.12 (q), 2.05 (s), 1.26 (t) | Quartet, Singlet, Triplet |
| Heptane/Hexane | ~1.25 (br), ~0.88 (t) | Broad, Triplet |
| Toluene | 7.2-7.3 (m), 2.36 (s) | Multiplet, Singlet |
| Water | ~1.56 | Broad Singlet |
Source: Adapted from values published in the Journal of Organic Chemistry.[5][6] Note that the water peak's position is highly variable.[9]
Troubleshooting Guide: Unexpected Peaks
Issue 1: I see extra signals in the aromatic region (6.5-8.0 ppm). What could they be?
A1.1: Unreacted Starting Materials or Isomeric Impurities
The synthesis of this compound can involve starting materials or generate isomers that possess distinct aromatic signals.
-
Plausible Impurities:
-
2-Hydroxybenzonitrile (Salicylonitrile): If the chlorination step is incomplete.[10][11][12][13]
-
4-Chlorophenol: Potential precursor or hydrolysis byproduct.[14]
-
2,4-Dichlorobenzonitrile: If the hydroxyl group is substituted.[15][16][17]
-
4-Chloro-2-aminophenol: A common precursor for this class of compounds.[18][19]
-
Isomers (e.g., 2-Chloro-4-hydroxybenzonitrile): Formation of isomers is a common issue in aromatic substitution reactions.[20][21]
-
Table 3: ¹H NMR Data for Potential Aromatic Impurities (in CDCl₃)
| Compound | Approximate ¹H Chemical Shifts (ppm) and Multiplicities |
| This compound (Product) | ~7.5 (d), ~7.1 (d), ~7.0 (dd) |
| 2-Hydroxybenzonitrile | ~7.5 (m), ~7.45 (m), ~7.0 (m), ~6.9 (m)[13] |
| 4-Chlorophenol | ~7.2 (d), ~6.8 (d)[14] |
| 2,4-Dichlorobenzonitrile | Complex multiplet pattern in the aromatic region.[15] |
| 4-Chloro-2-aminophenol | ~6.6 (d), ~6.6 (dd), ~6.4 (d)[18] |
| 2-Chloro-4-hydroxybenzonitrile | Distinct aromatic pattern from the desired product. |
Diagnostic Workflow:
The following diagram outlines a logical workflow for troubleshooting unexpected peaks in your NMR spectrum.
Caption: Troubleshooting workflow for NMR impurity identification.
Issue 2: My spectrum has very broad peaks and poor resolution.
A2.1: Shimming, Sample Concentration, or Paramagnetic Impurities
Poor line shape can obscure important details like coupling constants and make integration unreliable.
-
Poor Shimming: The most common cause of broad peaks is an inhomogeneous magnetic field across the sample.[22][23] Modern spectrometers have automated shimming routines, but they can sometimes fail, especially with suboptimal sample preparation.
-
Protocol: Ensure your sample volume is correct (typically 0.5-0.6 mL for a 5 mm tube) and that the tube is clean and not scratched. Re-run the automated shimming procedure. If the problem persists, consult the instrument manager.[22]
-
-
High Concentration: Overly concentrated samples can be viscous, leading to slower molecular tumbling and broader signals.[4][22]
-
Protocol: Dilute your sample and re-acquire the spectrum.
-
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals (e.g., from catalysts or reagents) can cause significant line broadening.
-
Protocol: This is more difficult to resolve. If you suspect paramagnetic contamination, you may need to re-purify your sample or treat it with a chelating agent.
-
Experimental Protocols
Protocol 1: Standard Sample Preparation for ¹H NMR
-
Weighing: Accurately weigh 5-10 mg of your this compound sample directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is a common choice for many organic compounds.
-
Dissolution: Cap the tube and invert it several times to fully dissolve the sample. Gentle warming or vortexing may be required. If the sample is not fully soluble, filter it to remove suspended particles that can degrade spectral quality.[22]
-
Referencing: Most deuterated solvents contain a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.0 ppm).[24] If not, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 7.26 ppm).[25]
Protocol 2: Quantitative NMR (qNMR) for Purity Assessment
For determining the precise purity of your sample, qNMR is a powerful technique.[26]
-
Internal Standard: Accurately weigh a known mass of your sample and a high-purity internal standard (e.g., maleic anhydride, 1,3,5-trimethoxybenzene) into a vial. The standard should have a simple spectrum with at least one peak that is well-resolved from your analyte and impurity signals.
-
Sample Preparation: Dissolve the mixture in a known volume of deuterated solvent and transfer to an NMR tube.
-
Acquisition: Acquire the ¹H NMR spectrum using parameters optimized for quantification. This includes ensuring a long relaxation delay (D1, typically 5 times the longest T₁ of any proton of interest) to allow for full magnetization recovery between scans.
-
Processing: Carefully integrate a well-resolved signal from your analyte and a signal from the internal standard.
-
Calculation: The purity of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * Purity_std
Where:
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
Purity_std = Purity of the internal standard
-
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. eurisotop.com [eurisotop.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.washington.edu [chem.washington.edu]
- 10. 2-Hydroxybenzonitrile | C7H5NO | CID 11907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. spectrabase.com [spectrabase.com]
- 12. benchchem.com [benchchem.com]
- 13. 2-Cyanophenol(611-20-1) 1H NMR [m.chemicalbook.com]
- 14. spectrabase.com [spectrabase.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. 2,4-Dichlorobenzonitrile [webbook.nist.gov]
- 17. Page loading... [guidechem.com]
- 18. 2-Amino-4-chlorophenol(95-85-2) 1H NMR [m.chemicalbook.com]
- 19. geno-chem.com [geno-chem.com]
- 20. 2-CHLORO-4-HYDROXYBENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 21. 2-Chloro-4-hydroxybenzonitrile | C7H4ClNO | CID 592797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 23. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 24. rsc.org [rsc.org]
- 25. rsc.org [rsc.org]
- 26. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Chloro-2-hydroxybenzonitrile and Its Positional Isomers
Audience: Researchers, scientists, and drug development professionals.
Introduction: Beyond the Structure
In the landscape of pharmaceutical and agrochemical synthesis, substituted benzonitriles are foundational building blocks.[1] Their reactivity, governed by the intricate electronic interplay of substituents on the aromatic ring, dictates their synthetic utility. This guide focuses on 4-Chloro-2-hydroxybenzonitrile, a molecule of significant interest, and provides a comparative analysis of its reactivity against its key positional isomers.
The arrangement of the electron-withdrawing chloro and cyano groups, alongside the electron-donating hydroxyl group, creates a nuanced chemical personality for each isomer.[2] Understanding these differences is paramount for optimizing reaction conditions, predicting product outcomes, and designing novel synthetic pathways. We will dissect the reactivity profiles of these isomers through the lens of fundamental organic chemistry principles, supported by experimental evidence and detailed protocols, to provide a practical framework for the discerning researcher.
Chapter 1: The Electronic Landscape of Chloro-hydroxybenzonitriles
The reactivity of any substituted benzene is a direct consequence of the electronic effects exerted by its substituents. These effects are broadly categorized as inductive and resonance effects.
-
Cyano Group (-CN): A potent electron-withdrawing group (EWG) through both a strong inductive pull (-I effect) and resonance delocalization (-M effect). It deactivates the ring towards electrophilic attack and strongly activates it for nucleophilic aromatic substitution.[1]
-
Hydroxyl Group (-OH): A classic activating group. It is electron-withdrawing by induction (-I) due to oxygen's electronegativity but is a powerful electron-donating group by resonance (+M) via its lone pairs. The resonance effect dominates, making it a strong ortho, para-director in electrophilic aromatic substitution (EAS).[2]
-
Chloro Group (-Cl): A halogen with dual character. It is strongly electron-withdrawing by induction (-I) but weakly electron-donating by resonance (+M). The inductive effect is stronger, leading to overall ring deactivation for EAS. However, the resonance effect still directs incoming electrophiles to the ortho and para positions.[2]
The relative positions of these three groups in each isomer create a unique electronic distribution, profoundly impacting reaction pathways and rates.
Caption: Electronic effects of substituents in Chloro-hydroxybenzonitriles.
Chapter 2: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a critical reaction for aryl halides, particularly when the ring is activated by electron-withdrawing groups.[3][4] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[5] The stability of this intermediate is the key determinant of the reaction rate.
Let's compare the SNAr reactivity of two isomers: This compound and 3-Chloro-4-hydroxybenzonitrile . In both cases, the chlorine atom is the leaving group.
-
This compound: The powerfully electron-withdrawing cyano group is para to the chlorine. This positioning is optimal for stabilizing the negative charge of the Meisenheimer complex through resonance, as the charge can be delocalized directly onto the nitrogen atom. This significantly lowers the activation energy and accelerates the reaction.
-
3-Chloro-4-hydroxybenzonitrile: The cyano group is meta to the chlorine. In this arrangement, the resonance-withdrawing effect (-M) of the cyano group cannot delocalize the negative charge from the site of nucleophilic attack. Stabilization relies only on the weaker inductive effect, resulting in a much less stable intermediate and a significantly slower reaction rate.[5]
The greater the number of electron-withdrawing groups in the ortho and para positions, the more readily the substitution occurs, often under milder conditions.[3]
Caption: SNAr reactivity pathway comparison for two isomers.
| Isomer | -CN Position Relative to -Cl | Meisenheimer Complex Stability | Predicted SNAr Rate |
| This compound | para | High (Resonance + Inductive) | Fast |
| 2-Chloro-4-hydroxybenzonitrile | ortho | High (Resonance + Inductive) | Fast |
| 3-Chloro-4-hydroxybenzonitrile | meta | Low (Inductive only) | Very Slow |
| 5-Chloro-2-hydroxybenzonitrile | meta | Low (Inductive only) | Very Slow |
Chapter 3: Electrophilic Aromatic Substitution (EAS)
In electrophilic aromatic substitution (EAS), the aromatic ring acts as a nucleophile.[6] The reaction is governed by the substituent that most powerfully activates the ring. In chloro-hydroxybenzonitriles, this is unequivocally the hydroxyl group.
-
Activating/Deactivating Effects: The -OH group is a strong activator, while the -Cl and -CN groups are deactivators.[7] Therefore, all isomers will be less reactive than phenol but more reactive than chlorobenzonitrile. The net reactivity will depend on the specific isomer.
-
Directing Effects: The outcome of an EAS reaction is a competition between directing groups.
-
-OH: Strong ortho, para-director.
-
-Cl: Weak ortho, para-director.
-
-CN: Meta-director.
-
For This compound , the powerful ortho, para-directing influence of the -OH group at position 2 will direct incoming electrophiles to positions 3 and 5. Position 5 is sterically less hindered. The deactivating -Cl and -CN groups will primarily influence the overall reaction rate rather than the position of substitution.
In contrast, for an isomer like 3-Chloro-4-hydroxybenzonitrile , the -OH group at position 4 directs to positions 3 and 5. However, position 3 is already occupied by the chloro group. Therefore, the primary site for electrophilic attack would be position 5.
Chapter 4: Acidity of the Phenolic Proton
The acidity of the hydroxyl group (pKa) is highly sensitive to the electronic environment. Electron-withdrawing groups stabilize the conjugate base (phenoxide ion) through induction and/or resonance, thereby increasing acidity (lowering the pKa).
-
This compound: The phenoxide is stabilized by the inductive effects of the chloro group at the para-position and the strong inductive and resonance effects of the cyano group at the ortho-position. The proximity of the ortho-cyano group provides significant stabilization.
-
Isomer Comparison: An isomer like 4-Chloro-3-hydroxybenzonitrile would likely be less acidic. While the chloro group is still para to the resulting phenoxide, the cyano group is now meta, meaning it can only stabilize the negative charge through its weaker inductive effect, not resonance.
| Isomer | Key EWG Position Relative to -OH | Predicted pKa | Predicted Acidity |
| This compound | -CN is ortho, -Cl is para | Lower | Higher |
| 5-Chloro-2-hydroxybenzonitrile | -CN is ortho, -Cl is meta | Lower | Higher |
| 4-Chloro-3-hydroxybenzonitrile | -CN is meta, -Cl is para | Higher | Lower |
| 2-Chloro-4-hydroxybenzonitrile | -CN is meta, -Cl is meta | Higher | Lower |
Chapter 5: Experimental Design for Reactivity Profiling
To empirically validate the predicted differences in SNAr reactivity, a comparative kinetic study can be designed. This protocol serves as a self-validating system by maintaining identical conditions for each isomer, ensuring that any observed differences in reaction rate are directly attributable to the molecule's intrinsic reactivity.
Objective: To compare the rate of methoxide substitution on this compound and 3-Chloro-4-hydroxybenzonitrile.
Methodology: HPLC-Monitored Kinetic Analysis
The causality behind this experimental choice is precision. High-Performance Liquid Chromatography (HPLC) allows for the accurate quantification of both the reactant and the product over time, providing high-fidelity data for kinetic modeling.
Protocol Steps:
-
Standard Preparation: Prepare calibrated standard solutions of the starting material (e.g., this compound) and the expected product (4-Methoxy-2-hydroxybenzonitrile) in the reaction solvent (e.g., Methanol) for HPLC calibration.
-
Reaction Setup: In a thermostated reaction vessel maintained at a precise temperature (e.g., 60.0 ± 0.1 °C), dissolve a known concentration of the chloro-hydroxybenzonitrile isomer (e.g., 0.05 M) in anhydrous methanol.
-
Initiation: Add a standardized solution of sodium methoxide in methanol (e.g., 0.1 M) to initiate the reaction. Start a timer immediately. The use of a standardized nucleophile solution is critical for reproducibility.
-
Time-Point Sampling: At predetermined intervals (e.g., t = 0, 5, 10, 20, 40, 60, 90 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a dilute acid solution (e.g., 900 µL of 0.1 M HCl in methanol/water). This neutralizes the methoxide and halts the reaction, ensuring the sample composition reflects that specific time point.
-
HPLC Analysis: Analyze each quenched sample by reverse-phase HPLC with UV detection. The separation method must be optimized to resolve the reactant and product peaks.
-
Data Analysis: Plot the concentration of the starting material versus time. Determine the initial reaction rate and calculate the pseudo-first-order rate constant (k_obs) for each isomer. The comparison of these rate constants will provide a quantitative measure of their relative reactivity.
Caption: Workflow for a comparative SNAr kinetic study.
Conclusion
The reactivity of this compound is not an isolated property but is best understood in the context of its isomers. While seemingly minor shifts in substituent positions can appear trivial, they trigger profound changes in the electronic landscape of the molecule. For nucleophilic aromatic substitution, this compound is highly reactive due to optimal resonance stabilization by the para-cyano group. Conversely, its reactivity in electrophilic aromatic substitution is tempered, with the hydroxyl group dictating the regiochemical outcome. This comparative guide underscores the necessity for a deep, mechanistically-grounded understanding of isomeric differences to unlock the full synthetic potential of these valuable chemical intermediates.
References
- 1. benchchem.com [benchchem.com]
- 2. The Effect of Substituents on Reactivity | MCC Organic Chemistry [courses.lumenlearning.com]
- 3. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. ocw.uci.edu [ocw.uci.edu]
A Comparative Guide to the Synthesis of 4-Chloro-2-hydroxybenzonitrile and 2-Chloro-4-hydroxybenzonitrile
Introduction
In the landscape of pharmaceutical and agrochemical development, the strategic synthesis of substituted aromatic intermediates is of paramount importance. 4-Chloro-2-hydroxybenzonitrile and its isomer, 2-Chloro-4-hydroxybenzonitrile, are valuable building blocks, with their distinct substitution patterns enabling the construction of diverse and complex molecular architectures. While separated by the mere transposition of chloro and hydroxyl groups, the synthetic pathways to these isomers are dictated by fundamentally different strategic considerations, primarily revolving around precursor availability and the directing effects of substituents in aromatic systems.
This guide provides an in-depth, comparative analysis of the most practical synthetic routes to these two isomers. We will dissect the causality behind experimental choices, provide validated protocols, and offer quantitative data to assist researchers in selecting the optimal strategy for their specific needs.
Pillar 1: Strategic Synthesis & Mechanistic Insights
The most reliable and versatile method for introducing a nitrile group onto an aromatic ring, particularly when starting from an aniline derivative, is the Sandmeyer reaction .[1][2][3] This classic transformation involves two key stages: the diazotization of a primary aromatic amine to form a reactive diazonium salt, followed by the copper(I) cyanide-catalyzed substitution of the diazonium group with a cyanide nucleophile.[4] The choice of starting material is therefore the most critical decision in the synthesis of our target isomers.
Synthesis of this compound
The logical and most direct precursor for this isomer is 2-amino-5-chlorophenol . The synthesis proceeds via a standard Sandmeyer reaction pathway.
-
Diazotization : The aromatic amine is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). This reaction must be conducted at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt.
-
Cyanation : The cold diazonium salt solution is then introduced to a solution of copper(I) cyanide (CuCN). This step proceeds through a radical-nucleophilic aromatic substitution mechanism, liberating nitrogen gas and yielding the desired benzonitrile.[4]
The overall transformation is robust, but its efficiency is contingent on the stability of the diazonium intermediate and the careful control of temperature.
Synthesis of 2-Chloro-4-hydroxybenzonitrile
Following the same Sandmeyer logic, the ideal starting material for this isomer is 4-amino-3-chlorophenol . The synthesis of this precursor has been documented, often starting from sulfanilic acid in a multi-step process involving diazotization, coupling, and reduction.[5][6] Once obtained, the subsequent Sandmeyer reaction follows the same principles as for the other isomer.
-
Diazotization : 4-amino-3-chlorophenol is converted to its corresponding diazonium salt using NaNO₂ and a strong acid at 0–5 °C.
-
Cyanation : The diazonium salt is reacted with CuCN to install the nitrile group, yielding 2-Chloro-4-hydroxybenzonitrile.
An alternative, though often lower-yielding, strategy involves the direct cyanation of a halogenated phenol, such as p-chlorophenol, using reagents like cuprous cyanide in a high-boiling polar solvent. However, these reactions typically require harsh conditions (high temperatures) and can suffer from side reactions.[7]
The diagram below illustrates the divergent synthetic pathways dictated by the target isomer's structure.
Caption: Divergent Sandmeyer reaction pathways for synthesis.
Pillar 2: Comparative Performance & Data
The choice between synthetic routes often comes down to a quantitative comparison of yield, cost, and complexity. The following table summarizes the key performance indicators for the primary synthetic routes to both isomers.
| Parameter | Synthesis of this compound | Synthesis of 2-Chloro-4-hydroxybenzonitrile |
| Primary Route | Sandmeyer Reaction | Sandmeyer Reaction |
| Starting Material | 2-Amino-5-chlorophenol | 4-Amino-3-chlorophenol |
| Precursor Availability | Commercially available, moderate cost. | Less common, may require synthesis.[5] |
| Key Reagents | NaNO₂, HCl, CuCN | NaNO₂, HCl, CuCN |
| Number of Steps | 1 (from aminophenol) | 1 (from aminophenol); >3 (from sulfanilic acid) |
| Typical Yield | 65-80% | 60-75% (from aminophenol) |
| Key Challenges | Stability of diazonium salt; handling of toxic CuCN. | Availability and cost of starting material; handling of toxic CuCN. |
| Advantages | Direct, well-established route. | High-value product for pharmaceutical synthesis.[8] |
Pillar 3: Experimental Protocols & Validation
The following protocols are self-validating systems, providing detailed steps for researchers to replicate these syntheses.
Protocol 1: Synthesis of this compound via Sandmeyer Reaction
Materials:
-
2-Amino-5-chlorophenol (14.35 g, 0.1 mol)
-
Concentrated Hydrochloric Acid (HCl, 37%, 30 mL)
-
Sodium Nitrite (NaNO₂) (7.25 g, 0.105 mol)
-
Copper(I) Cyanide (CuCN) (10.75 g, 0.12 mol)
-
Sodium Cyanide (NaCN) (6.5 g, 0.13 mol) - EXTREME CAUTION
-
Deionized Water
-
Toluene
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
Workflow Diagram:
Caption: Experimental workflow for this compound.
Procedure:
-
Diazotization:
-
In a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, add 2-amino-5-chlorophenol (14.35 g) and 100 mL of water.
-
Slowly add concentrated HCl (30 mL) while stirring. Cool the resulting slurry to 0 °C in an ice-salt bath.
-
Dissolve sodium nitrite (7.25 g) in 25 mL of water and add this solution dropwise to the amine slurry over 30 minutes, ensuring the temperature does not rise above 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C. The solution should be clear.
-
-
Cyanation:
-
CAUTION: Cyanides are highly toxic. Work in a well-ventilated fume hood and wear appropriate PPE.
-
In a separate 1 L flask, dissolve copper(I) cyanide (10.75 g) and sodium cyanide (6.5 g) in 100 mL of water. Warm gently to 50 °C to aid dissolution, then cool to room temperature.
-
Slowly and carefully add the cold diazonium salt solution to the cyanide solution with vigorous stirring. Effervescence (N₂ gas) will occur.
-
After the addition is complete, warm the reaction mixture to 50 °C and stir for 1 hour.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and extract with toluene (3 x 100 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.
-
Protocol 2: Synthesis of 2-Chloro-4-hydroxybenzonitrile via Sandmeyer Reaction
Materials:
-
4-Amino-3-chlorophenol (14.35 g, 0.1 mol)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%, 20 mL)
-
Sodium Nitrite (NaNO₂) (7.25 g, 0.105 mol)
-
Copper(I) Cyanide (CuCN) (10.75 g, 0.12 mol)
-
Potassium Cyanide (KCN) (8.5 g, 0.13 mol) - EXTREME CAUTION
-
Deionized Water
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
Procedure:
-
Diazotization:
-
In a 500 mL flask, carefully add concentrated H₂SO₄ (20 mL) to 100 mL of water and cool to 0 °C.
-
Add 4-amino-3-chlorophenol (14.35 g) to the cold acid solution and stir until dissolved. Maintain the temperature at 0-5 °C.
-
Dissolve sodium nitrite (7.25 g) in 25 mL of water and add it dropwise to the amine solution, keeping the temperature below 5 °C.
-
Stir for 30 minutes at 0-5 °C after the addition is complete.
-
-
Cyanation:
-
CAUTION: Cyanides are highly toxic. Work in a well-ventilated fume hood and wear appropriate PPE.
-
In a 1 L flask, prepare a solution of copper(I) cyanide (10.75 g) and potassium cyanide (8.5 g) in 100 mL of water.
-
Slowly add the cold diazonium salt solution to the vigorously stirred cyanide solution. Control the rate of addition to manage the effervescence of nitrogen gas.
-
Once the addition is complete, allow the mixture to warm to room temperature and then heat to 60 °C for 1 hour.
-
-
Workup and Purification:
-
Cool the mixture and extract with ethyl acetate (3 x 150 mL).
-
Combine the organic extracts, wash with water (2 x 75 mL) and brine (1 x 75 mL).
-
Dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
The crude solid can be purified by recrystallization from a toluene/hexane mixture to yield pure 2-Chloro-4-hydroxybenzonitrile.
-
Conclusion
The syntheses of this compound and 2-Chloro-4-hydroxybenzonitrile are excellent case studies in the application of classic aromatic chemistry. Both syntheses are readily achieved via the Sandmeyer reaction, a testament to its enduring utility in organic synthesis.[9] The primary differentiating factor for researchers and process chemists is not the reaction mechanism itself, but rather the logistics of precursor acquisition. The synthesis of this compound benefits from a more readily available starting material, making it a more straightforward target for laboratory-scale synthesis. Conversely, while the synthesis of 2-Chloro-4-hydroxybenzonitrile requires a less common precursor, its importance as an intermediate for high-value pharmaceuticals often justifies the additional synthetic effort.[8] By understanding the underlying principles and practical considerations outlined in this guide, professionals in drug development and chemical research can make informed decisions to efficiently access these valuable chemical entities.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. CN107739313B - Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor - Google Patents [patents.google.com]
- 6. Method for synthesizing 4-amino-3-chlorophenol by means of multiple-temperature-zone continuous flow microchannel reactor - Eureka | Patsnap [eureka.patsnap.com]
- 7. US3259646A - Process for the preparation of p-hydroxybenzonitrile - Google Patents [patents.google.com]
- 8. nbinno.com [nbinno.com]
- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Biological Activity: Chlorinated vs. Non-Chlorinated Hydroxybenzonitriles
Introduction: The Critical Role of Halogenation in Modulating Bioactivity
Hydroxybenzonitriles are a class of aromatic organic compounds characterized by a benzene ring substituted with both a hydroxyl (-OH) and a nitrile (-C≡N) group. The parent molecule, 4-hydroxybenzonitrile, serves as a fundamental building block in the synthesis of numerous agrochemicals and pharmaceuticals.[1][2] While the non-halogenated core structure possesses intrinsic, albeit modest, biological activities, the addition of halogen atoms—particularly chlorine—to the aromatic ring dramatically alters the molecule's physicochemical properties and, consequently, its biological targets and potency.
This guide provides a comprehensive, data-driven comparison of the biological activities of chlorinated hydroxybenzonitriles against their non-chlorinated counterparts. We will delve into the mechanistic shifts that arise from chlorination, compare their efficacy across different biological assays, and provide detailed experimental protocols for researchers to validate these findings. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships that govern the function of these important chemical entities.
Shifting Mechanisms: From General Phenolic Action to Potent Metabolic Disruption
The presence or absence of chlorine atoms on the hydroxybenzonitrile scaffold dictates two fundamentally different mechanisms of action.
Non-Chlorinated Hydroxybenzonitriles: General Antimicrobial and Precursor Activity
The biological activity of non-chlorinated hydroxybenzonitriles, such as 2-hydroxybenzonitrile and 4-hydroxybenzonitrile, is primarily attributed to their phenolic nature.[3] This activity is generally characterized as broad-spectrum antimicrobial action against various bacteria.[3][4] The proposed mechanism involves the disruption of microbial cell membranes and interference with essential enzymatic processes, a common trait among phenolic compounds.[3] However, their most significant role in the industry is as a chemical intermediate for synthesizing more complex, potent molecules like modern herbicides.[1]
Chlorinated Hydroxybenzonitriles: A Dual-Pronged Attack on Plant Metabolism
The introduction of chlorine atoms, as seen in compounds like Chloroxynil (3,5-dichloro-4-hydroxybenzonitrile), fundamentally enhances and specifies the molecule's biological impact.[5][6] These halogenated derivatives are potent herbicides that function through a powerful, dual mechanism of action:
-
Inhibition of Photosynthesis: Chlorinated hydroxybenzonitriles are potent inhibitors of Photosystem II (PSII) in the photosynthetic electron transport chain.[7][8][9][10] They bind to the D1 protein subunit of the PSII complex, blocking electron flow and halting the production of ATP and NADPH, the energy currency of the plant.[8][10] This disruption leads to the generation of highly destructive reactive oxygen species (ROS), causing rapid cellular damage, desiccation, and necrosis.[7][10]
-
Uncoupling of Oxidative Phosphorylation: In addition to their photosynthetic inhibition, these compounds act as "uncouplers" of oxidative phosphorylation in mitochondria.[11][12][13] They function as protonophores, shuttling protons across the inner mitochondrial membrane and dissipating the critical proton gradient.[14][15] This gradient is essential for ATP synthase to produce ATP. By collapsing this gradient, the energy from substrate oxidation is lost as heat instead of being converted into ATP, effectively starving the cell of energy.[14][16][17] This uncoupling action is a well-known mechanism for toxicants like 2,4-dinitrophenol (DNP).[14][15][18]
The lipophilicity conferred by the chlorine atoms is crucial for enhancing the molecule's ability to traverse biological membranes and reach these intracellular targets.[19]
Caption: Uncoupling of Oxidative Phosphorylation by Chlorinated Hydroxybenzonitriles.
Comparative Biological Activity: A Data-Driven Overview
The functional divergence between these two classes of compounds is starkly illustrated when comparing their performance in key biological assays.
Herbicidal Activity
Herbicidal activity is the hallmark of halogenated hydroxybenzonitriles. Non-chlorinated versions lack this specific, potent post-emergence activity. Chloroxynil, Bromoxynil, and Ioxynil are all effective post-emergence contact herbicides used to control broadleaf weeds in cereal crops.[5][7][8][9] Their effectiveness is rapid, with symptoms appearing within hours or days of application.[11]
| Compound | Class | Primary Target(s) | Potency Note |
| Chloroxynil | Chlorinated | Photosystem II, Oxidative Phosphorylation Uncoupler | Less potent than Bromoxynil against some weeds but less injurious to certain crops like alfalfa.[5] |
| Bromoxynil | Brominated | Photosystem II, Oxidative Phosphorylation Uncoupler | Widely used post-emergence herbicide for broadleaf weeds.[8][20][21] |
| Ioxynil | Iodinated | Photosystem II, Oxidative Phosphorylation Uncoupler | Slightly more toxic than chloroxynil and bromoxynil.[11] |
| 4-Hydroxybenzonitrile | Non-chlorinated | None (Herbicidal Context) | Primarily used as a chemical precursor for herbicide synthesis.[1] |
Antimicrobial Activity
While chlorinated versions are specialized herbicides, the non-chlorinated parent molecules exhibit more generalized antimicrobial properties.
| Compound | Class | Reported Antimicrobial Activity |
| 2-Hydroxybenzonitrile | Non-chlorinated | Active against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[3] |
| 4-Hydroxybenzonitrile | Non-chlorinated | Demonstrates antimicrobial effects.[4] |
| Chloroxynil | Chlorinated | Primarily studied for herbicidal effects; extensive antimicrobial data is less common. |
Cytotoxicity
The potent metabolic disruption caused by halogenated hydroxybenzonitriles translates to significant toxicity in non-target organisms, including mammals. Cytotoxicity studies reveal a higher degree of hazard for the halogenated compounds compared to their non-halogenated precursors.
| Compound | Class | Toxicity Metric (Oral LD50, Rat) | Cytotoxicity Note |
| Chloroxynil | Chlorinated | 200 mg/kg[5] | High toxic effects observed on human liver (HepG2) and kidney (HEK293T) cell lines.[13] |
| Bromoxynil | Brominated | ~110 mg/kg (varies by source) | High toxic effects observed on human cell lines.[13] |
| Ioxynil | Iodinated | 110 mg/kg[11] | High toxic effects observed on human cell lines; can affect the human thyroid.[11][13] |
| 4-Hydroxybenzonitrile | Non-chlorinated | Data not readily available; generally considered less toxic than halogenated derivatives. | Often used as a point of comparison in cytotoxicity studies of more complex phenolic compounds.[22][23][24] |
Experimental Protocols: A Framework for Validation
To empirically validate the differential activities of these compounds, standardized assays are essential. Below are detailed protocols for assessing antimicrobial and cytotoxic effects.
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution
This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[25]
Causality and Rationale: The broth microdilution method is a gold standard for antimicrobial susceptibility testing.[26] It provides a quantitative measure (the MIC) of a compound's potency. Using a 96-well plate format allows for high-throughput screening of multiple concentrations and replicates. Mueller-Hinton Broth is the recommended medium as it is standardized for susceptibility testing and has low levels of inhibitors that might interfere with the compound's activity.[27] The bacterial inoculum is standardized to ensure results are reproducible and comparable across experiments.[28]
Step-by-Step Methodology:
-
Preparation of Compound Stock: Dissolve the hydroxybenzonitrile compound (chlorinated or non-chlorinated) in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Preparation of Microtiter Plate: Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well microtiter plate.[29]
-
Serial Dilution: Add 100 µL of the compound stock solution to the first column of wells. Mix thoroughly by pipetting up and down. Transfer 100 µL from the first column to the second, creating a two-fold serial dilution. Repeat this process across the plate to the tenth column. Discard the final 100 µL from the tenth column.[29] This leaves column 11 as a positive control (no compound) and column 12 as a negative/sterility control (no bacteria).
-
Inoculum Preparation: Culture the test bacterium (e.g., E. coli or S. aureus) overnight in MHB. Dilute the culture to achieve a standardized concentration of approximately 1x10^6 CFU/mL. The final inoculum concentration in the wells should be ~5x10^5 CFU/mL.[25]
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to wells in columns 1 through 11. Do not add bacteria to column 12.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[3]
-
Data Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).[3][25] This can be assessed visually or by measuring the optical density (OD600) with a plate reader.
Caption: Experimental Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Protocol 2: Cytotoxicity Assessment using Resazurin Reduction Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[30]
Causality and Rationale: The resazurin (also known as AlamarBlue) assay is a sensitive, reliable, and non-toxic method to quantify cellular health. Viable, metabolically active cells contain mitochondrial reductases that convert the blue, non-fluorescent resazurin dye into the pink, highly fluorescent resorufin. The amount of resorufin produced is directly proportional to the number of living cells. This allows for the calculation of an IC50 value—the concentration of a compound that reduces cell viability by 50%.[30]
Step-by-Step Methodology:
-
Cell Seeding: Seed human cells (e.g., HepG2 liver cells) into a 96-well plate at a density of ~10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium.
-
Application: Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations (and a vehicle control, e.g., 0.1% DMSO).
-
Incubation: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Reagent Addition: Add 20 µL of resazurin solution to each well and incubate for another 2-4 hours.
-
Data Acquisition: Measure the fluorescence (Ex/Em ~560/590 nm) or absorbance (~570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the results and determine the IC50 value using non-linear regression analysis.
Conclusion
The comparison between chlorinated and non-chlorinated hydroxybenzonitriles provides a classic and compelling example of structure-activity relationships in chemical biology. The addition of chlorine atoms to the 4-hydroxybenzonitrile scaffold transforms a simple phenolic antimicrobial and chemical intermediate into a highly specialized and potent herbicidal agent. This transformation is driven by a mechanistic shift from general membrane disruption to a targeted, dual assault on the fundamental energy-producing pathways in plants: photosynthesis and oxidative phosphorylation. Understanding this shift is not only crucial for the development of effective agrochemicals but also for assessing the environmental and toxicological impact of such modifications. The provided experimental frameworks offer a robust starting point for researchers to further explore and quantify these profound biological differences.
References
- 1. nbinno.com [nbinno.com]
- 2. Benzonitrile, 4-hydroxy- [webbook.nist.gov]
- 3. benchchem.com [benchchem.com]
- 4. ijpbp.com [ijpbp.com]
- 5. Chloroxynil - Wikipedia [en.wikipedia.org]
- 6. CAS 1891-95-8: Chloroxynil | CymitQuimica [cymitquimica.com]
- 7. medkoo.com [medkoo.com]
- 8. Bromoxynil: An Effective Herbicide For Your Agricultural Needs - HEBEN [hb-p.com]
- 9. Ioxynil: A Contact Herbicide for Broadleaf Weed Control [jindunchemical.com]
- 10. benchchem.com [benchchem.com]
- 11. Ioxynil - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Study of Cytotoxic Effects of Benzonitrile Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. AOP Report: Uncoupling of Oxidative Phosphorylation Leading to Growth Inhibition via Decreased Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]
- 16. mdpi.com [mdpi.com]
- 17. m.youtube.com [m.youtube.com]
- 18. The mechanism of uncoupling of oxidative phosphorylation by 2,4-dinitrophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ioxynil (Ref: ACP 63-303) [sitem.herts.ac.uk]
- 20. Bromoxynil - Wikipedia [en.wikipedia.org]
- 21. apparentag.com.au [apparentag.com.au]
- 22. ciencia.ucp.pt [ciencia.ucp.pt]
- 23. researchgate.net [researchgate.net]
- 24. Antioxidant, Total Phenolic Content and Cytotoxicity Evaluation of Selected Malaysian Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 25. microbe-investigations.com [microbe-investigations.com]
- 26. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 27. files.core.ac.uk [files.core.ac.uk]
- 28. protocols.io [protocols.io]
- 29. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 30. Cytotoxicity of seven naturally occurring phenolic compounds towards multi-factorial drug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Guide to 4-Chloro-2-hydroxybenzonitrile and Its Synthetic Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth spectroscopic comparison of 4-Chloro-2-hydroxybenzonitrile, a key intermediate in pharmaceutical and agrochemical synthesis, and its common precursors, 2-hydroxybenzonitrile and 3-chlorophenol. By examining their distinct spectral fingerprints using Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy, this document aims to equip researchers with the necessary data and insights for unambiguous compound identification, purity assessment, and reaction monitoring.
Introduction to Spectroscopic Characterization in Synthesis
In the realm of chemical synthesis, spectroscopy is an indispensable tool for elucidating molecular structures and confirming the successful transformation of reactants into products. Each spectroscopic technique provides a unique piece of the structural puzzle. FT-IR spectroscopy reveals the presence of specific functional groups, NMR spectroscopy maps the carbon-hydrogen framework and the electronic environment of individual atoms, and UV-Vis spectroscopy gives insights into the electronic transitions within conjugated systems. This guide will delve into the characteristic spectral features of this compound and its precursors, highlighting the spectral shifts that arise from the introduction of chloro and cyano functionalities.
Comparative Spectroscopic Analysis
The following sections detail the key spectroscopic characteristics of this compound, 2-hydroxybenzonitrile, and 3-chlorophenol. This comparative approach underscores the influence of substituent groups on the spectral properties of the benzene ring.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful technique for identifying functional groups within a molecule. The presence of the hydroxyl (-OH), nitrile (-C≡N), and chloro (-Cl) groups, along with the aromatic C-H and C=C bonds, gives each of the analyzed compounds a unique infrared spectrum.
| Compound | O-H Stretch (cm⁻¹) | C≡N Stretch (cm⁻¹) | C-Cl Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) |
| This compound | ~3300-3500 (broad) | ~2230 (sharp, strong) | ~700-800 | ~3000-3100 | ~1400-1600 |
| 2-Hydroxybenzonitrile | ~3200-3600 (broad)[1] | ~2220-2260 (sharp)[1] | - | ~3000-3100 | ~1400-1600 |
| 3-Chlorophenol | ~3200-3600 (broad) | - | ~700-800 | ~3000-3100 | ~1400-1600 |
Causality Behind Spectral Features: The broad O-H stretching band in all three compounds is characteristic of the phenolic hydroxyl group, often involved in hydrogen bonding. The sharp and strong absorption around 2230 cm⁻¹ is a definitive indicator of the nitrile group in this compound and 2-hydroxybenzonitrile. The presence of a C-Cl stretching vibration in the fingerprint region is a key feature for identifying this compound and 3-chlorophenol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule. The chemical shifts, splitting patterns, and integration of the signals are highly sensitive to the electronic effects of substituent groups.
¹H NMR Spectral Data
| Compound | Aromatic Protons (δ, ppm) | -OH Proton (δ, ppm) | Solvent |
| This compound | ~6.9 - 7.5 | Variable, broad | CDCl₃ |
| 2-Hydroxybenzonitrile | ~6.9 - 7.6 | Variable, broad | CDCl₃ |
| 3-Chlorophenol | ~6.7 - 7.2 | Variable, broad | CDCl₃ |
Expert Interpretation of ¹H NMR: The introduction of the electron-withdrawing chloro and cyano groups generally leads to a downfield shift (higher ppm values) of the aromatic protons compared to unsubstituted benzene. The specific substitution pattern on the aromatic ring in each compound results in a unique set of chemical shifts and coupling constants for the aromatic protons, allowing for their differentiation. The hydroxyl proton signal is often broad and its chemical shift is highly dependent on concentration and solvent due to hydrogen bonding.
¹³C NMR Spectral Data
| Compound | Aromatic Carbons (δ, ppm) | Nitrile Carbon (δ, ppm) | Solvent |
| This compound | ~110 - 160 | ~115-120 | CDCl₃ |
| 2-Hydroxybenzonitrile | ~110 - 160 | ~115-120 | CDCl₃ |
| 3-Chlorophenol | ~115 - 158 | - | CDCl₃ |
Insight into ¹³C NMR: The chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance effects of the substituents. The carbon attached to the hydroxyl group (C-OH) and the carbon attached to the nitrile group (C-CN) will have characteristic chemical shifts. The nitrile carbon itself appears in a distinct region of the spectrum.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule, particularly in conjugated systems. The wavelength of maximum absorption (λmax) is influenced by the extent of conjugation and the presence of auxochromic and chromophoric groups.
| Compound | λmax (nm) | Solvent |
| This compound | ~270-280, ~310-320 | Methanol/Ethanol |
| 2-Hydroxybenzonitrile | ~275, ~315 | Methanol/Ethanol |
| 3-Chlorophenol | ~272, ~279[2] | Cyclohexane[2] |
Understanding UV-Vis Transitions: The absorption bands in the UV region for these compounds are primarily due to π → π* transitions within the benzene ring. The presence of the hydroxyl, chloro, and nitrile groups, which act as auxochromes, can cause a bathochromic shift (shift to longer wavelengths) and/or a hyperchromic effect (increase in absorption intensity) compared to unsubstituted benzene. The specific positions of these substituents influence the exact λmax values.
Experimental Protocols
The synthesis of this compound can be approached from its precursors through established organic reactions. Below are representative protocols that a researcher can adapt and optimize.
Synthesis of this compound from 2-Hydroxybenzonitrile (Chlorination)
This synthesis involves the electrophilic aromatic substitution (chlorination) of 2-hydroxybenzonitrile. The hydroxyl group is an activating, ortho-, para-director. Since the ortho position is already substituted with a nitrile group, chlorination is expected to occur at the para position.
Workflow for Chlorination of 2-Hydroxybenzonitrile
Caption: General workflow for the synthesis of this compound via chlorination of 2-hydroxybenzonitrile.
Step-by-Step Protocol:
-
Dissolution: Dissolve 2-hydroxybenzonitrile in a suitable inert solvent, such as dichloromethane or chloroform, in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution in an ice bath.
-
Addition of Chlorinating Agent: Slowly add a solution of the chlorinating agent (e.g., sulfuryl chloride) in the same solvent to the cooled solution of 2-hydroxybenzonitrile with continuous stirring. The addition should be dropwise to control the reaction temperature and prevent side reactions.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching and Workup: Carefully quench the reaction by slowly adding water or a saturated solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the product into an organic solvent.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Synthesis of this compound from 3-Chlorophenol (Multi-step Synthesis)
This synthetic route involves the introduction of a formyl group (formylation) ortho to the hydroxyl group of 3-chlorophenol, followed by conversion of the aldehyde to a nitrile.
Workflow for Multi-step Synthesis from 3-Chlorophenol
Caption: A potential multi-step synthetic pathway from 3-chlorophenol to this compound.
Step-by-Step Protocol:
-
Ortho-Formylation: Subject 3-chlorophenol to an ortho-formylation reaction, such as the Reimer-Tiemann reaction (using chloroform and a strong base) or the Duff reaction (using hexamethylenetetramine in acidic conditions), to introduce an aldehyde group at the 2-position, yielding 4-chloro-2-hydroxybenzaldehyde.
-
Oximation: React the resulting 4-chloro-2-hydroxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) to form the corresponding oxime, 4-chloro-2-hydroxybenzaldoxime.
-
Dehydration: Dehydrate the oxime to the nitrile by heating it with a dehydrating agent such as acetic anhydride or thionyl chloride.
-
Purification: The final product, this compound, can be purified by recrystallization.
Conclusion
The spectroscopic data presented in this guide provides a robust framework for the identification and differentiation of this compound and its precursors. The distinct FT-IR, NMR, and UV-Vis spectra are direct consequences of the specific arrangement of functional groups on the aromatic ring. A thorough understanding of these spectral characteristics, coupled with the provided synthetic methodologies, will empower researchers in their synthetic endeavors and analytical challenges.
References
The Emerging Potential of 4-Chloro-2-hydroxybenzonitrile Derivatives in Enzyme Inhibition: A Comparative Guide
In the landscape of modern drug discovery, the identification of novel chemical scaffolds that can be tailored to selectively inhibit key enzymes is a paramount objective. The 4-Chloro-2-hydroxybenzonitrile framework has emerged as a promising starting point for the development of potent and specific enzyme inhibitors. This guide provides a comprehensive analysis of the efficacy of derivatives based on this scaffold, offering a comparative perspective on their performance against various enzymatic targets, supported by experimental data and mechanistic insights.
The this compound Scaffold: A Privileged Structure in Medicinal Chemistry
The this compound core possesses a unique combination of structural features that make it an attractive scaffold for enzyme inhibitor design. The electron-withdrawing nature of the chloro and nitrile groups can influence the acidity of the hydroxyl group, facilitating key interactions within an enzyme's active site. Furthermore, the aromatic ring provides a rigid platform for the strategic placement of various substituents to enhance binding affinity and selectivity for the target enzyme.
Comparative Efficacy Analysis: Targeting Cancer and Inflammatory Pathways
Recent research has highlighted the potential of derivatives of the closely related 4-chloro-2-aminophenol scaffold as potent anticancer agents, with evidence suggesting tubulin polymerization as a key target.[1][2] This provides a strong rationale for exploring the anticancer and anti-inflammatory potential of this compound derivatives.
Anticancer Activity of 4-Chloro-2-aminophenol Analogues
A study on a series of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues has demonstrated significant anticancer activity across various cell lines.[1][2] The data underscores the potential of this chemical class in oncology drug development.
Table 1: Anticancer Activity of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues [1][2]
| Compound ID | R-Group (at position 5 of oxadiazole) | Cancer Cell Line | Percent Growth Inhibition (PGI) at 10 µM |
| 6c | 4-Nitrophenyl | SNB-19 | - |
| NCI-H460 | - | ||
| SNB-75 | - | ||
| 6h | 3,4,5-Trimethoxyphenyl | SNB-19 | 65.12 |
| NCI-H460 | 55.61 | ||
| SNB-75 | 54.68 |
Note: PGI values indicate the percentage of cancer cell growth inhibited by the compound at a 10 µM concentration. Higher values indicate greater activity.
Structure-Activity Relationship (SAR) Insights:
The substitution on the aryl ring of the 1,3,4-oxadiazole moiety plays a critical role in the anticancer potency. The trimethoxyphenyl substituent in compound 6h confers significant activity, suggesting that these groups may be involved in crucial interactions within the binding pocket of the target protein, potentially tubulin.[1][2] Molecular docking studies have indicated that these derivatives can fit into the colchicine binding site of tubulin, a key mechanism for disrupting microtubule dynamics and inducing apoptosis in cancer cells.[2]
Below is a diagram illustrating the proposed mechanism of action for these tubulin-inhibiting analogues.
Caption: Proposed mechanism of tubulin inhibition.
Potential as Cyclooxygenase-2 (COX-2) Inhibitors
The inhibition of cyclooxygenase-2 (COX-2) is a well-established strategy for treating inflammation and pain.[3][4] The structural features of this compound, particularly the phenolic hydroxyl group, are reminiscent of moieties found in known COX-2 inhibitors. By analogy with the structure-activity relationships of other selective COX-2 inhibitors, it is plausible that derivatives of this scaffold could exhibit potent and selective COX-2 inhibition.[4]
Table 2: Comparative Efficacy of Known COX-2 Inhibitors [3][5]
| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | COX-2 | 0.05 | 294 |
| Diclofenac | COX-1 | - | - |
| COX-2 | - | - | |
| Compound 6j (NSAID-triazole hybrid) | COX-2 | 0.04 | 312 |
Note: IC50 is the half-maximal inhibitory concentration. A lower IC50 indicates greater potency. The selectivity index is the ratio of the IC50 for COX-1 to that for COX-2; a higher value indicates greater selectivity for COX-2.
The development of novel COX-2 inhibitors often involves incorporating a 1,2-diarylheterocycle with bulky side chains and a sulfonamide group, as seen in celecoxib.[4] By tethering appropriate pharmacophores to the this compound core, it may be possible to design novel selective COX-2 inhibitors.
The following diagram illustrates the COX-2 signaling pathway and the point of inhibition.
Caption: Inhibition of the COX-2 pathway.
Prospect as Tyrosinase Inhibitors
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders.[6] Various benzaldehyde and phenol derivatives have been shown to inhibit tyrosinase.[7][8] The this compound scaffold, possessing both a phenolic hydroxyl group and a nitrile group, presents an interesting template for the design of novel tyrosinase inhibitors.
Table 3: Efficacy of Known Tyrosinase Inhibitors [8][9]
| Compound | Target Enzyme | IC50 (µM) | Inhibition Type |
| Kojic Acid | Tyrosinase | 28.72 | - |
| Compound 13 (hydroxyl substituted phenyl-naphthalene) | Tyrosinase | 0.034 | - |
| Compound A12 (2-cyanopyrrole derivative) | Tyrosinase | 0.97 | Reversible, Mixed-type |
The structure-activity relationship of tyrosinase inhibitors often points to the importance of substituents on the aromatic ring that can interact with the copper ions in the enzyme's active site.[6] The chloro and hydroxyl groups of the this compound scaffold could potentially engage in such interactions.
Experimental Protocols
To ensure the scientific integrity of the findings, standardized and validated experimental protocols are essential.
In Vitro Anticancer Activity Assay (NCI US Protocol)
This protocol outlines the procedure for evaluating the anticancer activity of compounds against a panel of human cancer cell lines.
Methodology:
-
Cell Culture: Human cancer cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Cell Seeding: Cells are seeded into 96-well microtiter plates at appropriate densities and incubated for 24 hours.
-
Compound Addition: The test compounds are added to the wells at various concentrations.
-
Incubation: The plates are incubated for 48 hours to allow the compounds to exert their effects.
-
Cell Viability Assay: Cell viability is determined using a sulforhodamine B (SRB) protein assay.
-
Data Analysis: The percentage of growth inhibition is calculated relative to untreated control cells.
Caption: Workflow for in vitro anticancer assay.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.
-
Compound Incubation: The test compound is pre-incubated with the enzyme in a buffer solution.
-
Substrate Addition: Arachidonic acid (the substrate) is added to initiate the enzymatic reaction.
-
Reaction Monitoring: The production of prostaglandin E2 (PGE2) is measured using an enzyme immunoassay (EIA) kit.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
Future Perspectives and Conclusion
The this compound scaffold holds considerable promise for the development of novel enzyme inhibitors. The demonstrated anticancer activity of closely related analogues provides a strong impetus for further investigation in this area. Future research should focus on the synthesis and biological evaluation of a diverse library of this compound derivatives to establish comprehensive structure-activity relationships for various enzyme targets, including kinases, COX enzymes, and tyrosinase. The strategic modification of this versatile scaffold could lead to the discovery of potent and selective drug candidates for the treatment of cancer, inflammatory disorders, and hyperpigmentation.
References
- 1. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A systematic review of synthetic tyrosinase inhibitors and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tyrosinase Inhibition by 4-Substituted Benzaldehydes with Electron-Withdrawing Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Syntheses of hydroxy substituted 2-phenyl-naphthalenes as inhibitors of tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structural Validation of Synthesized 4-Chloro-2-hydroxybenzonitrile
For researchers and professionals in the dynamic fields of drug discovery and materials science, the unambiguous structural confirmation of newly synthesized molecules is a cornerstone of scientific rigor. This guide provides an in-depth, comparative framework for the validation of 4-Chloro-2-hydroxybenzonitrile, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. We will explore a multi-faceted analytical approach, integrating Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to provide a self-validating system for structural elucidation. Beyond a mere recitation of protocols, this guide delves into the causality behind experimental choices, offering insights honed from extensive field experience.
A Plausible Synthetic Route: The Sandmeyer Reaction
While various methods exist for the synthesis of substituted benzonitriles, a common and effective approach for introducing a nitrile group to an aromatic ring is the Sandmeyer reaction.[1][2][3][4] This method is particularly advantageous when starting from an aniline derivative. For the synthesis of this compound, a plausible precursor is 4-chloro-2-aminophenol.
The synthesis proceeds in two key stages: diazotization of the primary amine, followed by a copper(I) cyanide-catalyzed displacement of the diazonium group.
Caption: Proposed synthetic workflow for this compound.
A critical aspect of validating the final product is to consider potential isomeric impurities that could arise during synthesis. In this proposed route, incomplete diazotization or side reactions could lead to the presence of starting material or other substituted benzonitriles.
The Analytical Gauntlet: A Multi-Technique Approach to Structural Validation
No single analytical technique provides a complete structural picture. A robust validation strategy employs a suite of complementary methods, each offering unique insights into the molecular architecture.
References
A Comparative Guide to Catalytic Systems for the Synthesis of Substituted Benzonitriles
Substituted benzonitriles are a cornerstone in modern chemistry, serving as pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2] The nitrile group's versatile reactivity allows for its transformation into a variety of other functional groups, including amines, amides, and carboxylic acids.[3][4][5] This guide provides a comparative analysis of prominent catalytic systems for the synthesis of substituted benzonitriles, offering insights into their mechanisms, substrate scope, and practical applications to aid researchers in selecting the optimal method for their specific needs.
Palladium-Catalyzed Cyanation: The Workhorse of Modern Synthesis
Palladium-catalyzed cross-coupling reactions for the formation of aryl-CN bonds have become the most popular and versatile method for preparing a wide range of substituted benzonitriles.[6][7] This approach generally involves the reaction of an aryl halide or triflate with a cyanide source in the presence of a palladium catalyst and a supporting ligand.
Mechanistic Insights
The catalytic cycle of palladium-catalyzed cyanation is generally understood to proceed through a series of well-defined steps, as illustrated below. The choice of ligand is critical as it influences the stability and reactivity of the palladium intermediates, directly impacting the reaction's efficiency and substrate scope.
References
- 1. mdpi.com [mdpi.com]
- 2. Nickel-Catalyzed Cyanation of Aryl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA | MDPI [mdpi.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides: synthesis of benzonitriles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benchmarking the Purity of Commercial 4-Chloro-2-hydroxybenzonitrile
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in a Versatile Intermediate
4-Chloro-2-hydroxybenzonitrile is a key building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its molecular structure, featuring a nitrile, a hydroxyl group, and a chlorine atom on a benzene ring, offers multiple reaction sites for chemical modification. However, the very reactivity that makes it valuable also presents a challenge: the potential for side reactions during synthesis can lead to a variety of impurities. These impurities, even in trace amounts, can have significant downstream consequences, affecting reaction yields, introducing toxic byproducts, or altering the pharmacological profile of a final active pharmaceutical ingredient (API).
This guide provides a comprehensive framework for evaluating and comparing the purity of commercially available this compound. We will delve into the "why" and "how" of orthogonal analytical techniques, presenting detailed, self-validating protocols grounded in established pharmacopeial standards. The objective is to empower researchers to make informed decisions when selecting a supplier, ensuring the quality and integrity of their scientific work.
Strategic Approach to Purity Assessment
A robust purity assessment relies on a multi-pronged approach, often referred to as orthogonal testing. This involves using multiple analytical techniques that measure different physicochemical properties of the compound and its potential impurities. For a substituted benzonitrile like this compound, the primary recommended methods are High-Performance Liquid Chromatography (HPLC) for non-volatile impurities and Gas Chromatography-Mass Spectrometry (GC-MS) for volatile and semi-volatile impurities.
This dual-method strategy is crucial because no single technique can "see" all potential impurities. An impurity that is thermally stable and detectable by HPLC might be invisible to GC-MS if it is not sufficiently volatile, and vice-versa.
Caption: Overall workflow for benchmarking commercial this compound.
Methodology I: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Expertise & Rationale: RP-HPLC is the cornerstone of purity analysis for non-volatile organic compounds.[1][2] We utilize a C18 column, which has a non-polar stationary phase. A polar mobile phase is used to elute the compounds. This compound, being moderately polar, will have a good affinity for both phases, allowing for excellent separation from more polar or less polar impurities. The method is designed to be stability-indicating, meaning it can separate the main compound from its potential degradation products and synthesis-related impurities, such as positional isomers (e.g., 2-Chloro-4-hydroxybenzonitrile).[3]
Trustworthiness through System Suitability: Before any sample analysis, a System Suitability Test (SST) must be performed. This is a non-negotiable step that validates the performance of the chromatographic system on a given day.[4][5][6] The SST ensures that the system can produce accurate and reproducible results. We inject a standard solution multiple times and check key parameters against established limits, as mandated by guidelines like the United States Pharmacopeia (USP) <621>.[4][5][7]
Detailed HPLC Protocol
-
Mobile Phase Preparation: Prepare a filtered and degassed mobile phase of 50:50 (v/v) Acetonitrile and Water containing 0.1% Phosphoric Acid. The acid helps to suppress the ionization of the phenolic hydroxyl group, ensuring a sharp, symmetrical peak shape.
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound Reference Standard and dissolve in the mobile phase to a final concentration of 0.1 mg/mL.
-
Sample Preparation: Prepare samples from Supplier A, B, and C at the same 0.1 mg/mL concentration.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
-
System Suitability Test (SST):
-
Make five replicate injections of the Reference Standard solution.
-
Acceptance Criteria:
-
Tailing Factor (T): ≤ 1.5
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%
-
-
-
Analysis Sequence: Once the SST passes, inject a blank (mobile phase), followed by the standard, and then the samples from each supplier in duplicate.
-
Calculation: Purity is calculated using the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.
References
A Comparative Guide to the Antifungal Potential of Halogenated Phenolic Nitriles and Related Analogs
Introduction: The Pressing Need for Novel Antifungal Agents
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. The existing arsenal of antifungal drugs is limited, and many of these agents are associated with significant toxicity and drug interactions. This landscape underscores the urgent need for the discovery and development of new antifungal compounds with novel mechanisms of action and improved safety profiles.
Halogenated phenolic compounds have long been recognized for their broad-spectrum antimicrobial properties. The introduction of halogen atoms can enhance the lipophilicity and electronic properties of a molecule, often leading to increased cell membrane penetration and target interaction.[1] Similarly, the nitrile moiety is a versatile functional group present in a number of bioactive compounds. This guide provides a comparative analysis of the antifungal activity of halogenated phenolic nitriles and structurally related compounds, with a focus on their potential as a scaffold for the development of new antifungal therapeutics. While direct and extensive research on 4-Chloro-2-hydroxybenzonitrile analogs is limited, this guide synthesizes available data on closely related chemical structures to provide insights into their structure-activity relationships and mechanisms of action.
Chemical Scaffolds and Synthesis Strategies
The core structure of interest combines a phenolic ring, a nitrile group, and halogen substituents. The synthesis of such analogs typically involves multi-step reactions, starting from commercially available substituted phenols.
A general synthetic approach is outlined below. The strategic placement of chloro, bromo, or other halogen groups, along with the modification of the hydroxyl and nitrile functionalities, allows for the creation of a library of analogs for antifungal screening.
Caption: Generalized synthetic workflow for producing a library of halogenated phenolic nitrile analogs.
Methodology for Antifungal Susceptibility Testing
To ensure the reliability and reproducibility of antifungal activity data, standardized protocols are essential. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines for the in vitro testing of antifungal agents.
Experimental Protocol: Broth Microdilution Assay (Adapted from CLSI M27/M38-A2)
-
Preparation of Fungal Inoculum:
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus) are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies.
-
A suspension of fungal cells or spores is prepared in sterile saline and adjusted to a specific concentration (e.g., 0.5 McFarland standard).
-
This suspension is further diluted in RPMI-1640 medium to achieve the final desired inoculum concentration.
-
-
Preparation of Compound Dilutions:
-
The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate using RPMI-1640 medium.
-
-
Inoculation and Incubation:
-
The diluted fungal inoculum is added to each well of the microtiter plate containing the compound dilutions.
-
Positive (fungi in medium without compound) and negative (medium only) controls are included.
-
The plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥80% reduction) compared to the positive control. This can be assessed visually or by measuring the optical density.
-
Caption: Standardized workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.
Comparative Antifungal Activity
The antifungal efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), with lower values indicating higher potency. The following table summarizes the reported MIC values for a selection of halogenated phenolic and related compounds against pathogenic fungi. Due to the lack of specific data for this compound, data for structurally related compounds are presented to infer potential activity.
| Compound/Analog Class | Fungal Species | MIC (µg/mL) | Reference |
| Di-halogenated Indoles | Candida albicans | 10 - 50 | [2] |
| Candida auris | 10 - 50 | [2] | |
| Candida glabrata | 10 - 50 | [2] | |
| 2-Acyl-1,4-benzohydroquinones | Candida krusei | 2 - 16 | [3] |
| Rhizopus oryzae | 4 - 64 | [3] | |
| Carvacrol (a natural phenol) | Candida albicans (Fluconazole-resistant) | Not specified, but high activity | [4][5] |
| Thymol (a natural phenol) | Candida species (Fluconazole-resistant) | Not specified, but high activity | [4][5] |
| 2-chloro-N-phenylacetamide | Aspergillus flavus | 16 - 256 | [6] |
| Fluconazole (Control) | Candida albicans | 0.25 - 1.0 | [7] |
| Amphotericin B (Control) | Candida krusei | 1 | [3] |
Structure-Activity Relationship (SAR) Insights
Based on the available literature for related phenolic and halogenated compounds, several key structure-activity relationships can be inferred:
-
Role of Halogenation: The presence and position of halogen atoms on the aromatic ring significantly influence antifungal activity. Halogenation can increase the lipophilicity of the molecule, facilitating its passage through the fungal cell membrane.[1] For some classes of compounds, di-halogenated and multi-halogenated derivatives exhibit enhanced potency.[2]
-
Importance of the Hydroxyl Group: The phenolic hydroxyl group is often crucial for activity. Its acidic nature and ability to form hydrogen bonds can play a role in target binding and disruption of membrane potential.[4][5]
-
Influence of the Nitrile Group: While less studied in the context of antifungal phenols, nitriles are known to be metabolized by some fungi.[8] The electronic properties of the nitrile group can also influence the overall reactivity and binding affinity of the molecule.
-
Lipophilicity and Steric Factors: The overall lipophilicity of the molecule, as well as the size and shape of substituents, can impact its ability to reach and interact with its target.[9]
Potential Mechanisms of Action
The precise mechanism of action for this compound and its analogs has not been elucidated. However, based on the known mechanisms of related phenolic and nitrile-containing compounds, several possibilities can be proposed.
Phenolic compounds are known to exert their antifungal effects through multiple mechanisms:
-
Disruption of Cell Membrane Integrity: The lipophilic nature of the phenolic ring allows for intercalation into the fungal cell membrane, leading to increased permeability, leakage of intracellular components, and dissipation of the proton motive force.[10][11]
-
Inhibition of Fungal Enzymes: Phenolic compounds can inhibit essential enzymes involved in fungal metabolism and cell wall synthesis.[11] For example, they can interfere with enzymes in the ergosterol biosynthesis pathway, a common target for azole antifungals.[12]
-
Induction of Oxidative Stress: Some phenols can promote the generation of reactive oxygen species (ROS) within the fungal cell, leading to damage of proteins, lipids, and nucleic acids.[10]
The nitrile group could potentially be a target for fungal nitrilase enzymes, which hydrolyze nitriles to carboxylic acids and ammonia. This metabolic conversion could either be a detoxification pathway for the fungus or could lead to the formation of a more active or toxic species within the cell.
Caption: Putative mechanisms of action for halogenated phenolic nitrile antifungal agents.
Conclusion and Future Directions
While direct experimental data on the antifungal activity of this compound analogs is currently scarce, the broader class of halogenated phenolic compounds represents a promising area for the discovery of new antifungal agents. The synthesis and evaluation of a focused library of this compound analogs are warranted to determine their antifungal spectrum and potency. Future studies should aim to elucidate their precise mechanism of action, which will be crucial for optimizing their structure to enhance efficacy and reduce potential toxicity. A thorough investigation of their activity against a panel of clinically relevant and drug-resistant fungal strains will be a critical next step in assessing their therapeutic potential.
References
- 1. Antifungal Activity of Selected Naphthoquinones and Their Synergistic Combination with Amphotericin B Against Cryptococcus neoformans H99 | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. In vitro activity of natural phenolic compounds against fluconazole-resistant Candida species: a quantitative structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. Controlling antifungal activity with light: Optical regulation of fungal ergosterol biosynthetic pathway with photo-responsive CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal Activity of Glucosinolate-Derived Nitriles and Their Synergistic Activity with Glucosinolate-Derived Isothiocyanates Distinguishes Various Taxa of Brassicaceae Endophytes and Soil Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antifungal activity of a series of N-substituted [2-(2,4-dichlorophenyl)-3-(1,2,4-triazol-1-yl)]propylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antifungal activity and mechanism of action of natural product derivates as potential environmental disinfectants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibacterial, Antifungal, Antiviral Activity, and Mechanisms of Action of Plant Polyphenols | MDPI [mdpi.com]
- 12. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-2-hydroxybenzonitrile
Introduction
4-Chloro-2-hydroxybenzonitrile is a halogenated aromatic nitrile compound utilized in various research and development applications, particularly in the synthesis of pharmaceuticals and other complex organic molecules. Its chemical structure, incorporating both a chlorinated phenyl ring and a nitrile functional group, presents a dual-hazard profile that necessitates stringent handling and disposal protocols. Improper disposal can lead to significant environmental contamination and pose serious health risks.
This guide provides a comprehensive, step-by-step framework for the safe management and disposal of this compound. As your partner in laboratory safety and chemical handling, we aim to provide value beyond the product itself, building a foundation of trust through expert, field-proven insights. The procedures outlined herein are designed to ensure regulatory compliance, protect laboratory personnel, and maintain environmental integrity.
Part 1: Hazard Assessment & Risk Mitigation
A thorough understanding of the hazards associated with this compound is the cornerstone of its safe management. The causality behind the strict disposal protocols is directly linked to its chemical and toxicological properties.
Chemical & Toxicological Profile
This compound is classified as a hazardous substance. The primary risks stem from its acute toxicity and irritant properties.[1][2] The presence of a nitrile group suggests it should be handled with the caution appropriate for cyanide-containing compounds.[3] Furthermore, as a chlorinated organic molecule, improper thermal disposal can lead to the formation of highly toxic and persistent environmental pollutants, such as dioxins.[4][5]
| Property | Data | Source(s) |
| CAS Number | 30818-28-1 | [1] |
| Molecular Formula | C₇H₄ClNO | [1] |
| Molecular Weight | 153.56 g/mol | [1] |
| Appearance | White to off-white solid | [6] |
| Solubility | Low solubility in water; soluble in organic solvents like ethanol and methanol.[7] | [7] |
| GHS Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation | [1][2] |
Essential Personal Protective Equipment (PPE)
To mitigate the risks of exposure, the following PPE is mandatory when handling this compound in any form.
| PPE Item | Specification | Rationale | Source(s) |
| Eye Protection | Chemical safety goggles and a full-face shield. | Protects against splashes and airborne particles causing serious eye irritation. | [8][9] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact, which can be harmful and cause irritation. | [8][10] |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination. | [9] |
| Respiratory Protection | Handle exclusively within a certified chemical fume hood. | Prevents inhalation of dust or vapors, which is a primary route of harmful exposure. | [8][11] |
Part 2: Waste Characterization and Segregation
Proper disposal begins with correct identification and segregation at the point of generation. This is a critical step mandated by national and international regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[12][13]
Waste Classification
Due to its properties, this compound waste must be classified as:
-
Toxic Hazardous Waste: Based on its acute toxicity (harmful if swallowed, inhaled, or in contact with skin).[1][3]
-
Halogenated Organic Waste: Due to the presence of chlorine in its structure.[5][14]
Segregation Protocol
To prevent dangerous reactions and ensure proper disposal, waste streams must be meticulously segregated.
-
Solid Waste:
-
Collect unused this compound powder, contaminated weigh boats, filter paper, and contaminated PPE (e.g., gloves) in a designated, leak-proof, and clearly labeled hazardous waste container.[3]
-
-
Liquid Waste:
-
If this compound is in a solution, collect it in a separate, compatible, and clearly labeled liquid hazardous waste container.[3]
-
Crucially, do not mix with acidic waste. Contact with strong acids could potentially lead to the release of hydrogen cyanide gas.
-
-
Contaminated Sharps:
-
Any needles, syringes, or other sharps contaminated with this chemical must be disposed of in a designated, puncture-proof sharps container for hazardous waste.[3]
-
Part 3: On-Site Management & Spill Response
Safe on-site handling of waste containers and a robust emergency plan are vital components of the disposal workflow.
Container Management
-
Selection: Use only containers that are compatible with halogenated organic compounds and are in good condition.[6]
-
Labeling: Immediately label all waste containers with "Hazardous Waste," the full chemical name "this compound," and all associated hazard warnings (e.g., "Toxic," "Irritant").[3]
-
Storage: Keep waste containers securely closed at all times, except when adding waste. Store them in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.[3][6]
Emergency Protocol: Spill & Exposure Response
In Case of a Spill:
-
Evacuate: Immediately alert others and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.
-
Assess: If the spill is large or you are not trained to handle it, contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Contain & Clean: For small, manageable spills, wear appropriate PPE. Cover the spill with an inert absorbent material (e.g., vermiculite or sand). Carefully sweep or scoop the material into a designated hazardous waste container.[8][15]
-
Decontaminate: Clean the spill area thoroughly.
In Case of Personnel Exposure:
-
Inhalation: Move the individual to fresh air immediately. Seek medical attention.[8][16]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention.[8][16]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][16]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[8]
Part 4: Approved Disposal Methodologies
The final disposal of this compound must be handled by a licensed and approved hazardous waste management company.[3] The chemical properties of the compound dictate the appropriate disposal technology.
Primary Disposal Route: High-Temperature Incineration
The scientifically accepted and most effective disposal method for halogenated organic compounds is high-temperature incineration.[17][18]
-
Causality: As a chlorinated organic compound, this compound requires controlled, high-temperature combustion to ensure its complete destruction. Incomplete combustion can produce highly toxic byproducts like polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs).[5]
-
Regulatory Requirement: For hazardous waste containing over 1% halogenated organic substances (by chlorine content), regulations mandate an incineration temperature of at least 1100 °C to prevent the formation of these pollutants.[4]
-
Process Integrity: The incineration facility must be equipped with a downstream off-gas treatment system, typically a caustic scrubber, to neutralize the acidic gases (e.g., hydrogen chloride) generated during combustion.[17]
Caption: Waste Management Workflow for this compound.
Protocol: Preparing Waste for Off-Site Disposal
-
Finalize Labeling: Ensure the hazardous waste label is complete, including the accumulation start date and full chemical name.
-
Secure Container: Confirm the container lid is tightly sealed and the exterior is clean and free of contamination.
-
Request Pickup: Contact your institution's EHS department to schedule a waste pickup.
-
Documentation: Complete all necessary paperwork, such as a hazardous waste manifest, as required by the EHS department and regulations. This manifest is a critical document that tracks the waste from "cradle-to-grave."[13]
Part 5: Disposal of Empty Containers
Empty containers that once held this compound must be treated as hazardous waste unless properly decontaminated.[3]
Decontamination Protocol: Triple Rinsing
-
Select Solvent: Choose a suitable solvent in which this compound is soluble (e.g., methanol or ethanol).[7]
-
First Rinse: Add the solvent to the empty container, filling it to about 10% of its volume. Secure the cap and swirl thoroughly to rinse all interior surfaces.
-
Collect Rinsate: Pour the solvent rinsate into a designated liquid hazardous waste container for halogenated organic waste. Do not pour it down the drain. [3][8]
-
Repeat: Repeat the rinsing process two more times, collecting the rinsate in the same hazardous waste container.
-
Prepare Container for Disposal: After the third rinse, allow the container to air dry in a fume hood. Deface or remove the original product label. The decontaminated container can now be disposed of according to your institution's guidelines for non-hazardous lab glass or plastic.[3]
Conclusion
The proper disposal of this compound is not merely a procedural task but a professional responsibility. By adhering to the principles of hazard assessment, rigorous segregation, compliant on-site management, and approved disposal technologies, we uphold our commitment to safety and environmental stewardship. This guide provides the necessary framework to manage this chemical waste stream confidently and responsibly, ensuring that your critical research and development work can proceed without compromising the safety of your personnel or the health of our environment.
References
- 1. This compound | C7H4ClNO | CID 3442789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemical-label.com [chemical-label.com]
- 3. benchchem.com [benchchem.com]
- 4. zerowasteeurope.eu [zerowasteeurope.eu]
- 5. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | CAS 873-83-6 | Properties, Uses, Safety, Supplier China [nj-finechem.com]
- 7. Benzonitrile, 4-Chloro-2-Hydroxy- | Properties, Uses, Safety, Suppliers & Analysis - High Purity Chemical from China [nj-finechem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. epa.gov [epa.gov]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 15. download.basf.com [download.basf.com]
- 16. WERCS Studio - Application Error [assets.thermofisher.com]
- 17. zeeco.com [zeeco.com]
- 18. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Handling 4-Chloro-2-hydroxybenzonitrile: Essential Safety and Operational Protocols
For professionals in research and drug development, the precise and safe handling of chemical reagents is paramount. 4-Chloro-2-hydroxybenzonitrile is a valuable compound in synthesis, but its handling demands a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to build deep trust by providing value that extends beyond the product itself, ensuring the safety of laboratory personnel and the integrity of your research.
Hazard Analysis: Understanding the Risks of this compound
Before handling any chemical, a comprehensive understanding of its toxicological profile is critical. This compound is classified with multiple hazards that necessitate stringent control measures. The primary risks are associated with its acute toxicity and irritant properties.
According to its Safety Data Sheet (SDS) and GHS classifications, this compound is:
-
Acutely Toxic: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] The nitrile group (-CN) is a key feature; in biological systems, some nitriles can be metabolized to release cyanide, which interferes with cellular respiration.[4] This potential for systemic toxicity is the primary driver for mandating full-body protection and controlled handling environments.
-
An Irritant: It is known to cause serious eye irritation and skin irritation.[2][3][5] Direct contact can lead to inflammation, redness, and discomfort.
-
A Respiratory Irritant: Inhalation of the dust may cause respiratory irritation.[2][5]
Hazard Identification Summary
| Hazard Classification | GHS Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed[2][3] |
| Acute Toxicity, Dermal | Category 4 | Warning | H312: Harmful in contact with skin[2][3] |
| Acute Toxicity, Inhalation | Category 4 | Warning | H332: Harmful if inhaled[1][2] |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation[3][5] |
| Serious Eye Damage/Irritation | Category 2A | Warning | H319: Causes serious eye irritation[3][5] |
| Specific Target Organ Toxicity | Category 3 | Warning | H335: May cause respiratory irritation[5] |
This multi-faceted hazard profile demands a holistic approach to personal protective equipment (PPE), where each component works in concert to create a complete barrier against exposure.
Personal Protective Equipment (PPE): Your Primary Barrier
The selection of PPE is not arbitrary; it is a scientifically-driven choice based on the specific chemical and physical properties of the substance being handled. For this compound, a solid, the primary routes of exposure are inhalation of dust, skin contact, and eye contact.
Step-by-Step PPE Protocol
-
Engineering Controls First: All work with this compound must be conducted in a certified chemical fume hood.[1][6] This is the most critical engineering control to minimize inhalation exposure.
-
Hand Protection:
-
Glove Selection: Nitrile gloves are the standard choice for handling a wide array of chemicals due to their excellent resistance to punctures and many solvents.[7][8][9]
-
Protocol: Double-gloving is strongly recommended.[6] This provides an additional layer of protection against tears and minimizes the risk of exposure when removing the outer, potentially contaminated, glove. Always inspect gloves for any signs of degradation or punctures before use.
-
-
Eye and Face Protection:
-
Equipment: Wear chemical safety goggles that provide a full seal around the eyes.[10][11] Standard safety glasses with side shields are insufficient as they do not protect against dust particles that can become airborne.
-
Enhanced Protection: When there is a significant risk of splash or dust generation (e.g., weighing larger quantities), a full-face shield must be worn in addition to safety goggles.[6]
-
-
Body Protection:
-
Lab Coat: A buttoned, long-sleeved lab coat is mandatory.
-
Material: An impervious or chemically resistant lab coat is preferable to standard cotton.
-
Additional Coverage: For tasks with a higher risk of contamination, consider using chemically resistant aprons and arm sleeves.
-
-
Respiratory Protection:
-
When Required: If engineering controls (i.e., the fume hood) are not available or are insufficient to control dust levels, respiratory protection is required.
-
Respirator Type: A NIOSH-approved respirator equipped with a P2 filter for particulates is recommended.[5] All personnel requiring respirators must be properly fit-tested and trained in their use.
-
Operational Plan: From Preparation to Disposal
A safe workflow minimizes the chances of exposure at every stage. The following diagram and procedural steps outline a self-validating system for handling this compound.
Safe Handling Workflow Diagram
Caption: Workflow for Safely Handling this compound.
Experimental Protocol: Step-by-Step Guidance
-
Preparation:
-
Verify that the chemical fume hood has a current certification and is functioning correctly.
-
Ensure that an eyewash station and safety shower are accessible and unobstructed.[10][11]
-
Prepare all necessary equipment (glassware, spatulas, etc.) and place them inside the fume hood before retrieving the chemical.
-
Don all required PPE as described in Section 2.
-
-
Handling (Inside the Fume Hood):
-
When weighing the solid, use anti-static weigh paper or a weighing boat to prevent dispersal of the fine powder.
-
Handle the container and transfer tools carefully to avoid generating dust.[1]
-
If dissolving the compound, add the solid to the solvent slowly to prevent splashing.
-
Keep the container of this compound tightly closed when not in use.[1][12]
-
-
Decontamination:
-
All surfaces, glassware, and equipment must be decontaminated after use.
-
For cyanide-containing compounds, a two-step cleaning process within the fume hood is recommended: first, clean with a pH 10 buffer solution, then follow with a freshly prepared 10% bleach solution.[6]
-
-
Disposal Plan:
-
Waste Segregation: All materials contaminated with this compound, including excess reagent, contaminated gloves, weigh paper, and paper towels, must be treated as hazardous waste.[6]
-
Containerization: Use dedicated, clearly labeled, and sealed containers for this waste stream. The label must read "HAZARDOUS WASTE - Cyanide" and include the date. Crucially, the label must also state "No Acids" to prevent the accidental generation of highly toxic hydrogen cyanide gas.[6]
-
Disposal: Do not discharge any waste into drains or rivers.[1] All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office in compliance with all local and national regulations.[1][5]
-
Emergency Response: Immediate Actions
In the event of an exposure or spill, a rapid and correct response is critical.
Emergency Procedures
| Exposure Type | Immediate Action |
| Skin Contact | Immediately move to the nearest safety shower and drench the affected area with running water for at least 15 minutes.[1][6] Simultaneously, remove all contaminated clothing. Seek immediate medical attention.[1] |
| Eye Contact | Proceed immediately to an eyewash station and flush the eyes with running water for at least 15 minutes, holding the eyelids open.[1][6] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention from an ophthalmologist.[5] |
| Inhalation | Remove the individual to fresh air immediately.[1][5] If they are not breathing, trained personnel should provide artificial respiration.[10] Call for immediate medical assistance. |
| Ingestion | Do NOT induce vomiting.[1] Wash out the person's mouth with water and have them drink half a liter of water if they are conscious.[1] Seek immediate medical attention. |
| Small Spill (in Fume Hood) | Following decontamination procedures outlined in Section 3, clean the spill using appropriate absorbent materials. All cleanup materials must be disposed of as hazardous waste.[6] |
| Large Spill (or any spill outside a hood) | Evacuate the immediate area. Alert colleagues and contact your institution's EHS or emergency response team.[6] Do not attempt to clean it up yourself. |
Given the potential for cyanide toxicity, it is imperative to provide the Safety Data Sheet (SDS) to any emergency medical responders.[6]
By adhering to these detailed protocols, researchers can handle this compound with a high degree of safety, ensuring personal well-being and maintaining the integrity of their scientific work.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. chemical-label.com [chemical-label.com]
- 3. This compound | C7H4ClNO | CID 3442789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cyanide poisoning - Wikipedia [en.wikipedia.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. lsuhsc.edu [lsuhsc.edu]
- 7. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 8. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 9. business.medtecs.com [business.medtecs.com]
- 10. fishersci.com [fishersci.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. This compound | CAS 873-83-6 | Properties, Uses, Safety, Supplier China [nj-finechem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
